Imidazo[1,2-A]pyridin-8-ylmethanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-8-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-6-7-2-1-4-11-5-3-10-8(7)11/h1-5H,6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBHHZIHWRUOOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Imidazo[1,2-a]pyridin-8-ylmethanamine Starting Materials
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazo[1,2-a]pyridin-8-ylmethanamine is a critical pharmacophore found in a variety of biologically active compounds, making its synthesis a key focus in medicinal chemistry and drug development. This guide provides an in-depth exploration of the primary synthetic strategies for obtaining this valuable scaffold. We will dissect the core synthetic pathways, emphasizing the rationale behind experimental choices and providing detailed, actionable protocols. This document is designed to serve as a comprehensive resource for researchers navigating the synthesis of this important molecule and its derivatives.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure due to its prevalence in numerous marketed drugs and clinical candidates.[1][2] Its rigid, bicyclic framework and tunable electronic properties make it an ideal scaffold for designing molecules that interact with a wide range of biological targets. The introduction of a methanamine group at the C8 position provides a key point of diversity and a basic nitrogen atom that can be crucial for target engagement, solubility, and pharmacokinetic properties.
This guide will focus on the most logical and field-proven strategies for the synthesis of this compound, which invariably involves a multi-step process commencing with a pre-functionalized pyridine ring.
Core Synthetic Strategies: A Fork in the Road
The direct functionalization of the C8 position of an existing imidazo[1,2-a]pyridine ring is challenging. Therefore, the most effective synthetic routes rely on the initial construction of a substituted 2-aminopyridine, which is then cyclized to form the desired bicyclic system. The choice of the functional group on the starting pyridine dictates the subsequent steps required to install the aminomethyl moiety. We will explore three primary and logically distinct pathways:
-
Pathway A: The Cyano-Reduction Route
-
Pathway B: The Carboxylic Acid Rearrangement/Reduction Route
-
Pathway C: The Halide Manipulation Route
The following diagram illustrates the overarching strategic approach:
Caption: Overview of the primary synthetic strategies.
Pathway A: The Cyano-Reduction Route
This is arguably one of the most direct and efficient routes. It leverages the versatile reactivity of the nitrile group, which can be readily reduced to the corresponding primary amine.
Synthesis of the Key Intermediate: 2-Amino-3-cyanopyridine
The synthesis of 2-amino-3-cyanopyridine derivatives can be achieved through a one-pot multicomponent reaction.[3][4][5][6]
Experimental Protocol: One-pot Synthesis of 2-Amino-3-cyanopyridine Derivatives
-
Reaction Setup: In a microwave-safe vessel, combine the desired aromatic aldehyde (1.0 eq), a methyl ketone (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (1.5 eq).[3]
-
Microwave Irradiation: Subject the solvent-free mixture to microwave irradiation for 7-9 minutes.[3]
-
Work-up and Purification: After cooling, wash the reaction mixture with ethanol. The crude product can then be purified by recrystallization from 95% ethanol to yield the desired 2-amino-3-cyanopyridine derivative.[3]
Cyclization to Imidazo[1,2-a]pyridine-8-carbonitrile
The cyclization of 2-aminopyridines with α-halocarbonyl compounds is a classic and robust method for the formation of the imidazo[1,2-a]pyridine core.[1][7]
Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridine-8-carbonitrile
-
Reaction Setup: To a solution of the 2-amino-3-cyanopyridine derivative (1.0 eq) in a suitable solvent such as ethanol, add an α-halo ketone (e.g., chloroacetaldehyde or bromoacetone) (1.1 eq).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Reduction of the Nitrile to the Target Amine
The final step in this pathway is the reduction of the C8-nitrile to the aminomethyl group.
Experimental Protocol: Reduction of Imidazo[1,2-a]pyridine-8-carbonitrile
-
Reaction Setup: Dissolve the imidazo[1,2-a]pyridine-8-carbonitrile (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or methanol.
-
Reducing Agent: Add a reducing agent such as lithium aluminum hydride (LiAlH₄) in THF or use catalytic hydrogenation with a catalyst like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Work-up and Purification: After the reaction is complete (monitored by TLC), carefully quench the reaction (especially with LiAlH₄) by the sequential addition of water and aqueous sodium hydroxide. Filter the resulting salts and extract the aqueous layer with an organic solvent. Dry the combined organic layers and concentrate to yield the crude this compound, which can be further purified by chromatography or crystallization.
Pathway B: The Carboxylic Acid Rearrangement/Reduction Route
This pathway offers an alternative for when the corresponding 2-amino-3-pyridinecarboxylic acid is more readily available. This route involves the conversion of the carboxylic acid to an amine with the loss of one carbon atom via rearrangements like the Curtius, Hofmann, or Schmidt reactions, followed by a reduction step if necessary.
Synthesis of Imidazo[1,2-a]pyridine-8-carboxylic Acid
The synthesis of the 8-carboxylic acid intermediate follows a similar cyclization protocol as described in Pathway A, starting from a 2-amino-3-pyridinecarboxylic acid derivative.
Conversion of the Carboxylic Acid to the Amine
The Curtius and Schmidt reactions are powerful methods for converting carboxylic acids to primary amines.[8][9][10]
Conceptual Workflow: Curtius Rearrangement
Caption: Conceptual workflow of the Curtius rearrangement.
Experimental Protocol: Curtius Rearrangement
-
Acyl Azide Formation: To a solution of the imidazo[1,2-a]pyridine-8-carboxylic acid (1.0 eq) in an inert solvent like tert-butanol, add triethylamine (1.1 eq) followed by diphenylphosphoryl azide (DPPA) (1.1 eq).[9]
-
Rearrangement and Trapping: Heat the reaction mixture to reflux. The acyl azide forms in situ and rearranges to an isocyanate, which is then trapped by the tert-butanol solvent to form a Boc-protected amine.[9]
-
Deprotection: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to yield the 8-aminoimidazo[1,2-a]pyridine. This product would then require a separate C-methylation step to arrive at the target molecule.
Note: A more direct route to the target molecule from the carboxylic acid would involve reduction to the alcohol, conversion to a leaving group, displacement with cyanide, and subsequent reduction of the nitrile as in Pathway A.
Pathway C: The Halide Manipulation Route
This pathway begins with an 8-bromoimidazo[1,2-a]pyridine, which can be synthesized from the corresponding 2-amino-3-bromopyridine. The bromo group then serves as a handle for further functionalization.
Synthesis of 8-Bromoimidazo[1,2-a]pyridine
Experimental Protocol: Synthesis of 8-Bromoimidazo[1,2-a]pyridine Derivatives
-
Starting Material: Begin with a commercially available or synthesized 2-amino-3-bromopyridine derivative.[11]
-
Cyclization: React the 2-amino-3-bromopyridine with an appropriate α-haloketone (e.g., ethyl 3-bromopyruvate) to form the cyclized product, such as ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate.[11]
Conversion of the Bromo Group
The C8-bromo group can be converted to the aminomethyl group through several methods, including palladium-catalyzed carbonylation followed by reduction.
Conceptual Workflow: Carbonylation and Reduction
Caption: Conceptual workflow for the conversion of the bromo derivative.
Experimental Protocol: Palladium-Catalyzed Aminocarbonylation
-
Reaction Setup: In a pressure vessel, combine the 8-bromoimidazo[1,2-a]pyridine (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄), a source of ammonia (or a protected amine), and a source of carbon monoxide (e.g., Mo(CO)₆ or CO gas).[12]
-
Reaction Conditions: Heat the reaction in a suitable solvent (e.g., toluene or DMF) under pressure.[12]
-
Work-up and Purification: After cooling and venting, the reaction mixture is worked up and the resulting 8-carboxamide can be purified by chromatography.
-
Reduction: The amide is then reduced to the target amine using a strong reducing agent like LiAlH₄, following a similar procedure to the nitrile reduction.
Comparative Analysis of Synthetic Pathways
| Pathway | Starting Material | Key Intermediates | Pros | Cons |
| A: Cyano-Reduction | 2-Amino-3-cyanopyridine | Imidazo[1,2-a]pyridine-8-carbonitrile | Generally high-yielding, direct reduction to the target amine. | Availability of substituted 2-amino-3-cyanopyridines can be a limiting factor. |
| B: Carboxylic Acid | 2-Amino-3-pyridinecarboxylic acid | Imidazo[1,2-a]pyridine-8-carboxylic acid | Utilizes readily available starting materials. | The Curtius/Schmidt reaction leads to an 8-amino product, requiring an additional C1 insertion step. Direct reduction and functional group manipulation can be multi-step. |
| C: Halide Manipulation | 2-Amino-3-bromopyridine | 8-Bromoimidazo[1,2-a]pyridine | The bromo group is a versatile handle for various cross-coupling reactions. | Often requires multiple steps (e.g., carbonylation then reduction), and palladium catalysis can add cost and complexity. |
Conclusion
The synthesis of this compound is a challenging yet achievable goal in synthetic organic chemistry. The most effective strategies hinge on the careful selection and synthesis of an appropriately functionalized 2-aminopyridine starting material. The cyano-reduction pathway often presents the most direct route, while the carboxylic acid and halide manipulation pathways offer valuable alternatives depending on the availability of starting materials and the desired complexity of the final molecule. This guide provides a solid foundation for researchers to make informed decisions and design robust synthetic routes to this important class of compounds.
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
- 11. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Imidazo[1,2-a]pyridin-8-ylmethanamine: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Imidazo[1,2-a]pyridin-8-ylmethanamine, a heterocyclic amine of significant interest in medicinal chemistry. We will delve into its chemical identity, explore synthetic strategies, and discuss its established and emerging roles in drug discovery, particularly within the central nervous system (CNS) and oncology.
Core Molecular Identity: Structure and Nomenclature
This compound is a bicyclic heteroaromatic compound. The core of this molecule is the imidazo[1,2-a]pyridine scaffold, which is formed by the fusion of an imidazole and a pyridine ring. Specifically, the molecule features a methanamine (-CH₂NH₂) substituent at the 8-position of this fused ring system.
Chemical Structure:
IUPAC Name: (Imidazo[1,2-a]pyridin-8-yl)methanamine
Molecular Formula: C₈H₉N₃
Molecular Weight: 147.18 g/mol
Synthesis and Functionalization: A Strategic Overview
A common and effective strategy involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound. For the synthesis of the target molecule, a key intermediate would be an 8-substituted imidazo[1,2-a]pyridine that can be further elaborated to the methanamine functionality.
Proposed Synthetic Workflow:
A logical approach would involve the synthesis of an 8-cyano or 8-carboxamido-imidazo[1,2-a]pyridine intermediate, followed by reduction to the desired aminomethyl group.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: A Representative Synthesis of the Imidazo[1,2-a]pyridine Core
The following is a general protocol for the synthesis of an imidazo[1,2-a]pyridine derivative, which can be adapted for the synthesis of the 8-substituted intermediate.[2]
Materials:
-
Substituted 2-aminopyridine (1.0 mmol)
-
α-Bromoacetophenone (1.0 mmol)
-
Ethanol (10 mL)
-
Sodium bicarbonate (1.2 mmol)
Procedure:
-
To a solution of the substituted 2-aminopyridine in ethanol, add the α-bromoacetophenone.
-
Add sodium bicarbonate to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Provides good solubility for the reactants and is relatively non-toxic.
-
Sodium Bicarbonate as Base: Neutralizes the hydrobromic acid formed during the reaction, driving the reaction to completion.
-
Reflux: Provides the necessary activation energy for the condensation and cyclization reactions.
Physicochemical Properties: A Predictive Analysis
Experimentally determined physicochemical properties for this compound are not extensively reported. However, we can infer its likely characteristics based on its structure and data from closely related analogues, such as imidazo[1,2-a]pyridin-2-ylmethanamine.[5]
| Property | Predicted Value/Characteristic | Rationale |
| pKa (of the primary amine) | 8.5 - 9.5 | The aminomethyl group is expected to be a primary aliphatic amine, with its basicity slightly influenced by the heteroaromatic ring. |
| LogP (Octanol-Water Partition Coefficient) | 1.0 - 2.0 | The presence of the polar amine group will decrease the lipophilicity compared to the unsubstituted imidazo[1,2-a]pyridine core. |
| Aqueous Solubility | Moderate | The amine group can be protonated at physiological pH, enhancing water solubility. However, the bicyclic aromatic core contributes to some lipophilicity. |
Biological Activity and Therapeutic Potential
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[6] Derivatives of this scaffold have shown a wide range of biological activities, with significant potential in the treatment of CNS disorders and cancer.
Central Nervous System Applications: Modulation of GABA-A Receptors
A substantial body of evidence points to the interaction of imidazo[1,2-a]pyridine derivatives with the γ-aminobutyric acid type A (GABA-A) receptors in the CNS.[7][8] These receptors are ligand-gated ion channels that are the primary mediators of inhibitory neurotransmission in the brain.
Mechanism of Action: Imidazo[1,2-a]pyridine-based compounds often act as positive allosteric modulators (PAMs) at the benzodiazepine binding site of the GABA-A receptor.[9][10][11] By binding to this site, they enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in a decrease in neuronal excitability. This mechanism is responsible for the anxiolytic, sedative, and anticonvulsant effects observed with many compounds in this class.
Caption: Modulation of GABA-A receptor by Imidazo[1,2-a]pyridine derivatives.
Oncology Applications: Targeting Key Signaling Pathways
More recently, the imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of novel anti-cancer agents.[12] Derivatives have been shown to inhibit various kinases and other proteins that are critical for cancer cell proliferation and survival.
Emerging Mechanisms of Action in Cancer:
-
PI3K/AKT/mTOR Pathway Inhibition: Some imidazo[1,2-a]pyridine derivatives have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is frequently hyperactivated in many types of cancer and plays a crucial role in cell growth, proliferation, and survival.
-
c-Met Inhibition: Certain imidazo[1,2-a]pyridine analogues have been identified as potent inhibitors of the c-Met receptor tyrosine kinase.[4] Aberrant c-Met signaling is implicated in tumor growth, invasion, and metastasis.
Caption: Potential anticancer mechanisms of Imidazo[1,2-a]pyridine derivatives.
Future Directions and Conclusion
This compound and its derivatives represent a compelling area of research for drug discovery. The versatility of the imidazo[1,2-a]pyridine scaffold allows for the development of compounds with diverse pharmacological profiles. Future research should focus on:
-
Elucidation of Specific Biological Targets: While the interaction with GABA-A receptors is well-supported for the class, specific binding affinities and subtype selectivity for this compound need to be determined.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the methanamine substituent and other positions on the imidazo[1,2-a]pyridine ring will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.
-
Exploration of Novel Therapeutic Areas: The demonstrated anti-cancer potential warrants further investigation into the efficacy of these compounds against a broader range of malignancies and the elucidation of their precise mechanisms of action.
References
- 1. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 2. nanobioletters.com [nanobioletters.com]
- 3. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 4. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 5. Imidazo[1,2-a]pyridin-2-ylmethanamine | C8H9N3 | CID 2771121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-a]pyrazin-8-ones, imidazo[1,2-d][1,2,4]triazin-8-ones and imidazo[2,1-f][1,2,4]triazin-8-ones as alpha2/alpha3 subtype selective GABA A agonists for the treatment of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines [mdpi.com]
- 10. Rationalizing the binding and α subtype selectivity of synthesized imidazodiazepines and benzodiazepines at GABAA receptors by using molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemmethod.com [chemmethod.com]
Spectroscopic Characterization of Imidazo[1,2-a]pyridin-8-ylmethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
Imidazo[1,2-a]pyridine and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[1] The functionalization of this heterocyclic system offers a rich landscape for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the spectroscopic data for a specific, yet under-documented derivative: Imidazo[1,2-a]pyridin-8-ylmethanamine. Due to the limited availability of published experimental data for this exact molecule, this guide synthesizes information from the core imidazo[1,2-a]pyridine structure, closely related analogs, and foundational spectroscopic principles to present a predictive and interpretive framework for its characterization. This document serves as a vital resource for researchers engaged in the synthesis, identification, and application of novel imidazo[1,2-a]pyridine-based compounds.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold is a fused bicyclic heterocyclic system that has garnered significant attention in the field of medicinal chemistry. Its unique structural and electronic properties make it a versatile pharmacophore, leading to the development of numerous compounds with a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, and antibacterial properties.[2] Marketed drugs such as Zolpidem (a hypnotic) and Alpidem (an anxiolytic) feature this core structure, underscoring its therapeutic relevance.
The introduction of a methanamine group at the 8-position of the imidazo[1,2-a]pyridine ring, to yield this compound, presents a key modification for further chemical elaboration. This primary amine serves as a crucial handle for the synthesis of a diverse library of derivatives through various chemical transformations. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity and purity of this key intermediate and its subsequent products.
This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Molecular Structure and Elucidation Workflow
The structural elucidation of a novel or synthesized compound like this compound is a systematic process. It begins with the proposed chemical structure and leverages various spectroscopic techniques to confirm the connectivity of atoms and the overall molecular framework.
Figure 1. Chemical structure of this compound.
The workflow for spectroscopic analysis typically follows a logical progression:
Figure 2. A typical workflow for the spectroscopic characterization of a synthesized molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would provide critical information.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core and the aliphatic protons of the methanamine substituent. Based on known data for the imidazo[1,2-a]pyridine scaffold and substituent effects, the following assignments can be predicted.[3]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 | 7.5 - 7.8 | s | - |
| H-3 | 7.1 - 7.4 | s | - |
| H-5 | 7.9 - 8.2 | d | ~7.0 |
| H-6 | 6.7 - 7.0 | t | ~7.0 |
| H-7 | 7.0 - 7.3 | d | ~7.0 |
| -CH₂- | 3.8 - 4.2 | s | - |
| -NH₂ | 1.5 - 2.5 (broad) | s | - |
Note: The chemical shifts are predictions and can be influenced by the solvent and concentration. The NH₂ protons are often broad and may exchange with D₂O.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will complement the ¹H NMR data, providing information on the number of unique carbon environments.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 140 - 145 |
| C-3 | 110 - 115 |
| C-5 | 123 - 128 |
| C-6 | 112 - 117 |
| C-7 | 125 - 130 |
| C-8 | 135 - 140 |
| C-8a | 145 - 150 |
| -CH₂- | 40 - 45 |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY (Correlation Spectroscopy) to establish proton-proton couplings.
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.
-
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-H bonds, as well as the aromatic C=C and C=N bonds.
Predicted IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (primary amine) | 3300 - 3500 | Medium, two bands |
| Aromatic C-H stretch | 3000 - 3100 | Medium to weak |
| Aliphatic C-H stretch | 2850 - 2960 | Medium |
| C=N and C=C stretch (aromatic) | 1450 - 1650 | Medium to strong |
| N-H bend (primary amine) | 1590 - 1650 | Medium |
| C-N stretch | 1000 - 1250 | Medium |
Theoretical and experimental studies on the imidazo[1,2-a]pyridine core provide a basis for these predictions.[4]
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Ensure good contact between the sample and the crystal using the pressure arm.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The expected exact mass for this compound (C₈H₉N₃) is approximately 147.08 g/mol . In a high-resolution mass spectrum (HRMS), this would be observed with high accuracy.
-
Fragmentation Pattern: Electron Impact (EI) ionization would likely lead to fragmentation. A key fragmentation would be the loss of the aminomethyl group or cleavage of the C-C bond between the ring and the CH₂ group.
Figure 3. A simplified representation of potential fragmentation pathways for this compound in a mass spectrometer.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique.
-
Electron Impact (EI): Provides detailed fragmentation patterns.
-
Electrospray Ionization (ESI): A softer ionization technique, often used with LC-MS, which typically shows the protonated molecule [M+H]⁺ at m/z 148.
-
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Data Acquisition and Processing: The instrument's software will record the mass-to-charge ratios of the ions and their relative abundances, generating the mass spectrum.
Conclusion
References
The Imidazo[1,2-a]pyridine Core: From Serendipitous Discovery to a Privileged Scaffold in Modern Drug Development
An In-Depth Technical Guide for Researchers
Abstract
The imidazo[1,2-a]pyridine ring system, a fused bicyclic heterocycle, stands as a cornerstone in the field of medicinal chemistry. Initially discovered nearly a century ago, its unique structural and electronic properties have propelled its evolution from a synthetic curiosity to a "privileged scaffold"—a molecular framework that is consistently found in biologically active compounds. This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of imidazo[1,2-a]pyridine derivatives. We will trace its origins from the classical Tschitschibabin condensation to the sophisticated, high-throughput synthetic methodologies employed today. Furthermore, we will examine the journey of this scaffold into the clinic, highlighting its role in blockbuster drugs and promising clinical candidates across a wide spectrum of therapeutic areas, including neurology, infectious disease, and oncology. This document is intended for researchers, scientists, and drug development professionals, offering not only a historical perspective but also practical, field-proven insights and detailed experimental protocols.
The Genesis: Discovery and the Tschitschibabin Era
The story of the imidazo[1,2-a]pyridine core begins in 1925 with the pioneering work of Aleksei Tschitschibabin (also spelled Chichibabin).[1] His innovative method involved the condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound, typically an α-haloketone.[1][2] This reaction, now famously known as the Tschitschibabin reaction, represented the first viable pathway to this novel heterocyclic system.
The causality behind this reaction is a two-step sequence. The process begins with the nucleophilic attack of the more basic pyridine ring nitrogen of the 2-aminopyridine onto the electrophilic carbon of the α-haloketone. This initial step forms a pyridinium salt intermediate. Subsequently, an intramolecular cyclization occurs, followed by dehydration, to yield the aromatic imidazo[1,2-a]pyridine ring system.[2][3] For decades, this method remained the gold standard for accessing this scaffold.
Caption: Mechanism of the classical Tschitschibabin reaction.
The Synthetic Evolution: Expanding the Chemist's Toolkit
While foundational, the Tschitschibabin reaction had its limitations, including the use of lachrymatory α-haloketones and often requiring harsh reaction conditions.[4] These challenges spurred the development of a diverse array of more efficient, versatile, and environmentally benign synthetic strategies.
Modern Condensation Reactions
Modern approaches have refined the condensation strategy. Dong-Jian Zhu and colleagues developed a method reacting α-bromo/chloroketones with 2-aminopyridines that proceeds efficiently at 60°C without a catalyst or solvent.[1][5] Others have successfully employed nitroolefins in cascade reactions catalyzed by Lewis acids like FeCl₃ to generate 3-unsubstituted imidazo[1,2-a]pyridines.[1]
The Power of Multicomponent Reactions (MCRs)
The need for rapid library synthesis in drug discovery made multicomponent reactions (MCRs) an attractive alternative. The Groebke–Blackburn–Bienaymé reaction, a three-component condensation of a 2-aminoazine, an aldehyde, and an isocyanide, has become a widely exploited protocol for generating substituted derivatives in a single, atom-economical step.[6][7][8] This approach is invaluable for exploring structure-activity relationships (SAR) by allowing for easy variation of three different substitution points on the scaffold.
Caption: Workflow for a three-component synthesis.
Metal-Catalyzed and Advanced Methods
The introduction of transition metal catalysis revolutionized the synthesis of this scaffold. Copper-catalyzed three-component coupling reactions combining 2-aminopyridine, an aldehyde, and a terminal alkyne provide a direct and efficient route to a broad range of derivatives.[1][9] Similarly, iodine-catalyzed methods offer a cost-effective and benign approach for one-pot, three-component condensations at room temperature.[10] Microwave-assisted synthesis has also been employed to dramatically reduce reaction times and improve yields, avoiding the use of volatile and toxic organic solvents.[2][4]
A Privileged Scaffold in Drug Discovery
The true significance of the imidazo[1,2-a]pyridine core lies in its remarkable versatility as a pharmacophore. Its rigid, planar structure and ability to be functionalized at multiple positions allow it to interact with a wide range of biological targets. This has led to the development of several successful drugs and a pipeline of promising clinical candidates.[11][12]
| Drug Name (Brand) | Therapeutic Class | Mechanism of Action |
| Zolpidem (Ambien) | Hypnotic | Selective GABA-A receptor α1 subunit agonist[13][14] |
| Olprinone (Loprinone) | Cardiac Stimulant | Phosphodiesterase 3 (PDE3) inhibitor[11][14] |
| Soraprazan | Anti-ulcer | Potassium-competitive acid blocker (Proton pump inhibitor)[11][15] |
| Alpidem | Anxiolytic (Withdrawn) | GABA-A receptor agonist[9] |
| Minodronic acid | Osteoporosis Treatment | Bisphosphonate, farnesyl pyrophosphate synthase inhibitor[14] |
| Telacebec (Q203) | Antituberculosis (Clinical) | Inhibitor of the QcrB subunit of the cytochrome bc1 complex[16] |
Case Study: Zolpidem (Ambien)
Perhaps the most famous derivative, Zolpidem, was first marketed in Europe in 1988 and approved in the US in 1992.[13] It is a short-acting nonbenzodiazepine hypnotic used to treat insomnia.[17] Its mechanism involves potentiating the neurotransmitter GABA by binding selectively to the α1 subunit of GABA-A receptors, which differs from the non-selective binding of benzodiazepines.[13] This selectivity is thought to contribute to its hypnotic effects with less anxiolytic and muscle relaxant properties.
Caption: Simplified mechanism of action for Zolpidem.
Emerging Therapeutic Frontiers
The application of the imidazo[1,2-a]pyridine scaffold continues to expand into new and challenging therapeutic areas:
-
Antituberculosis: Compounds like Telacebec (Q203) show potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis by targeting the respiratory chain.[16] Other derivatives have been identified as potent inhibitors of mycobacterial ATP synthesis.[18]
-
Oncology: Researchers have developed derivatives that act as potent and selective inhibitors of key cancer targets like c-Met and platelet-derived growth factor receptor (PDGFR).[19][20] Recently, the scaffold has been utilized to design novel covalent inhibitors for previously "undruggable" targets like KRAS G12C.[6]
-
Antiviral: Derivatives bearing a thioether side chain at the 3-position have demonstrated high activity against human cytomegalovirus (HCMV).[21]
Key Experimental Protocols
To provide a practical context, two representative synthetic procedures are detailed below. These protocols are chosen to illustrate both a classical and a modern approach to the synthesis of the imidazo[1,2-a]pyridine core.
Protocol 1: Classical Tschitschibabin Synthesis of 2-phenylimidazo[1,2-a]pyridine
This protocol is adapted from established methodologies for the condensation of 2-aminopyridine with an α-haloketone.[1][3]
Objective: To synthesize 2-phenylimidazo[1,2-a]pyridine via direct condensation.
Materials:
-
2-Aminopyridine (1.0 eq)
-
2-Bromoacetophenone (α-bromoacetophenone) (1.0 eq)
-
Sodium bicarbonate (NaHCO₃) (1.5 eq)
-
Ethanol (solvent)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (e.g., 10 mmol, 0.94 g) and ethanol (40 mL).
-
Addition of Ketone: Stir the mixture until the 2-aminopyridine is fully dissolved. Add 2-bromoacetophenone (10 mmol, 1.99 g) to the solution.
-
Addition of Base: Add sodium bicarbonate (15 mmol, 1.26 g) to the reaction mixture. The base neutralizes the HBr formed during the reaction.
-
Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. A precipitate may form.
-
Isolation: Pour the reaction mixture into 100 mL of cold water with stirring. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration and wash with cold water. The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 2-phenylimidazo[1,2-a]pyridine.
Protocol 2: One-Pot Copper-Catalyzed Synthesis of Zolpidem Core
This protocol is based on the efficient three-component coupling reaction developed by Chernyak and colleagues, which was used for the formal synthesis of Zolpidem.[1][9]
Objective: To construct the core of Zolpidem via a one-pot, three-component reaction.
Materials:
-
2-amino-5-methylpyridine (1.0 eq)
-
4-methylphenylacetylene (1.05 eq)
-
N,N-dimethyl-2-oxo-2-acetamide (aldehyde equivalent) (1.5 eq)
-
Copper(I) chloride (CuCl) (5 mol%)
-
Dioxane (solvent)
-
Schlenk flask or sealed tube, inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Add 2-amino-5-methylpyridine (e.g., 1 mmol, 108 mg), 4-methylphenylacetylene (1.05 mmol, 122 mg), the aldehyde component (1.5 mmol), and CuCl (0.05 mmol, 5 mg) to a Schlenk flask under an inert atmosphere.
-
Solvent Addition: Add anhydrous dioxane (2 mL) via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 100°C in an oil bath for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the copper catalyst.
-
Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-(p-tolyl)-6-methyl-imidazo[1,2-a]pyridine-3-acetamide core.
Conclusion and Future Perspectives
From its discovery by Tschitschibabin to its current status as a privileged scaffold, the journey of the imidazo[1,2-a]pyridine core is a testament to its profound utility in chemistry and medicine. The evolution of its synthesis from classical condensations to modern multicomponent and metal-catalyzed reactions has enabled the creation of vast chemical libraries, fueling the discovery of new therapeutic agents. With ongoing research into novel applications in areas like targeted cancer therapy and combating drug-resistant pathogens, the imidazo[1,2-a]pyridine scaffold is poised to remain a vital and enduring framework in the future of drug development. The continued innovation in synthetic methodology will undoubtedly unlock new derivatives with enhanced potency, selectivity, and drug-like properties, ensuring its relevance for the next century of scientific discovery.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 11. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Zolpidem - Wikipedia [en.wikipedia.org]
- 14. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 15. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 16. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 17. arkat-usa.org [arkat-usa.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
A Technical Guide to Imidazo[1,2-a]pyridin-8-ylmethanamine: A Versatile Fragment for Modern Drug Discovery
Abstract
The Imidazo[1,2-a]pyridine core is a quintessential example of a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous clinically successful drugs.[1][2] This guide focuses on a specific, strategically important derivative: Imidazo[1,2-a]pyridin-8-ylmethanamine. We will dissect its value as a starting fragment for Fragment-Based Drug Discovery (FBDD), exploring its synthesis, physicochemical properties, and application in screening campaigns. By synthesizing field-proven insights with established protocols, this document serves as a technical resource for researchers and drug development professionals aiming to leverage this potent chemical motif for the discovery of novel therapeutics against a wide array of biological targets.
The Privileged Nature of the Imidazo[1,2-a]pyridine Scaffold
The Imidazo[1,2-a]pyridine is a nitrogen-bridged, fused heterocyclic system that has garnered significant attention from the medicinal chemistry community.[3][4] Its rigid, planar structure and rich electronic properties make it an excellent pharmacophore for interacting with various biological macromolecules. This versatility is evidenced by its presence in a diverse range of marketed drugs, including the hypnotic agent Zolpidem, the anxiolytic Alpidem, and the cardiotonic Olprinone.[2][5][6][7]
The scaffold's "privileged" status stems from its proven ability to serve as a potent and selective ligand for multiple target classes. Derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and anticonvulsant properties.[5][8][9][10] This inherent biological relevance makes any fragment derived from this core an attractive starting point for a drug discovery program.
The this compound Fragment: A Strategic Starting Point
Fragment-Based Drug Discovery (FBDD) is a powerful methodology that begins with identifying low-molecular-weight fragments that bind weakly but efficiently to a biological target. These "hits" are then elaborated into more potent, lead-like molecules. This compound is an exemplary fragment for such a strategy.
Rationale for FBDD Suitability
The utility of a fragment is often assessed by its adherence to the "Rule of Three" (MW ≤ 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3). The this compound fragment fits comfortably within these parameters, ensuring it has favorable properties for binding and subsequent chemical development. The primary amine at the 8-position is a critical feature; it serves as a versatile synthetic handle for "growing" the fragment into the target's binding pocket, providing a clear vector for optimization. This specific isomer has been identified as a key intermediate in the synthesis of compounds targeting neurological and psychiatric disorders, particularly those interacting with GABA receptors.[11]
Physicochemical and Pharmacophoric Features
The fragment's value is rooted in its distinct structural features:
-
Rigid Bicyclic Core: Provides a well-defined shape to probe target topology with minimal conformational penalty upon binding.
-
Aromatic System: Capable of engaging in π-π stacking and other non-covalent interactions.
-
Bridgehead Nitrogen: Acts as a hydrogen bond acceptor.
-
Exocyclic Aminomethyl Group: The -CH₂NH₂ group provides a key hydrogen bond donor and a nucleophilic center for covalent elaboration, making it a powerful anchor point for structure-activity relationship (SAR) studies.
| Property | Value | FBDD Guideline |
| Molecular Formula | C₈H₉N₃ | - |
| Molecular Weight | 147.18 g/mol | ≤ 300 |
| XLogP3 | 0.8 | ≤ 3 |
| Hydrogen Bond Donors | 2 | ≤ 3 |
| Hydrogen Bond Acceptors | 2 | ≤ 3 |
| Rotatable Bonds | 1 | ≤ 3 |
| Data calculated using PubChem CID 2733385 as a reference for the core structure. |
Synthesis and Chemical Elaboration
The synthesis of the imidazo[1,2-a]pyridine scaffold is well-established, offering robust and scalable routes. The most common and classical method involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[12]
Proposed Synthesis of this compound
This protocol outlines a plausible, multi-step synthesis starting from commercially available materials. The causality behind this choice is the strategic introduction of the aminomethyl precursor (a nitrile group) early in the synthesis, which can be reduced in the final step, preserving the reactive amine from interfering with the core cyclization reaction.
Protocol 1: Synthesis of this compound
-
Step 1: Nitration of 2-aminopyridine. (This step is a prerequisite to obtain the necessary starting material, 2-amino-3-nitropyridine, which is often commercially available).
-
Step 2: Synthesis of 2-amino-3-cyanopyridine. The nitro group is displaced with a cyanide group via a nucleophilic aromatic substitution (e.g., using NaCN or KCN in DMSO). This is a critical step to install the future aminomethyl group.
-
Step 3: Synthesis of 8-cyanoimidazo[1,2-a]pyridine. The 2-amino-3-cyanopyridine is reacted with a suitable two-carbon building block, such as chloroacetaldehyde, in a solvent like ethanol under reflux. This effects the cyclization to form the fused bicyclic core.
-
Step 4: Characterization of Intermediate. The product from Step 3 is purified via column chromatography. Its identity and purity are confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry. A sharp singlet in the aromatic region for the imidazole proton and the correct mass peak are key validation markers.
-
Step 5: Reduction of the Nitrile. The 8-cyanoimidazo[1,2-a]pyridine is reduced to the primary amine. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF) is typically used. The reaction is performed at 0 °C and then allowed to warm to room temperature.
-
Step 6: Work-up and Purification. The reaction is carefully quenched with water and aqueous sodium hydroxide. The product is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Step 7: Final Validation. The final product, this compound, is purified by chromatography or crystallization. Its structure and purity are rigorously confirmed by NMR and high-resolution mass spectrometry (HRMS) to ensure it is suitable for screening.
Caption: Proposed synthetic workflow for this compound.
Application in Fragment-Based Drug Discovery
Once synthesized and validated, the fragment is ready for screening against a protein target of interest. Biophysical methods capable of detecting weak binding events are essential for FBDD.
Fragment Screening by Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in mass on a sensor chip surface in real-time. It is highly sensitive and provides quantitative data on binding affinity (K_D), and association/dissociation kinetics. The use of SPR for screening imidazo[1,2-a]pyridine derivatives has been successfully demonstrated in the literature, for example, in the discovery of influenza inhibitors.[13]
Protocol 2: Primary Fragment Screening via SPR
-
Target Immobilization: The purified protein target is immobilized onto a sensor chip (e.g., a CM5 chip) via amine coupling. A control flow cell is prepared by performing the coupling chemistry without the protein to enable reference subtraction. The choice of amine coupling is standard, but the specific buffer and pH must be optimized to ensure protein stability and efficient coupling.
-
Fragment Library Preparation: this compound and any analogs are solubilized in a suitable buffer (e.g., PBS with 5% DMSO) to a stock concentration of 10-20 mM. A dilution series is then prepared for screening, typically ranging from 1 µM to 500 µM.
-
Screening Run: The fragment solutions are injected over the target and control flow cells. The binding response is measured in Response Units (RU). A self-validating system includes positive (a known binder) and negative (a non-binding molecule) controls to ensure the assay is performing correctly.
-
Hit Identification: A "hit" is defined as a fragment that produces a concentration-dependent binding response significantly above the background noise and shows no non-specific binding to the control flow cell.
-
Affinity Determination: For confirmed hits, a full dose-response experiment is performed. The equilibrium binding responses are plotted against fragment concentration, and the data are fitted to a steady-state affinity model to determine the dissociation constant (K_D). Fragments with a K_D in the high micromolar to low millimolar range are considered promising starting points.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent progress in the pharmacology of imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound [myskinrecipes.com]
- 12. nanobioletters.com [nanobioletters.com]
- 13. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide on Structure-Activity Relationships for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Ascendancy of a Versatile Heterocycle
The imidazo[1,2-a]pyridine scaffold, a fused bicyclic aromatic heterocycle, has firmly established itself as a "privileged structure" in medicinal chemistry. Its unique electronic properties and rigid, planar geometry make it an ideal framework for interacting with a diverse array of biological targets. This has led to the development of numerous therapeutic agents, including the well-known drugs Zolpidem and Alpidem, and a plethora of candidates in various stages of clinical evaluation. The inherent drug-like properties of this core, combined with its synthetic tractability, allow for systematic modifications, making it a fertile ground for structure-activity relationship (SAR) studies. This guide provides a comprehensive analysis of the SAR of the imidazo[1,2-a]pyridine core, offering insights into how substitutions at different positions modulate its biological activity across various therapeutic areas.
The Architectural Blueprint: Understanding the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system is formed by the fusion of an imidazole and a pyridine ring. The numbering of the atoms in this bicyclic system is crucial for understanding and discussing the SAR.
Figure 1: Numbering of the Imidazo[1,2-a]pyridine core.
The key positions for substitution that significantly influence biological activity are C2, C3, C5, C6, C7, and C8. The following sections will delve into the SAR associated with modifications at these positions for various therapeutic applications.
Anticancer Activity: Targeting the Hallmarks of Malignancy
The imidazo[1,2-a]pyridine scaffold is a prominent pharmacophore in the design of novel anticancer agents, demonstrating the ability to inhibit various cancer-related targets like kinases and tubulin polymerization.
SAR at the C2 and C3 Positions
Substitutions at the C2 and C3 positions have been extensively explored for anticancer activity. A general observation is that the nature of the substituent at C2, often an aryl group, and the group at C3, frequently an amine or amide, are critical for potency.
For instance, a series of 2-(2-nitrophenyl)imidazo[1,2-a]pyridine analogs have shown promising activity against various cancer cell lines. The presence of a 4-chlorophenylamino group at the C3 position of the 2-(2-nitrophenyl)imidazo[1,2-a]pyridine core resulted in significant cytotoxicity against colon (HT-29) and breast (MCF-7) cancer cell lines.
| Compound ID | C2-Substituent | C3-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-Nitrophenyl | N-(4-chlorophenyl)amino | HT-29 (Colon) | 4.15 ± 2.93 | |
| 1 | 2-Nitrophenyl | N-(4-chlorophenyl)amino | MCF-7 (Breast) | 30.88 ± 14.44 |
Table 1: Anticancer activity of a C3-substituted imidazo[1,2-a]pyridine derivative.
The key takeaway is that a combination of an electron-withdrawing group on the C2-phenyl ring and a substituted amino group at C3 can lead to potent anticancer compounds.
Kinase Inhibition: A Major Avenue for Anticancer SAR
Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
-
Nek2 Inhibition: A series of imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of Nek2, a kinase involved in cell cycle regulation. SAR studies revealed that specific substitutions on the C2-phenyl ring and the C3 position are crucial for inhibitory activity against gastric cancer cells.
-
Akt Inhibition: Imidazo[1,2-a]pyridine-based peptidomimetics have been designed as inhibitors of the Akt kinase, a key node in cell survival pathways. These compounds mimic the substrate of Akt, leading to potent and selective inhibition.
-
Cyclin-Dependent Kinase (CDK) Inhibition: Optimization of imidazo[1,2-a]pyridine-based compounds has led to the discovery of potent and selective inhibitors of CDK2, a key regulator of the cell cycle.
Figure 2: General SAR for anticancer activity.
Antimicrobial Activity: A Scaffold to Combat Infectious Diseases
Imidazo[1,2-a]pyridine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antituberculosis effects.
Antibacterial Activity
The SAR of imidazo[1,2-a]pyridines as antibacterial agents often depends on the substitution pattern at the C2 and C7 positions.
-
Influence of C2-Phenyl and C7-Substituents: Studies have shown that the nature of the substituent on the C2-phenyl ring and at the C7 position significantly impacts antibacterial activity against both Gram-positive and Gram-negative bacteria.
A series of azo-based imidazo[1,2-a]pyridine derivatives were synthesized and showed potent antibacterial activity. Compound 4e from this series exhibited minimum inhibitory concentrations (MICs) of 0.5–1.0 mg/mL against various bacterial strains.
Antituberculosis Activity
The imidazo[1,2-a]pyridine core has emerged as a particularly promising scaffold for the development of new antituberculosis agents, with some compounds showing activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.
-
C3-Carboxamides: A significant breakthrough in this area was the discovery of imidazo[1,2-a]pyridine-3-carboxamides. The clinical candidate Telacebec (Q203) belongs to this class and targets the QcrB subunit of the cytochrome bc1 complex, which is essential for cellular respiration in M. tuberculosis. SAR studies on this series have shown that bulky and lipophilic biaryl ethers attached to the carboxamide nitrogen enhance potency to the nanomolar range.
-
C8-Carboxamides: A novel series of imidazo[1,2-a]pyridine-8-carboxamides has also been identified as potent antimycobacterial agents through whole-cell screening.
| Series | Key Substitution | Target | Potency | Reference |
| Imidazo[1,2-a]pyridine-3-carboxamides | Bulky, lipophilic biaryl ethers | QcrB | Nanomolar MICs | |
| Imidazo[1,2-a]pyridine-8-carboxamides | Varied amide substituents | Not specified | Potent MICs |
Table 2: Antituberculosis activity of imidazo[1,2-a]pyridine carboxamides.
Antiviral Activity: A Focus on C3-Thioether Derivatives
Imidazo[1,2-a]pyridines bearing a thioether side chain at the C3 position have been reported as potent antiviral agents, particularly against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).
SAR studies on these compounds have revealed that the nature of both the substituent on the imidazo[1,2-a]pyridine core and the group attached to the sulfur atom are crucial for antiviral potency and selectivity. For example, compounds with 7- and 8-methyl substitutions on the core and a benzylthio group at C3 showed marked activity against CMV and VZV. Further optimization led to derivatives with a high therapeutic index. Hydrophobicity (logP) has been identified as a key factor influencing the antiviral activity of these compounds.
Experimental Protocols
General Synthesis of 2-Aryl-Imidazo[1,2-a]pyridines
A common and efficient method for the synthesis of the imidazo[1,2-a]pyridine core is the condensation of a 2-aminopyridine with an α-haloketone.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve the appropriately substituted 2-aminopyridine (1 equivalent) and the desired α-bromoacetophenone (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Reaction: Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2-aryl-imidazo[1,2-a]pyridine.
Figure 3: General workflow for the synthesis of 2-aryl-imidazo[1,2-a]pyridines.
In Vitro Anticancer Activity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test imidazo[1,2-a]pyridine derivatives for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine core continues to be a highly valuable scaffold in the quest for novel therapeutic agents. The extensive SAR studies conducted on this heterocycle have provided a deep understanding of how to modulate its biological activity by introducing specific substituents at key positions. The future of drug discovery with this scaffold lies in the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. The application of computational tools, such as molecular docking and QSAR, will further accelerate the identification of promising new drug candidates based on the versatile imidazo[1,2-a]pyridine core.
Methodological & Application
A Comprehensive Guide to the Synthesis of Imidazo[1,2-a]pyridin-8-ylmethanamine: A Protocol for Researchers
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active molecules, including anxiolytics, anti-cancer agents, and anti-inflammatory compounds. Imidazo[1,2-a]pyridin-8-ylmethanamine, in particular, serves as a key building block for the synthesis of more complex molecules, offering a primary amine handle for further derivatization at the 8-position of the fused ring system.
This application note provides a detailed, step-by-step protocol for the synthesis of this compound. The synthetic strategy is designed to be robust and accessible to researchers with a solid background in synthetic organic chemistry. The chosen four-step route begins with the commercially available 2-amino-3-nitropyridine and proceeds through key intermediates to the final product. Each step is accompanied by insights into the reaction mechanism and practical considerations to ensure a successful synthesis.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via a four-step sequence:
-
Cyclization: Formation of the imidazo[1,2-a]pyridine core to yield 8-nitroimidazo[1,2-a]pyridine.
-
Reduction of the Nitro Group: Conversion of the 8-nitro group to an 8-amino group.
-
Sandmeyer Reaction: Transformation of the 8-amino group into an 8-cyano group.
-
Reduction of the Nitrile: Final reduction of the 8-cyano group to the target 8-(aminomethyl) group.
Diagram of the Synthetic Workflow
Purification of Imidazo[1,2-A]pyridin-8-ylmethanamine by column chromatography
An Application Guide for the Chromatographic Purification of Imidazo[1,2-a]pyridin-8-ylmethanamine
Introduction
Imidazo[1,2-a]pyridines are a class of bicyclic heteroaromatic compounds recognized as a "privileged scaffold" in medicinal chemistry and drug development.[1] These structures are central to numerous commercially available drugs and clinical candidates, demonstrating a wide spectrum of biological activities including anti-cancer, antiviral, and anti-inflammatory properties.[2] this compound, in particular, serves as a crucial synthetic intermediate for creating more complex molecules targeting neurological and psychiatric disorders.[3]
The purification of this key intermediate presents a common yet significant challenge in synthetic chemistry. The molecule's structure, featuring both the basic imidazo[1,2-a]pyridine core and a primary aliphatic amine, imparts high polarity and basicity. When subjected to standard normal-phase column chromatography on silica gel, these basic functionalities interact strongly with the acidic silanol (Si-OH) groups on the silica surface.[4][5] This acid-base interaction often leads to poor separation, significant peak tailing, and in some cases, irreversible adsorption or degradation of the target compound on the column.[6][7]
This application note provides a comprehensive, field-proven protocol for the efficient purification of this compound using silica gel column chromatography. The core of this methodology is the use of a basified mobile phase, which effectively neutralizes the acidic stationary phase, ensuring high purity and recovery of the target amine.
The Principle of Separation: Mitigating Acid-Base Interactions
In normal-phase chromatography, separation is achieved based on the differential adsorption of compounds onto a polar stationary phase (silica gel) and their solubility in a non-polar mobile phase.[8] Polar compounds interact more strongly with the stationary phase and thus elute later.
The primary challenge with basic amines like this compound is the strong, non-specific binding to silica's acidic silanol groups. To overcome this, a small amount of a competing base, such as ammonium hydroxide or triethylamine, is added to the mobile phase.[5][9] This additive preferentially interacts with the acidic sites on the silica, effectively "masking" them from the target compound.[4] This allows the amine to partition between the mobile and stationary phases based on polarity differences as intended, rather than being dominated by strong acid-base interactions. The result is a sharper elution profile, reduced tailing, and improved separation from non-basic impurities.
Caption: Principle of amine purification on silica gel.
Method Development with Thin-Layer Chromatography (TLC)
Prior to performing column chromatography, it is imperative to develop an optimal solvent system using TLC. This preliminary step saves time, conserves material, and predicts the separation outcome on the column. The goal is to find a mobile phase composition that moves the target compound to a retention factor (Rƒ) of approximately 0.2-0.4, which generally provides the best separation.[6]
Protocol: TLC Solvent System Screening
-
Prepare Stock Solutions:
-
Solvent A: Dichloromethane (DCM)
-
Solvent B (Basified Methanol): Prepare a 2% v/v solution of concentrated ammonium hydroxide (28-30% NH₃ basis) in methanol. For example, add 2 mL of NH₄OH to 98 mL of methanol. Caution: Prepare in a fume hood. This is your polar, base-modified solvent.
-
-
Spotting: On a silica gel TLC plate, spot a dilute solution of the crude reaction mixture.
-
Development: Develop several TLC plates in chambers containing different ratios of Solvent A to Solvent B (e.g., 98:2, 95:5, 90:10 DCM:Basified MeOH).
-
Visualization: Visualize the developed plates under UV light (254 nm and/or 365 nm) and/or by staining (e.g., with potassium permanganate) to identify all components.
-
Analysis:
-
Identify the spot corresponding to this compound.
-
Observe the spot shape. It should be round and distinct, not streaked. If streaking occurs, the concentration of the base modifier may need to be adjusted.
-
Calculate the Rƒ value for the target compound in each solvent system (Rƒ = distance traveled by spot / distance traveled by solvent front).
-
Select the solvent system that provides an Rƒ value between 0.2 and 0.4 and shows good separation between the target compound and its major impurities. This will be your starting mobile phase for the column.
-
Detailed Protocol for Column Chromatography Purification
This protocol employs a gradient elution strategy, which is highly effective for separating complex mixtures by gradually increasing the mobile phase polarity.[10][11]
Materials and Reagents
-
Stationary Phase: Silica gel, standard grade (230–400 mesh).
-
Crude Product: Crude this compound mixture.
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes.
-
Base Modifier: Concentrated Ammonium Hydroxide (NH₄OH, 28-30%).
-
Apparatus: Glass chromatography column, fraction collector or test tubes, TLC plates and chamber, rotary evaporator.
Step 1: Preparation of Mobile Phase
-
Eluent A (Low Polarity): 100% Dichloromethane.
-
Eluent B (High Polarity): 95:5 (v/v) Dichloromethane : Methanol, modified with 1% total volume of concentrated NH₄OH.
-
Example for 500 mL: 475 mL DCM + 25 mL MeOH. To this mixture, add 5 mL of concentrated NH₄OH. Mix thoroughly.
-
Step 2: Column Packing (Slurry Method)
-
Secure the chromatography column vertically in a fume hood. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (approx. 1 cm) of sand.
-
In a separate beaker, prepare a slurry of silica gel in Eluent A (approx. 40-60 g of silica per 1 g of crude product).
-
Pour the slurry into the column. Open the stopcock slightly to allow the solvent to drain, continuously tapping the column gently to ensure even packing and remove air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
Step 3: Sample Preparation and Loading (Dry Loading)
Dry loading is strongly recommended for polar compounds to ensure a narrow starting band and optimal separation.[12]
-
Dissolve the crude product (e.g., 1 g) in a minimal amount of a suitable solvent like methanol.
-
Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this silica-adsorbed sample as a powder onto the top of the packed column.
-
Gently tap the column to settle the powder into a flat, even layer.
Step 4: Elution and Fraction Collection
-
Carefully add Eluent A to the column, filling the space above the sample.
-
Open the stopcock and begin collecting fractions.
-
Start the elution with 100% Eluent A for 2-3 column volumes to elute very non-polar impurities.
-
Gradually increase the proportion of Eluent B to increase the mobile phase polarity. A typical gradient might be:
-
100% A (2-3 column volumes)
-
98% A : 2% B (2 column volumes)
-
95% A : 5% B (until the target compound elutes)
-
Continue increasing the percentage of B if necessary to elute more polar impurities.
-
-
Collect fractions of a consistent volume (e.g., 10-20 mL) throughout the process.
Step 5: Fraction Analysis and Product Isolation
-
Monitor the elution progress by spotting alternating fractions onto a TLC plate.
-
Develop the TLC plate using the solvent system that gave an Rƒ of ~0.3 during method development.
-
Identify the fractions containing the pure target compound (single spot at the correct Rƒ).
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvents using a rotary evaporator. The presence of ammonium hydroxide and methanol will require careful evaporation. It may be beneficial to co-evaporate with a solvent like toluene to remove residual water and base.
-
Place the flask under high vacuum to remove any final traces of solvent, yielding the purified this compound.
Caption: Workflow for the purification of this compound.
Data and Expected Results
The success of the purification is determined by the TLC analysis of the collected fractions. A properly executed column will yield a set of fractions containing only the desired product, which can then be combined and concentrated.
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective polar stationary phase. |
| Mobile Phase A | Dichloromethane (DCM) | Low-polarity solvent for eluting non-polar impurities. |
| Mobile Phase B | 95:5 DCM:MeOH + 1% NH₄OH | Higher-polarity eluent with a base modifier to elute the target amine.[13] |
| Loading Method | Dry Loading | Ensures a narrow sample band, leading to better resolution.[6][12] |
| Elution Mode | Step Gradient | Allows for efficient removal of impurities with varying polarities.[14] |
| Target Rƒ (TLC) | 0.2 - 0.4 | Optimal range for achieving good separation on a column.[6] |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound Streaks on TLC/Column | Insufficient base in the mobile phase; silica is too acidic. | Increase the concentration of NH₄OH or triethylamine in the eluent system to 1.5-2%.[5][15] |
| Compound Does Not Elute | Mobile phase is not polar enough. | Gradually increase the percentage of basified methanol in the mobile phase.[6][7] |
| Compound Elutes in Solvent Front | Mobile phase is too polar; compound has low affinity for silica. | Start with a less polar solvent system (e.g., Hexane/EtOAc with a base modifier) and re-optimize via TLC.[6] |
| Poor Separation / Mixed Fractions | Column packed improperly (channeling); sample band too wide; poor solvent choice. | Repack the column carefully. Always use the dry loading method. Re-evaluate the solvent system with TLC to maximize ΔRƒ.[7][12] |
| Low Recovery | Irreversible adsorption or decomposition on silica. | Ensure the mobile phase is sufficiently basic throughout the run. Consider using a less acidic stationary phase like neutral alumina or amine-functionalized silica.[5][6][8] |
Conclusion
The purification of highly basic and polar compounds like this compound by silica gel chromatography is a readily achievable task with proper method development. The key to success lies in acknowledging and mitigating the strong acid-base interaction between the analyte and the stationary phase. By incorporating a basic modifier such as ammonium hydroxide into the mobile phase, researchers can effectively neutralize the silica surface, leading to symmetrical peak shapes, predictable elution, and high recovery of the pure product. The detailed protocol and troubleshooting guide presented here offer a robust framework for scientists in the field of drug discovery and organic synthesis to reliably purify this valuable chemical building block.
References
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 3. This compound [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. columbia.edu [columbia.edu]
- 9. reddit.com [reddit.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. reddit.com [reddit.com]
Application Note: Comprehensive 1H and 13C NMR Characterization of Imidazo[1,2-A]pyridin-8-ylmethanamine
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development, forming the structural basis for a variety of marketed drugs such as zolpidem and minodronic acid.[1] Its unique 10 π-electron aromatic system contributes to favorable pharmacokinetic and pharmacodynamic properties, making it a focal point for the design of novel therapeutic agents.[2] Molecules incorporating this framework have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][3]
Imidazo[1,2-A]pyridin-8-ylmethanamine, a derivative featuring a methanamine substituent at the 8-position, is of particular interest for its potential as a versatile building block in the synthesis of more complex molecules. The primary amine group offers a reactive handle for further functionalization, enabling the exploration of new chemical space in the quest for potent and selective drug candidates.
Accurate structural elucidation is a cornerstone of chemical and pharmaceutical research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the unambiguous determination of molecular structure in solution. This application note provides a detailed guide to the one-dimensional (1D) and two-dimensional (2D) NMR characterization of this compound, outlining both the theoretical underpinnings and practical experimental protocols.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is crucial for the accurate assignment of NMR signals. The structure of this compound with the conventional numbering scheme is presented below.
Figure 1: Structure and numbering of this compound.
Experimental Protocols
Sample Preparation
High-quality NMR spectra are contingent upon meticulous sample preparation.[4] The following protocol is recommended for this compound.
Materials:
-
This compound (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)[5]
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), DMSO-d₆)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette and cotton or glass wool
-
Vortex mixer
Protocol:
-
Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. CDCl₃ is a common first choice for many organic molecules. If solubility is an issue, DMSO-d₆ is a suitable alternative. The use of deuterated solvents is essential for the spectrometer's deuterium lock and to avoid large solvent signals in the ¹H spectrum.[5][6]
-
Dissolution: Accurately weigh the desired amount of the compound into a clean, dry vial. For ¹H NMR, a concentration of 10-20 mg/mL is typically sufficient.[7] For ¹³C NMR, a more concentrated sample may be required to obtain a good signal-to-noise ratio in a reasonable time.[5]
-
Transfer and Filtration: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[7] Vortex the sample until the solid is completely dissolved. To remove any particulate matter, which can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[6]
-
Labeling: Clearly label the NMR tube with the sample identification.
Figure 2: Experimental workflow for NMR characterization.
NMR Data Acquisition
The following is a general guide for acquiring a standard set of NMR experiments for structural elucidation. Instrument-specific parameters may need to be optimized.
-
¹H NMR: A standard single-pulse experiment is sufficient. Key parameters to consider are the spectral width, number of scans, and relaxation delay.
-
¹³C NMR: A proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for determining the multiplicity of carbon signals.[8][9] In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.[10][11]
-
COSY (Correlation Spectroscopy): This 2D homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, typically through two or three bonds.[12]
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D heteronuclear experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations).[12] It is a powerful tool for unambiguously assigning carbon signals based on their attached, and often more easily assigned, protons.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to exhibit signals corresponding to the aromatic protons of the imidazo[1,2-a]pyridine core and the aliphatic protons of the methanamine substituent.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | ~8.1-8.3 | d | J5,6 = ~7.0 | 1H |
| H-2 | ~7.6-7.8 | s | - | 1H |
| H-3 | ~7.5-7.7 | s | - | 1H |
| H-7 | ~7.0-7.2 | d | J7,6 = ~9.0 | 1H |
| H-6 | ~6.7-6.9 | t | J6,5 ≈ J6,7 = ~7.0-9.0 | 1H |
| CH₂ NH₂ | ~4.0-4.2 | s | - | 2H |
| CH₂NH₂ | ~1.5-2.5 | br s | - | 2H |
Causality behind Predicted Chemical Shifts and Multiplicities:
-
Aromatic Protons (H-5, H-6, H-7): The protons on the pyridine ring are expected in the aromatic region (δ 6.5-8.5 ppm). H-5 is typically the most deshielded due to the anisotropic effect of the adjacent nitrogen atom (N-4). The splitting patterns arise from through-bond coupling to adjacent protons. Ortho coupling (³J) in aromatic systems is typically in the range of 6-10 Hz.[13] H-6 will appear as a triplet due to coupling with both H-5 and H-7.
-
Imidazole Protons (H-2, H-3): These protons are also in the aromatic region and are expected to be singlets as they lack adjacent proton coupling partners.
-
Methanamine Protons (-CH₂- and -NH₂): The methylene protons (-CH₂-) adjacent to the aromatic ring and the nitrogen atom will be deshielded and are predicted to appear around δ 4.0-4.2 ppm. The amine protons (-NH₂) are often broad singlets and their chemical shift can be highly variable depending on concentration, solvent, and temperature, due to hydrogen bonding and exchange.[14]
Predicted ¹³C NMR and DEPT-135 Spectral Data
The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom. The DEPT-135 experiment will aid in the assignment of these signals.
| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 Multiplicity |
| C-9 | ~145-147 | Quaternary (absent) |
| C-2 | ~135-137 | CH (positive) |
| C-8 | ~130-132 | Quaternary (absent) |
| C-5 | ~125-127 | CH (positive) |
| C-7 | ~120-122 | CH (positive) |
| C-3 | ~117-119 | CH (positive) |
| C-6 | ~112-114 | CH (positive) |
| C H₂NH₂ | ~45-50 | CH₂ (negative) |
Rationale for Predicted Chemical Shifts:
-
Aromatic Carbons: The carbons of the imidazo[1,2-a]pyridine ring are expected in the range of δ 110-150 ppm. The bridgehead carbon (C-9) is typically the most deshielded. The chemical shifts are influenced by the electron-donating and withdrawing effects of the nitrogen atoms within the heterocyclic system.
-
Methanamine Carbon: The methylene carbon (-CH₂-) will appear in the aliphatic region, with its chemical shift influenced by the attached nitrogen and the aromatic ring.
2D NMR Analysis for Structural Confirmation
While 1D NMR provides significant structural information, 2D NMR experiments are crucial for unambiguous assignments.
-
COSY: A COSY spectrum would confirm the coupling network within the pyridine ring. A cross-peak between the signals for H-5 and H-6, and between H-6 and H-7, would be expected, confirming their connectivity.
-
HSQC: The HSQC spectrum will provide direct correlations between each proton and its attached carbon. For example, the proton signal at ~8.1-8.3 ppm (H-5) will show a cross-peak with the carbon signal at ~125-127 ppm (C-5). This allows for the confident assignment of all protonated carbons.
Conclusion
The comprehensive application of 1D and 2D NMR spectroscopy provides a robust and reliable method for the complete structural characterization of this compound. The protocols and predicted spectral data outlined in this application note serve as a detailed guide for researchers working with this important class of heterocyclic compounds. By following these methodologies, scientists can ensure the accurate identification and characterization of their synthesized molecules, a critical step in the drug discovery and development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. chemmethod.com [chemmethod.com]
- 4. organomation.com [organomation.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 8. fiveable.me [fiveable.me]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols for Cell-Based Assays Using Imidazo[1,2-a]pyridin-8-ylmethanamine Derivatives
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyridine Scaffold
The Imidazo[1,2-a]pyridine (IP) scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and drug development.[1][2] Derivatives from this class exhibit a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, and antiviral properties.[3][4] As anticancer agents, IPs have been shown to function through diverse mechanisms, such as the induction of apoptosis, cell cycle arrest, and the inhibition of critical cell signaling pathways like PI3K/Akt/mTOR, which are frequently dysregulated in cancer.[1][2][5][6][7]
This guide provides a comprehensive, tiered framework for researchers to systematically evaluate the cellular effects of novel Imidazo[1,2-a]pyridin-8-ylmethanamine derivatives. The protocols are designed to be robust and self-validating, moving from broad assessments of cytotoxicity to detailed mechanistic investigations.
A Tiered Strategy for Compound Characterization
A logical, phased approach is crucial for efficiently characterizing a novel compound. This tiered workflow ensures that resources are spent wisely, building a complete biological profile from initial screening to in-depth mechanism of action studies.
Figure 1: A tiered workflow for characterizing novel Imidazo[1,2-a]pyridine derivatives.
Tier 1: Primary Screening – Assessing Cytotoxicity and Antiproliferative Effects
The initial step is to determine the concentration-dependent effect of the derivative on cancer cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the compound's potency.[8][9]
Protocol 1: MTT Cell Viability Assay
Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[10][11] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[11]
Materials:
-
Cancer cell line of interest (e.g., HCC1937, A375, HeLa)[5][6]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Imidazo[1,2-a]pyridine derivative stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[9]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]
-
Sterile 96-well flat-bottom plates
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells in their logarithmic growth phase. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.[8][10]
-
Compound Treatment: Prepare serial dilutions of the Imidazo[1,2-a]pyridine derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds.
-
Scientist's Note: Include a vehicle control (medium with the same final concentration of DMSO, typically ≤0.5%) to account for any solvent-induced toxicity.[9] Also include a "no-cell" blank control and an untreated "100% viability" control.
-
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.[8][9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.[11]
-
Solubilization: Carefully aspirate the medium. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9][10] Gently agitate the plate on a shaker for 10 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10]
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control: % Viability = (Absorbance_Treated / Absorbance_Untreated_Control) * 100
-
Plot % Viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.
| Parameter | Recommended Value | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in an exponential growth phase and not over-confluent at the end of the assay. |
| Compound Incubation | 48 - 72 hours | Allows sufficient time for the compound to exert its cytotoxic or anti-proliferative effects.[8] |
| Final DMSO Conc. | ≤ 0.5% (v/v) | High concentrations of DMSO can be independently cytotoxic, confounding the results.[9] |
| MTT Incubation | 3 - 4 hours | Optimal time for sufficient formazan crystal formation without causing cytotoxicity from the MTT reagent itself. |
| Absorbance Wavelength | 570 nm | The peak absorbance wavelength for the solubilized formazan product. |
Tier 2: Elucidating the Mechanism of Action
If a derivative shows significant cytotoxic activity, the next step is to determine how it is inducing cell death. The primary mechanisms for anticancer IPs are the induction of apoptosis and cell cycle arrest.[5][6]
Protocol 2: Caspase-3/7 Activity Assay
Principle of the Assay: Caspases-3 and -7 are key "executioner" enzymes that are activated during the final stages of apoptosis.[12][13] This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3/7.[14] Cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of active caspase-3/7.[14]
Materials:
-
Luminescent caspase assay kit (e.g., Caspase-Glo® 3/7 Assay)[14]
-
Cells seeded and treated in white-walled, clear-bottom 96-well plates suitable for luminescence.
-
Luminometer or plate reader with luminescence detection capabilities.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells (e.g., 10,000 cells/well) and treat with the Imidazo[1,2-a]pyridine derivative at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[13]
-
Assay Procedure (Add-Mix-Measure):
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
Data Analysis:
-
Subtract the average luminescence of the "no-cell" blank wells.
-
Calculate the fold change in caspase activity relative to the vehicle control. Fold Change = Luminescence_Treated / Luminescence_Vehicle_Control
-
Plot the fold change against compound concentration.
Figure 2: Simplified diagram of the caspase cascade in apoptosis.
Protocol 3: BrdU Cell Proliferation Assay
Principle of the Assay: This assay directly measures DNA synthesis. 5-bromo-2'-deoxyuridine (BrdU) is a synthetic analog of thymidine. When added to cell culture, it is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Incorporated BrdU is then detected using a specific anti-BrdU antibody, allowing for the quantification of proliferating cells.[15]
Materials:
-
BrdU Labeling Reagent (10 mM)
-
Fixing/Denaturing Solution
-
Anti-BrdU antibody (conjugated to HRP or a fluorophore)
-
Substrate (e.g., TMB for HRP)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Stop Solution (e.g., 2 M H2SO4)
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed and treat cells as described in the MTT protocol.
-
BrdU Labeling: Add BrdU labeling reagent to each well to a final concentration of 10 µM. Incubate for 2-4 hours at 37°C.[16]
-
Scientist's Note: The labeling time should be optimized for your specific cell line's doubling time.
-
-
Fixation and Denaturation: Remove the culture medium. Add Fixing/Denaturing solution and incubate for 30 minutes at room temperature. This step simultaneously fixes the cells and denatures the DNA, which is essential for the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: Wash the wells with Wash Buffer. Add the diluted anti-BrdU antibody and incubate for 1-2 hours at room temperature.
-
Substrate Reaction: Wash the wells thoroughly. Add the detection substrate and incubate until sufficient color development occurs (typically 15-30 minutes).
-
Stop Reaction: Add Stop Solution to each well.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Data Analysis:
-
Similar to the MTT assay, calculate the percentage of proliferation inhibition relative to the untreated control.
-
Plot the % inhibition against compound concentration to determine the IC50 for proliferation.
Tier 3: Target and Pathway Analysis
The final tier focuses on identifying the specific molecular targets and signaling pathways affected by the derivative. Studies have shown that IPs can inhibit the PI3K/Akt pathway and upregulate tumor suppressors like p53 and p21.[5][6][7]
Figure 3: Key signaling pathways modulated by Imidazo[1,2-a]pyridine derivatives.
Recommended Approach: Western Blotting
Western blotting is a powerful technique to quantify changes in the expression and phosphorylation status of key proteins.
Key Protein Targets:
-
p-Akt / Total Akt: A decrease in the ratio of phosphorylated Akt (p-Akt) to total Akt indicates inhibition of the PI3K/Akt pathway.[7]
-
p53 and p21: An increase in the levels of these tumor suppressor proteins suggests the induction of cell cycle arrest.[5][7]
-
Cleaved PARP and Cleaved Caspase-3: The appearance of the cleaved forms of these proteins is a hallmark of apoptosis.[7]
Brief Protocol:
-
Cell Lysis: Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate proteins by size via SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target proteins, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
Troubleshooting and Best Practices
Reproducibility is paramount in cell-based assays.[17][18][19] Adherence to best practices can mitigate variability.
| Issue | Potential Cause | Recommended Solution |
| High Well-to-Well Variability | Inconsistent cell seeding; Pipetting errors; Edge effects in the plate. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.[20] |
| Low Assay Signal or Window | Cells are unhealthy or at the wrong density; Reagents are expired or improperly stored. | Always use healthy, low-passage number cells.[21] Perform a cell titration experiment to find the optimal seeding density. Verify reagent integrity. |
| Inconsistent IC50 Values | Different cell passage numbers; Variation in incubation times; Compound instability. | Maintain a consistent cell passage number for all experiments. Standardize all incubation steps precisely. Prepare fresh compound dilutions for each experiment.[18] |
| High Background in Assays | Contamination (e.g., mycoplasma); Reagent precipitation. | Regularly test cell cultures for mycoplasma.[18] Ensure all reagents are fully dissolved and centrifuge if necessary before use. |
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells [journal.waocp.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. atcc.org [atcc.org]
- 12. sartorius.com.cn [sartorius.com.cn]
- 13. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 15. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. genecopoeia.com [genecopoeia.com]
- 17. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 18. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 19. youtube.com [youtube.com]
- 20. azurebiosystems.com [azurebiosystems.com]
- 21. biocompare.com [biocompare.com]
Application Notes and Protocols: A Guide to Kinase Inhibition Assays for Imidazo[1,2-a]pyridine Compounds
Introduction: The Therapeutic Promise of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] In the realm of oncology and inflammation, these heterocyclic compounds have garnered significant attention as potent and selective kinase inhibitors.[1] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, making them prime targets for therapeutic intervention.
Imidazo[1,2-a]pyridine derivatives have been shown to inhibit a variety of kinases, including phosphoinositide 3-kinases (PI3Ks), Src family kinases, and vascular endothelial growth factor receptors (VEGFRs), often by competing with ATP for binding to the enzyme's active site.[1][4][5] The development of robust and reliable assays to determine the potency and selectivity of these compounds is therefore a cornerstone of the drug discovery process.
This document provides a detailed, field-proven protocol for determining the inhibitory activity of imidazo[1,2-a]pyridine compounds against a target kinase, using the ADP-Glo™ Kinase Assay as a model system. This luminescent assay is a universal platform suitable for virtually any kinase and is less susceptible to interference from colored or fluorescent compounds, a common concern with novel chemical entities.[6][7] We will use a representative kinase, PI3Kα, to illustrate the protocol, but the principles and steps can be readily adapted for other kinases of interest.
The Science Behind the Assay: Understanding the ADP-Glo™ System
The ADP-Glo™ Kinase Assay is a robust, homogeneous, and sensitive method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[5][8] The assay is performed in two steps, ensuring a specific and reliable signal.[5][7]
First, the kinase reaction is performed, during which the kinase transfers a phosphate group from ATP to its substrate, generating ADP. Once the reaction is complete, the ADP-Glo™ Reagent is added. This reagent simultaneously terminates the kinase reaction and depletes the remaining ATP in the well. This step is crucial as it eliminates the primary source of background signal.
In the second step, the Kinase Detection Reagent is added. This reagent contains an enzyme that converts the ADP generated in the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase to produce a stable luminescent signal that is directly proportional to the amount of ADP produced, and thus, to the kinase activity.[8]
Visualizing the Kinase Inhibition Pathway
The following diagram illustrates the general mechanism of action for an ATP-competitive imidazo[1,2-a]pyridine kinase inhibitor, which is the focus of this assay protocol.
References
- 1. Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells | MDPI [mdpi.com]
- 2. journal.waocp.org [journal.waocp.org]
- 3. Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. promega.de [promega.de]
- 6. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 7. promega.com [promega.com]
- 8. bmglabtech.com [bmglabtech.com]
Application Note & Protocols: A Comprehensive Guide for the In Vitro Anti-inflammatory Screening of Imidazo[1,2-A]pyridin-8-ylmethanamine Analogs
Abstract
This document provides a detailed framework and validated protocols for the initial in vitro evaluation of novel Imidazo[1,2-a]pyridin-8-ylmethanamine analogs for anti-inflammatory activity. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives reported to possess significant anti-inflammatory properties.[1][2][3] This guide is designed for researchers in drug discovery and pharmacology, offering a tiered screening cascade—from initial hit identification in cell-based assays to subsequent mechanism of action studies. We will focus on key inflammatory pathways, primarily the nuclear factor-kappa B (NF-κB) signaling cascade and the cyclooxygenase (COX) enzymes, which are critical drivers of the inflammatory response.[1][4] The protocols herein describe the use of the RAW 264.7 murine macrophage cell line as a robust model system to quantify the inhibition of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6), and to elucidate the specific molecular targets of promising compounds.
Scientific Rationale: Targeting the Inflammatory Cascade
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A central regulator of this process is the NF-κB transcription factor. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) from Gram-negative bacteria, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to the promoters of target genes, initiating the transcription of key inflammatory mediators.[1][4] These include:
-
Inducible Nitric Oxide Synthase (iNOS): Produces large amounts of nitric oxide (NO), a potent inflammatory mediator.
-
Cyclooxygenase-2 (COX-2): Synthesizes prostaglandins, which contribute to pain, fever, and swelling.[5]
-
Pro-inflammatory Cytokines: Molecules like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) that amplify the inflammatory response.[6]
Imidazo[1,2-a]pyridine derivatives have been shown to interfere with these pathways, particularly by suppressing NF-κB activation and inhibiting COX-2 expression.[1][4][7] Therefore, a logical screening strategy involves quantifying the downstream products of these pathways in a relevant cellular model.
Caption: The LPS-induced NF-κB signaling pathway.
A Tiered In Vitro Screening Strategy
To efficiently identify promising anti-inflammatory candidates from a library of analogs, we propose a multi-stage screening workflow. This approach prioritizes resources by using a high-throughput primary assay to identify initial "hits," which are then subjected to more detailed secondary and mechanistic assays.
Caption: Tiered workflow for screening anti-inflammatory compounds.
Core Experimental Protocols
3.1. Materials and Reagents
-
Cell Line: RAW 264.7 (ATCC® TIB-71™), murine macrophage cell line.
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Reagents: Dimethyl sulfoxide (DMSO), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Griess Reagent System, ELISA kits for murine TNF-α and IL-6, COX Inhibitor Screening Assay Kit, NF-κB Reporter Assay System.
-
Plates: 96-well and 24-well tissue culture-treated plates.
3.2. Protocol 1: Cell Viability Assay (MTT)
Causality: It is imperative to determine the cytotoxicity of the test compounds. A reduction in inflammatory mediators could be a result of cell death rather than a specific inhibitory effect. This assay distinguishes true anti-inflammatory activity from toxicity.[8]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in complete DMEM. The final DMSO concentration should not exceed 0.1%. Replace the old media with 100 µL of media containing the test compounds. Include a "vehicle control" (0.1% DMSO) and a "no-cell" blank.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as: (Absorbance_Sample / Absorbance_Vehicle) * 100%. Compounds showing >90% viability at the highest screening concentration are considered non-toxic.
3.3. Protocol 2: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
Causality: This is a robust and cost-effective primary screening assay. LPS strongly induces iNOS in RAW 264.7 cells, leading to a significant production of NO.[9] Measuring the inhibition of nitrite (a stable NO metabolite) provides a reliable surrogate for iNOS activity and the upstream NF-κB pathway.[10][11]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Remove media and add 100 µL of fresh media containing the test compounds at desired concentrations. Incubate for 1 hour.
-
Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the "unstimulated" control wells).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Griess Reaction:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well. Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II) to each well. Incubate for another 10 minutes.
-
-
Measurement: Read the absorbance at 540 nm.
-
Analysis: Create a standard curve using sodium nitrite. Calculate the percentage inhibition relative to the LPS-stimulated vehicle control.
3.4. Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)
Causality: To confirm and expand upon the primary screen, we directly measure key protein products of NF-κB activation. ELISA (Enzyme-Linked Immunosorbent Assay) is a highly specific and sensitive method for quantifying cytokine levels (e.g., TNF-α, IL-6), providing strong evidence of anti-inflammatory activity.[6][12][13][14]
-
Supernatant Collection: Prepare and treat cells as described in the NO Inhibition Assay (Steps 1-4). After the 24-hour incubation, centrifuge the plate to pellet any detached cells and collect the supernatant. Store at -80°C until use.
-
ELISA Procedure: Perform the sandwich ELISA for murine TNF-α and IL-6 according to the manufacturer's protocol. A general workflow is as follows:
-
A plate pre-coated with a capture antibody specific for the target cytokine is used.
-
Samples (supernatants) and standards are added to the wells. The cytokine binds to the immobilized antibody.
-
The plate is washed, and a biotin-conjugated detection antibody is added, which binds to a different epitope on the captured cytokine.
-
After another wash, streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin.
-
A final wash is performed, and a chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change.
-
The reaction is stopped, and the absorbance is read at 450 nm.
-
-
Analysis: Generate a standard curve by plotting the absorbance versus the known concentrations of the cytokine standards. Use this curve to determine the concentration of TNF-α and IL-6 in the samples. Calculate the IC50 value (the concentration of compound that inhibits cytokine production by 50%) from a dose-response curve.
3.5. Protocol 4: Mechanism of Action - COX-1/COX-2 Inhibition Assay
Causality: While cell-based assays are excellent for observing overall effects, they do not pinpoint the direct molecular target. A cell-free enzymatic assay is required to determine if the compounds directly inhibit COX-1 and/or COX-2. This is critical for understanding the mechanism and predicting potential side effects (selective COX-2 inhibitors are often preferred to avoid the gastric side effects associated with COX-1 inhibition).[5][7]
-
Assay Principle: Utilize a commercially available COX inhibitor screening kit (colorimetric or fluorometric).[15][16][17] These kits typically measure the peroxidase component of COX activity. In the presence of a heme cofactor, the COX enzyme converts arachidonic acid to Prostaglandin G₂ (PGG₂). The peroxidase activity of COX then reduces PGG₂ to PGH₂, oxidizing a chromogenic substrate in the process, which can be measured spectrophotometrically.
-
Procedure: Follow the manufacturer's protocol precisely.[18][19] This generally involves:
-
Adding assay buffer, heme, and either purified COX-1 or COX-2 enzyme to separate wells.
-
Adding the test compound or a known inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) and incubating.
-
Initiating the reaction by adding arachidonic acid.
-
Monitoring the change in absorbance or fluorescence over time.
-
-
Analysis: Calculate the percentage of COX inhibition for each compound against both isoforms and determine the IC50 values. The COX-2 selectivity index can be calculated as (IC50 for COX-1 / IC50 for COX-2).
3.6. Protocol 5: Mechanism of Action - NF-κB Reporter Assay
Causality: To confirm that the observed reduction in NO and cytokines is due to modulation of the NF-κB pathway, a reporter gene assay is the gold standard.[20] This assay provides a quantitative measure of NF-κB transcriptional activity.
-
Assay Principle: Use a cell line (e.g., HEK293T or RAW 264.7) that has been stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.[21][22] When NF-κB is activated and binds to this element, it drives the expression of luciferase. The amount of light produced upon addition of a luciferin substrate is directly proportional to NF-κB activity.
-
Procedure: Follow the protocol provided with the commercial reporter assay system.[23][24] The workflow is typically:
-
Seed the reporter cells in a 96-well white, opaque plate.
-
Pre-treat the cells with the test compounds.
-
Stimulate the cells with an NF-κB activator (e.g., LPS or TNF-α).
-
Incubate for the recommended time (e.g., 6-24 hours).
-
Lyse the cells and add the luciferase detection reagent.
-
Measure the luminescence using a plate reader.
-
-
Analysis: Calculate the percentage inhibition of luciferase activity relative to the stimulated vehicle control. Determine the IC50 value for NF-κB inhibition.
Data Summary and Interpretation
The results from the screening cascade should be compiled to build a structure-activity relationship (SAR) and select lead candidates. A summary table is an effective way to compare analogs.
Table 1: Hypothetical Screening Data for this compound Analogs
| Compound ID | Cell Viability at 50 µM (%) | NO Inhibition at 10 µM (%) | TNF-α IC₅₀ (µM) | IL-6 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | NF-κB IC₅₀ (µM) |
| Parent | 98 ± 3 | 45 ± 5 | 12.5 | 15.8 | > 50 | - | 8.9 |
| Analog-01 | 95 ± 4 | 88 ± 6 | 1.2 | 2.1 | > 50 | - | 0.9 |
| Analog-02 | 65 ± 7 | 92 ± 5 | 0.8 | 1.1 | 25.4 | 2.5 | 0.6 |
| Analog-03 | 99 ± 2 | 35 ± 8 | 22.1 | 28.4 | 3.5 | > 14 | 25.1 |
| Celecoxib | 97 ± 3 | 75 ± 6 | 5.6 | 8.2 | 0.05 | > 200 | 10.2 |
Interpretation:
-
Analog-01 emerges as a potent lead candidate. It is non-toxic and strongly inhibits NO, TNF-α, and IL-6 production, likely through potent inhibition of the NF-κB pathway, without directly targeting COX enzymes.
-
Analog-02 is highly potent but is eliminated due to significant cytotoxicity.
-
Analog-03 shows a different mechanism, acting as a selective COX-2 inhibitor with weaker effects on the NF-κB pathway. This could also be a promising, albeit different, lead series to pursue.
References
- 1. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines [bi.tbzmed.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. biocompare.com [biocompare.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jkb.ub.ac.id [jkb.ub.ac.id]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. thaiscience.info [thaiscience.info]
- 12. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]
- 14. Cytokine Elisa [bdbiosciences.com]
- 15. caymanchem.com [caymanchem.com]
- 16. COX Colorimetric Inhibitor Screening Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. assaygenie.com [assaygenie.com]
- 20. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. indigobiosciences.com [indigobiosciences.com]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 24. indigobiosciences.com [indigobiosciences.com]
Application Note: Accelerating Drug Discovery with Parallel Synthesis of Imidazo[1,2-a]pyridine Libraries Enabled by a C8-Aminomethyl Handle
Abstract
The Imidazo[1,2-a]pyridine core is a well-established privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] The strategic functionalization of this core is paramount for exploring structure-activity relationships (SAR) and identifying novel drug candidates. This application note details the utility of Imidazo[1,2-a]pyridin-8-ylmethanamine as a versatile building block for diversity-oriented parallel synthesis. We present a robust protocol for the construction of an amide library, leveraging the C8-aminomethyl group as a key diversification handle. This approach facilitates the rapid generation of a multitude of analogs, which is essential for modern high-throughput screening campaigns. Methodologies for parallel purification and high-throughput quality control are also discussed to ensure the integrity of the synthesized compound library.
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
The Imidazo[1,2-a]pyridine ring system is a cornerstone of modern medicinal chemistry, recognized for its broad spectrum of biological activities. This fused heterocyclic scaffold is present in several marketed drugs, demonstrating its clinical significance.[1] Its rigid structure provides a well-defined three-dimensional arrangement for substituent presentation to biological targets, while the nitrogen atoms offer key hydrogen bonding opportunities.
The power of this scaffold lies in its amenability to substitution at various positions, allowing for the fine-tuning of physicochemical and pharmacological properties. Diversity-oriented synthesis (DOS) is a powerful strategy to explore the chemical space around such a privileged core. Parallel synthesis, a key enabling technology for DOS, allows for the simultaneous synthesis of a large number of individual compounds in a spatially addressed format (e.g., 96-well plates), significantly accelerating the drug discovery process.
A critical element for successful parallel synthesis is the availability of building blocks with strategically placed functional groups that serve as reliable handles for diversification. This compound represents such a building block, where the primary amine at the C8-methyl position provides an ideal point for introducing diversity through robust chemical transformations.
The C8-Aminomethyl Group: A Gateway to Chemical Diversity
While various positions on the Imidazo[1,2-a]pyridine ring can be functionalized, the C8 position offers a distinct vector for exploring SAR. Placing an exocyclic amine at this position, as in the case of 8-amino-imidazo[1,2-a]pyridines, has been shown to enhance affinity for certain biological targets, such as the adenosine A2A receptor.[1] The aminomethyl group in this compound serves a similar purpose, acting as a flexible linker to present a wide array of chemical moieties.
The primary amine of this building block is a versatile functional handle amenable to several robust, high-throughput-compatible reactions, including:
-
Amide Bond Formation: Coupling with a diverse set of carboxylic acids or their activated derivatives to generate extensive amide libraries.
-
Reductive Amination: Reaction with aldehydes or ketones to produce secondary amines.
-
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
This application note will focus on parallel amide synthesis, a cornerstone reaction in medicinal chemistry due to the prevalence of the amide bond in bioactive molecules and the vast commercial availability of carboxylic acids.
Workflow for Parallel Amide Library Synthesis
The overall workflow is designed for efficiency and automation-friendliness, moving from reaction setup to analysis in a systematic manner suitable for a 96-well plate format.
Caption: High-level workflow for parallel amide library synthesis.
Detailed Protocol: Parallel Solution-Phase Amide Synthesis
This protocol is optimized for a 96-well plate format and utilizes a standard amide coupling reagent. The causality behind experimental choices is to drive the reaction to completion and simplify downstream purification by using a slight excess of the carboxylic acid and a soluble coupling system.
4.1. Materials and Reagents
-
This compound
-
A diverse library of carboxylic acids
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylacetamide (DMA, anhydrous)
-
96-well reaction blocks (e.g., 2 mL volume)
-
Automated liquid handler (recommended) or multichannel pipettes
4.2. Reagent Stock Solution Preparation
-
Amine Stock Solution: Prepare a 0.2 M solution of this compound in anhydrous DMA.
-
Carboxylic Acid Stock Plate: Prepare a 96-well plate containing 0.22 M solutions of 96 different carboxylic acids in anhydrous DMA.
-
Coupling Reagent Stock Solution: Prepare a 0.24 M solution of HATU in anhydrous DMA.
-
Base Stock Solution: Prepare a 0.6 M solution of DIPEA in anhydrous DMA.
4.3. Reaction Procedure (per well)
This procedure is ideally performed using an automated liquid handler to ensure accuracy and throughput.
-
To each well of a 96-well reaction block, add 250 µL of the this compound stock solution (0.05 mmol, 1.0 eq).
-
To each corresponding well, add 250 µL of a unique carboxylic acid stock solution (0.055 mmol, 1.1 eq).
-
Add 250 µL of the HATU stock solution (0.06 mmol, 1.2 eq).
-
Add 250 µL of the DIPEA stock solution (0.15 mmol, 3.0 eq). The total volume is 1 mL.
-
Seal the reaction block securely with a cap mat.
-
Incubate the reaction block at 40°C for 16 hours with gentle shaking.
Rationale: The use of DMA as a solvent ensures good solubility for a wide range of reagents. HATU is a highly efficient coupling reagent that minimizes side reactions and racemization. A slight excess of the carboxylic acid and HATU helps to drive the reaction to completion, consuming all of the core amine building block. DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt and the carboxylic acid.
High-Throughput Purification and Quality Control
Ensuring the purity and identity of compounds in a library is critical for the reliability of subsequent biological screening data.
5.1. Purification
For focused libraries where high purity is required, automated preparative High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the method of choice.
-
System: An HPLC system with a C18 column, equipped with a UV detector, a mass spectrometer, and an automated fraction collector.
-
Method: A generic gradient (e.g., 10-95% acetonitrile in water with 0.1% formic acid) is typically used. The system is programmed to collect fractions based on a target mass trigger corresponding to the expected product in each well.
-
Post-Purification: The collected fractions are evaporated to dryness, and the resulting purified compounds are prepared for quality control.
5.2. Quality Control (QC)
High-throughput QC is essential to validate the library. A common method is flow injection analysis or rapid LC-MS.
-
Analysis: A small aliquot of each purified compound is analyzed by LC-MS to confirm its identity (correct mass) and determine its purity (typically by UV at 214/254 nm or ELSD).
-
Data Summary: The data is often summarized with a pass/fail criterion (e.g., >90% purity and correct mass) for each compound in the library.
| Parameter | Method | Throughput | Information Gained |
| Identity Confirmation | Mass Spectrometry (LC-MS) | High (~1-2 min/sample) | Molecular weight of the product |
| Purity Assessment | HPLC with UV/ELSD | High (~1-2 min/sample) | Percentage purity of the target compound |
| Quantitation | CLND / ELSD / qNMR | Medium to High | Accurate concentration of the sample |
Conclusion
This compound is a highly valuable building block for parallel synthesis in drug discovery. The primary amine handle at the C8 position provides a robust and versatile point for diversification. The detailed protocol for parallel amide synthesis, coupled with modern high-throughput purification and analytical techniques, enables the rapid and efficient generation of large, high-quality libraries of novel Imidazo[1,2-a]pyridine derivatives. This strategy significantly enhances the ability of medicinal chemists to conduct thorough SAR studies and accelerate the identification of new lead compounds.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Imidazo[1,2-a]pyridin-8-ylmethanamine
References
- 1. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Conversion of Pyridine to Imidazo[1,2-a]pyridines by Copper-Catalyzed Aerobic Dehydrogenative Cyclization with Oxime Esters [organic-chemistry.org]
- 6. CN109651363B - Aminomethylated imidazo [1,2-a ] pyridine compound and preparation method thereof - Google Patents [patents.google.com]
- 7. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of Imidazo[1,2-A]pyridin-8-ylmethanamine in aqueous solutions.
Technical Support Center: Imidazo[1,2-A]pyridin-8-ylmethanamine
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Imidazo[1,2-a]pyridines are a class of heterocyclic compounds recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, like many nitrogen-containing heterocycles, their utility can be hampered by poor aqueous solubility, impacting everything from initial biological screening to final formulation.
This document provides a logical, stepwise approach to systematically diagnose and overcome these solubility issues, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a common issue?
This compound is a heterocyclic organic compound used as a building block in medicinal chemistry and drug discovery.[2] Its structure consists of a fused imidazopyridine ring system with a primary aminomethyl group at the 8-position. While the imidazopyridine scaffold itself can exhibit favorable solubility, this is highly dependent on its substitution.[3] Compounds in this class, particularly those with non-polar substituents, often exhibit low thermodynamic solubility in neutral aqueous media (pH 7.4). For instance, related 3-nitroimidazo[1,2-a]pyridine derivatives have shown solubilities as low as 1.4 µM to 6.9 µM at physiological pH.[4] This poor solubility can lead to compound precipitation in stock solutions, inaccurate concentration measurements in biological assays, and low bioavailability in preclinical studies.
Q2: What is the most critical chemical feature of this molecule that I should leverage to improve its solubility?
The primary aminomethyl group (-CH₂NH₂) is the most critical feature. This group is basic and can be protonated to form a positively charged ammonium salt (-CH₂NH₃⁺). The ionized, or salt, form of a drug is significantly more water-soluble than its neutral form.[5] Therefore, the most direct and effective strategy for improving the solubility of this compound is by lowering the pH of the aqueous solution.[6]
Q3: I need to make a stock solution for my in vitro assay. What's the quickest and simplest first step?
For a quick initial assessment, attempt to dissolve the compound in a slightly acidic buffer (e.g., pH 4.0-5.0) instead of neutral water or PBS (pH 7.4). Alternatively, you can prepare a high-concentration stock solution in an organic solvent like DMSO and then perform a serial dilution into your aqueous assay buffer. However, be mindful of the final DMSO concentration, as it can affect cell viability and assay performance.
Q4: Can I just heat the solution to get the compound to dissolve?
Gentle heating can sometimes help dissolve a compound by increasing its kinetic solubility. However, this approach has significant risks. Firstly, it does not guarantee the solution will remain stable upon cooling to room or physiological temperature, potentially leading to supersaturation and subsequent precipitation. Secondly, many complex organic molecules can degrade at elevated temperatures. This method should be used with caution and only after confirming the thermal stability of your compound.
In-Depth Troubleshooting Guide
This guide presents a systematic workflow for addressing solubility challenges. It begins with establishing a baseline and progresses through several proven solubilization strategies.
Workflow Overview: A Systematic Approach to Solubilization
The following diagram outlines the decision-making process for tackling the poor solubility of this compound.
Caption: A decision tree for systematically addressing solubility issues.
Initial Assessment: Baseline Thermodynamic Solubility
Before attempting to enhance solubility, it is crucial to determine the compound's baseline (or intrinsic) solubility in a neutral aqueous medium. This provides a quantitative starting point.
Q: How do I accurately measure the baseline solubility of my compound?
The "gold standard" for determining thermodynamic equilibrium solubility is the Shake-Flask Method .[7][8] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
Experimental Protocol: Shake-Flask Solubility Determination
-
Preparation: Add an excess amount of this compound solid to a known volume of your aqueous medium (e.g., deionized water or PBS pH 7.4) in a sealed glass vial. "Excess" means enough solid remains undissolved to be clearly visible.
-
Equilibration: Place the vial in a shaker or agitator set to a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium, typically 24 to 72 hours.[8]
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully remove a sample of the supernatant without disturbing the solid material. Filter the sample through a low-binding 0.22 µm or 0.45 µm syringe filter (e.g., PVDF or PTFE) to remove all undissolved particles.[7]
-
Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC-UV.[9]
-
Calculation: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.
Strategy 1: pH Modification (The Primary Approach)
Q: How does pH affect the solubility of this compound?
The solubility of an ionizable compound is highly dependent on the pH of the solution relative to its pKa. For a basic compound like this one (due to the primary amine), solubility increases as the pH of the solution drops below its pKa.[5] At a pH approximately 2 units below the pKa, the compound will be >99% in its protonated, ionized, and more soluble form.[8]
Experimental Protocol: Generating a pH-Solubility Profile
-
Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., from pH 2.0 to pH 8.0). Use buffers with low salt concentration to avoid common ion effects.
-
Solubility Measurement: Perform the Shake-Flask Method described above in each of these buffers.
-
Data Plotting: Plot the measured solubility (on a logarithmic scale) against the pH of the buffer. This will generate a pH-solubility profile, which is essential for selecting an appropriate pH for your formulation.
Interpreting the Results: You should observe a significant increase in solubility as the pH decreases. The optimal pH for your application will be a balance between achieving the target concentration and maintaining the stability of the compound and the integrity of your experimental system (e.g., cell culture).
| pH of Medium | Expected State of Amine Group | Expected Relative Solubility |
| pH 2.0 - 4.0 | Fully Protonated (-NH₃⁺) | Very High |
| pH 5.0 - 6.0 | Partially Protonated | Moderate to High |
| pH 7.0 - 8.0 | Mostly Neutral (-NH₂) | Low (Baseline) |
| Caption: Expected effect of pH on the solubility of this compound. |
Strategy 2: Utilizing Co-solvents
Q: What if pH adjustment is not an option for my experiment or is insufficient?
If you cannot alter the pH or if the required pH is incompatible with your assay, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that increase the solubility of non-polar compounds by reducing the polarity of the aqueous solvent system.[10][11]
Q: Which co-solvents should I consider, and at what concentrations?
Common pharmaceutically acceptable co-solvents include ethanol, propylene glycol (PG), polyethylene glycols (especially PEG 400), and dimethyl sulfoxide (DMSO).[12][13] For in vitro assays, it's critical to keep the co-solvent concentration low (typically <1-2% v/v, and often <0.5% for DMSO) to avoid artifacts.
Experimental Protocol: Co-solvent Screening
-
Stock Preparation: Prepare a high-concentration stock solution of your compound in 100% of the co-solvent you wish to test (e.g., 10 mg/mL in DMSO).
-
Aqueous Titration: Prepare a series of vials containing your aqueous buffer (at the required pH).
-
Dilution: Add small, incremental amounts of the co-solvent stock solution to the aqueous buffers. After each addition, vortex and visually inspect for precipitation. The point at which persistent cloudiness or precipitation appears is the limit of solubility for that co-solvent concentration.
-
Comparison: Repeat this process for several different co-solvents to determine which one provides the best solubilizing capacity at the lowest concentration.
| Co-Solvent | Key Properties | Typical Starting Conc. (in vitro) |
| Ethanol | Volatile, can affect protein structure. | 1-5% v/v |
| Propylene Glycol (PG) | Less volatile, viscous, generally well-tolerated.[12] | 1-10% v/v |
| Polyethylene Glycol 400 (PEG 400) | Low volatility, good solubilizer for many APIs.[14] | 1-10% v/v |
| Dimethyl Sulfoxide (DMSO) | Excellent solubilizer, but can have biological effects.[13] | <0.5% v/v |
| Caption: Comparison of common co-solvents for solubility enhancement. |
Strategy 3: Surfactant-Mediated Solubilization
Q: My compound is still not soluble enough with pH adjustment and co-solvents. What's next?
For highly insoluble compounds, surfactants can be used. Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles.[15] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the aqueous medium.[12][16]
Q: Which surfactants are commonly used?
Non-ionic surfactants are generally preferred due to their lower toxicity and greater compatibility with biological systems.[15] Common examples include Polysorbate 80 (Tween® 80) and Polyoxyl 35 Castor Oil (Cremophor® EL).[12]
Experimental Protocol: Surfactant Screening
-
Prepare Surfactant Solutions: Create a series of solutions of the chosen surfactant in your aqueous buffer at concentrations ranging from below to well above its known CMC.
-
Determine Solubility: Use the Shake-Flask Method to determine the solubility of this compound in each surfactant solution.
-
Plot Data: Plot the compound's solubility as a function of surfactant concentration. You should see a significant increase in solubility at surfactant concentrations above the CMC.
Strategy 4: Complexation with Cyclodextrins
Q: I need a more advanced or proprietary formulation. Are there other options?
Yes, complexation with cyclodextrins is a highly effective technique for improving the solubility, stability, and bioavailability of poorly soluble drugs.[17][18] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19] They can encapsulate the hydrophobic part of a guest molecule, like your imidazopyridine compound, forming a water-soluble "inclusion complex".[20][21]
Q: Which cyclodextrin should I use?
The choice of cyclodextrin depends on the size and shape of the drug molecule. For many small molecules, beta-cyclodextrin (β-CD) and its more soluble derivatives, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) , are excellent starting points.[20][22]
Experimental Protocol: Phase Solubility Study with Cyclodextrins
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).
-
Equilibrate with Compound: Add an excess of this compound to each solution and perform the Shake-Flask Method (allow 48-72 hours for equilibration).
-
Analyze and Plot: Quantify the concentration of the dissolved compound in each vial and plot it against the concentration of HP-β-CD. The resulting graph, a phase-solubility diagram, will reveal the stoichiometry of the complex and the extent of solubility enhancement.[23]
Caption: Cyclodextrin forming a water-soluble inclusion complex.
Summary and Recommendations
Overcoming the poor aqueous solubility of this compound requires a systematic and logical approach.
-
Always start by quantifying the problem: Determine the baseline solubility in your final medium (e.g., PBS pH 7.4).
-
Leverage the molecule's chemistry: The primary amine is your key to solubility. pH modification should always be the first strategy you explore.
-
If pH is fixed, use enabling excipients: Co-solvents are a simple and effective second step. For more challenging cases, surfactants and cyclodextrins offer powerful solutions.
-
Validate your final formulation: Once you have a solution, confirm its stability over time and at different temperatures to ensure your results are reproducible.
By following this guide, you can develop a robust and reliable aqueous formulation for this compound, enabling the successful progression of your research and development activities.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Co-solvent: Significance and symbolism [wisdomlib.org]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. mdpi.com [mdpi.com]
- 16. brieflands.com [brieflands.com]
- 17. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemicaljournals.com [chemicaljournals.com]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Solubilizer Excipients - Protheragen [protheragen.ai]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Imidazo[1,2-A]pyridin-8-ylmethanamine
Welcome to the technical support resource for the synthesis of Imidazo[1,2-A]pyridin-8-ylmethanamine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable scaffold. We will move beyond simple procedural outlines to explore the mechanistic underpinnings of common side product formations and provide robust, field-tested troubleshooting strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise during the synthesis of the imidazo[1,2-a]pyridine core structure.
Q1: What is the fundamental mechanism for forming the imidazo[1,2-a]pyridine core?
A: The most prevalent and reliable method is the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound. The reaction proceeds via a two-step sequence:
-
SN2 Alkylation: The endocyclic nitrogen of the 2-aminopyridine, being the more nucleophilic nitrogen, attacks the α-carbon of the halo-carbonyl compound. This displaces the halide and forms an N-phenacylpyridinium salt intermediate.[1]
-
Intramolecular Cyclization & Dehydration: The exocyclic amino group then performs a nucleophilic attack on the carbonyl carbon of the intermediate. The resulting hemiaminal-like species subsequently undergoes dehydration to form the aromatic five-membered imidazole ring, yielding the final fused heterocyclic system.[2][3]
Below is a generalized workflow for this transformation.
Caption: Core synthesis workflow for Imidazo[1,2-a]pyridines.
Q2: My LC-MS shows a major peak corresponding to the uncyclized N-alkylated intermediate. Why isn't the reaction going to completion?
A: This is a classic issue where the second step, the intramolecular cyclization and dehydration, is rate-limiting. The energy barrier for this step can be significant.
Causality & Troubleshooting:
-
Insufficient Thermal Energy: The dehydration step is often endergonic and requires heat. Refluxing in a higher-boiling solvent (e.g., DMF, ethanol) is a standard solution.[2]
-
Basic Conditions: The presence of a non-nucleophilic base (e.g., NaHCO₃, K₂CO₃) can facilitate the final dehydration step by deprotonating the hydroxyl group of the cyclized intermediate, promoting the elimination of water.
-
Steric Hindrance: Bulky substituents on either the pyridine ring or the carbonyl compound can sterically hinder the necessary conformation for cyclization. In such cases, longer reaction times and higher temperatures are necessary.
Q3: I am attempting a late-stage functional group transformation to install the 8-aminomethyl group, but the reaction is failing. What are the common pitfalls?
A: Synthesizing this compound often involves creating the core first, followed by manipulation of a precursor functional group at the C8 position. This approach has its own set of challenges.
| Precursor Group | Transformation | Common Side Products & Issues | Mitigation Strategy |
| 8-Cyano | Reduction (e.g., LiAlH₄, H₂/Raney Ni) | - Incomplete reduction leading to aldimine intermediates. - Over-reduction or side reactions if other reducible groups are present. | Use a robust reducing agent like LiAlH₄ in THF. Ensure anhydrous conditions. For substrates with sensitive groups, consider catalytic hydrogenation with careful monitoring. |
| 8-Carboxamide | Reduction (e.g., LiAlH₄) | - Similar to nitrile reduction; incomplete reduction is a risk. | LiAlH₄ is the reagent of choice. Ensure stoichiometric amounts are used and the reaction is worked up carefully. |
| 8-Azido | Reduction (e.g., H₂/Pd-C, Staudinger) | - Incomplete reaction. - Potential for catalyst poisoning. | Catalytic hydrogenation is clean and efficient. The Staudinger reaction (PPh₃, then H₂O) is an excellent, mild alternative if hydrogenation is not feasible. |
Section 2: Troubleshooting Guide for Specific Side Products
This section provides a deeper dive into specific impurities you may encounter and outlines systematic approaches to their identification and elimination.
Problem: My final product is contaminated with an isomer that has a similar mass but different retention time and NMR.
A: This often points to the formation of a regioisomeric side product. While the core imidazo[1,2-a]pyridine synthesis is generally regioselective for the endocyclic nitrogen's initial attack, side products can arise from reactions at other positions, especially under harsh conditions or with complex starting materials.
Plausible Cause: If a synthetic route involving functionalization of the pre-formed imidazo[1,2-a]pyridine core is used (e.g., C-H activation, halogenation), reaction at an alternative site (like C3, C5, or C7) can occur. The electronic properties of the heterocyclic system dictate the most likely positions for electrophilic or nucleophilic attack.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for isomeric impurities.
Problem: The reaction mixture is turning dark, and I'm isolating a tar-like, insoluble material.
A: This indicates polymerization or decomposition. Imidazo[1,2-a]pyridines, especially those with electron-donating groups like an amine, can be sensitive to strongly acidic or oxidative conditions.
Causality & Troubleshooting:
-
Excessive Heat: High temperatures (>150 °C) for prolonged periods can lead to thermal decomposition.
-
Solution: Screen for lower reaction temperatures. Consider microwave-assisted synthesis, which can accelerate reactions at lower bulk temperatures.[3]
-
-
Strongly Acidic Conditions: While some acid can catalyze the cyclization, strong, non-volatile acids can promote polymerization of the electron-rich heterocyclic system.
-
Solution: Avoid strong mineral acids. If a catalyst is needed, consider a Lewis acid or a milder Brønsted acid. Many modern syntheses are catalyst-free.[2]
-
-
Oxidative Degradation: If using an oxidative coupling method (e.g., with Cu or Fe catalysts and an oxidant), the product itself can be susceptible to over-oxidation.[5]
-
Solution: Carefully control the stoichiometry of the oxidant. Run the reaction under an inert atmosphere (N₂ or Ar) if possible to minimize exposure to atmospheric oxygen.
-
Section 3: Key Experimental Protocols
The following protocols are provided as validated starting points. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: General Synthesis of an 8-Substituted Imidazo[1,2-a]pyridine Core
This protocol is adapted from common literature procedures for the condensation of a 2-aminopyridine with an α-bromoketone.[1]
Materials:
-
8-Bromo-2-aminopyridine (1.0 equiv)
-
2-Bromoacetophenone (1.1 equiv)
-
Sodium Bicarbonate (NaHCO₃) (2.0 equiv)
-
Ethanol (EtOH), anhydrous
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 8-bromo-2-aminopyridine and ethanol.
-
Add sodium bicarbonate to the suspension.
-
Add 2-bromoacetophenone dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The intermediate N-alkylated salt will often be visible.
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic layer and purify the crude product by flash column chromatography on silica gel to yield 8-bromo-2-phenylimidazo[1,2-a]pyridine.
Protocol 2: Purification and Characterization
Purification is critical for removing side products. Flash column chromatography is the most common method.[6]
Typical Eluent System:
-
A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 5% EtOAc in hexanes) and gradually increase the polarity. The less polar product will elute before the more polar uncyclized intermediate or starting materials.
Characterization:
-
¹H NMR: Look for the characteristic singlet for the C3-proton of the imidazole ring. The chemical shifts and coupling patterns of the aromatic protons on both the pyridine and phenyl rings will confirm the structure and substitution pattern.
-
¹³C NMR: Confirm the number of unique carbons and their chemical shifts, which are distinct for the fused heterocyclic system.
-
LC-MS: Provides accurate mass for the product ([M+H]⁺) and allows for assessment of purity.[6]
By understanding the underlying mechanisms and anticipating potential pitfalls, researchers can significantly streamline the synthesis of this compound, leading to higher yields and improved purity.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Solution Stability of Imidazo[1,2-A]pyridin-8-ylmethanamine
Welcome to the technical support center for Imidazo[1,2-A]pyridin-8-ylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As a molecule of interest in medicinal chemistry, understanding its behavior under various experimental conditions is paramount for generating reliable and reproducible data.[1][2][3]
Introduction to the Stability Profile
The Imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[2][4][5] This generally imparts good intrinsic stability to the molecule. However, the specific substitution of an aminomethyl group at the 8-position introduces unique chemical properties that can influence its degradation profile in solution. This guide will walk you through the potential stability challenges and provide actionable protocols to assess and mitigate them.
Frequently Asked Questions (FAQs)
Q1: My assay results for this compound are inconsistent. Could this be a stability issue?
A1: Yes, inconsistent results are a classic indicator of compound instability in your assay medium. This compound, like many heterocyclic compounds, can be susceptible to degradation under certain conditions. Factors such as pH, temperature, light exposure, and the presence of oxidizing agents in your buffer can lead to a decrease in the concentration of the parent compound over time, affecting assay reproducibility. We recommend performing a preliminary stability check in your specific assay buffer.
Q2: What are the most likely degradation pathways for this compound in solution?
A2: Based on the structure, the primary potential degradation pathways are:
-
Oxidative Degradation: The imidazole and pyridine rings, as well as the primary amine of the methanamine group, are susceptible to oxidation.[6][7] This can be initiated by dissolved oxygen, metal ions, or other oxidizing agents in your solution.
-
Photodegradation: The aromatic and heterocyclic nature of the imidazo[1,2-a]pyridine core makes it a potential chromophore that can absorb UV and visible light, leading to photochemical degradation.[7]
-
pH-Mediated Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH conditions (highly acidic or basic) could potentially lead to ring-opening or other hydrolytic degradation, although this is generally less common for this scaffold compared to esters or amides.
-
Thermal Degradation: At elevated temperatures, thermal decomposition can occur, though imidazopyridine derivatives are generally thermally stable at typical experimental temperatures.[8]
Q3: I've observed a new peak in my HPLC analysis after leaving my stock solution on the bench. What could it be?
A3: A new peak is likely a degradation product. Given the structure, a common transformation could be the oxidation of the aminomethyl group to an imine or, with further degradation, to the corresponding aldehyde or carboxylic acid at the 8-position. Oxidation of the imidazo[1,2-a]pyridine ring system is also a possibility. We recommend using a stability-indicating HPLC method to resolve the parent compound from any potential degradants and employing mass spectrometry (MS) to identify the mass of the new species.
Q4: How should I prepare and store my stock solutions of this compound to ensure maximum stability?
A4: For optimal stability, we recommend the following:
-
Solvent: Use a high-purity, anhydrous aprotic solvent such as DMSO or DMF for the initial stock solution.
-
Storage Temperature: Store stock solutions at -20°C or -80°C.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping vials in aluminum foil.
-
Inert Atmosphere: For long-term storage, consider aliquoting the stock solution and purging the headspace with an inert gas like argon or nitrogen before sealing.
-
Working Solutions: Prepare fresh aqueous working solutions daily from the frozen stock. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Common Stability-Related Problems
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of Potency in Cell-Based Assays | Degradation in culture medium. | 1. Prepare fresh dilutions of the compound immediately before adding to cells. 2. Perform a time-course experiment to assess the stability of the compound in the culture medium over the duration of the assay. 3. Ensure the pH of the medium is stable and within the optimal range for the compound. |
| Decreasing Peak Area in HPLC Analysis Over Time | Degradation in the analytical solvent or on the benchtop. | 1. Analyze samples immediately after preparation. 2. Use an autosampler with temperature control set to a low temperature (e.g., 4°C). 3. Evaluate the stability of the compound in the mobile phase. |
| Formation of Precipitate in Aqueous Buffers | Poor solubility or salt formation. | 1. Determine the aqueous solubility at the working pH. 2. Consider using a co-solvent (e.g., a small percentage of DMSO or ethanol) if compatible with your experiment. 3. Adjust the pH of the buffer to a range where the compound is more soluble (note the potential impact on stability). |
| Color Change in Solution | Oxidative degradation or photodecomposition. | 1. Prepare solutions in buffers purged with inert gas to remove dissolved oxygen. 2. Strictly protect solutions from light at all stages of the experiment. 3. Add a small amount of an antioxidant (e.g., ascorbic acid), if compatible with your system, to test for oxidative degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to identify the degradation pathways and the intrinsic stability of this compound.
Objective: To assess the stability of the compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with a UV/PDA detector and a C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Photostability chamber
-
Calibrated oven and pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Also, heat a solution of the compound in a suitable solvent at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by a stability-indicating RP-HPLC method.[9][10][11][12][13]
-
-
Data Analysis:
-
Calculate the percentage degradation of the parent compound.
-
Determine the retention times and peak areas of any degradation products.
-
Assess peak purity to ensure that the parent peak is free from co-eluting degradants.
-
Protocol 2: Stability-Indicating RP-HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
| Parameter | Recommendation |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and ramp up to elute more non-polar degradants. (e.g., 5-95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Monitor at a wavelength of maximum absorbance (e.g., determined by UV scan) and a lower wavelength to detect potential degradants. |
| Injection Volume | 10 µL |
Visualizing Stability Concepts
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Workflow for a Stability Study
Caption: Workflow for conducting a forced degradation study.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties [mdpi.com]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. japsonline.com [japsonline.com]
- 12. Development and Validation of Rapid Stability-Indicating RP-HPLC-DAD Method for the Quantification of Lapatinib and Mass Spectrometry Analysis of Degraded Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Imidazo[1,2-A]pyridin-8-ylmethanamine
Welcome to the technical support center for the synthesis and purification of Imidazo[1,2-A]pyridin-8-ylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the highest purity of your final product.
I. Troubleshooting Guide: Identifying and Resolving Impurities
This section addresses specific issues that may arise during the synthesis and purification of this compound, providing potential causes and actionable solutions.
Issue 1: Presence of Unreacted Starting Materials in the Crude Product
Symptom: Analytical data (TLC, LC-MS, 1H NMR) indicates the presence of 2-aminopyridine or a related starting material.
Potential Causes:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Stoichiometry Imbalance: Incorrect molar ratios of reactants can lead to an excess of one starting material.
-
Catalyst Inactivity: If a catalyst is used, it may be poisoned or used in an insufficient amount.
Solutions:
-
Optimize Reaction Conditions:
-
Time and Temperature: Gradually increase the reaction time or temperature and monitor the reaction progress by TLC or LC-MS. For condensation reactions, ensuring the removal of water, for instance with a Dean-Stark trap, can drive the reaction to completion.[1]
-
Solvent: Ensure the solvent is appropriate for the reaction and that all starting materials are adequately dissolved.
-
-
Verify Stoichiometry: Accurately weigh all starting materials and ensure the correct molar equivalents are used.
-
Catalyst Check: If applicable, use a fresh batch of catalyst or increase the catalyst loading.
Issue 2: Formation of Side-Products and Isomers
Symptom: Unexpected spots on TLC or peaks in LC-MS and NMR spectra that do not correspond to starting materials or the desired product.
Potential Causes:
-
Side Reactions: The imidazopyridine core is susceptible to various side reactions, such as N-oxide formation on the pyridine ring, especially under oxidative conditions.[1]
-
Regioisomer Formation: Alkylation reactions on the imidazopyridine scaffold can occur at multiple nitrogen atoms, leading to a mixture of regioisomers.[1]
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, failing to form the final bicyclic structure.[1]
Solutions:
-
Control of Reaction Atmosphere: To prevent N-oxide formation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if oxidative side reactions are suspected.[1]
-
Regioselectivity Control: The choice of base, solvent, and temperature can significantly influence the regioselectivity of N-alkylation. A thorough literature search for your specific transformation is recommended.
-
Promoting Cyclization:
Issue 3: Difficulty in Purifying the Final Product
Symptom: The crude product is an oil that is difficult to crystallize, or it streaks on a silica gel column.
Potential Causes:
-
Polarity of the Amine: Primary amines, like this compound, are polar and can interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation.[2]
-
Co-elution of Impurities: Impurities with similar polarity to the product can be challenging to separate by conventional chromatography.
Solutions:
-
Acid-Base Extraction: This is a powerful technique for purifying amines.[3][4][5] By dissolving the crude product in an organic solvent and washing with an acidic aqueous solution, the basic amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the pure amine extracted back into an organic solvent.[3][4][5]
-
Column Chromatography Modifications:
-
Adding a Basic Modifier: Adding a small amount of a volatile base, such as triethylamine (Et3N), to the mobile phase can neutralize the acidic sites on the silica gel and improve the peak shape of the amine.[2][6] A common mobile phase for polar compounds is a mixture of dichloromethane and methanol.[7]
-
Amine-Functionalized Silica: Using an amine-functionalized silica stationary phase can provide a more suitable environment for the purification of basic compounds.[2][8]
-
-
Recrystallization as a Salt: If direct recrystallization of the free base is challenging, consider forming a salt (e.g., hydrochloride or tartrate) which may have better crystallization properties.[6][9][10] The amine can be dissolved in a suitable solvent and the corresponding acid added to precipitate the salt.[6]
II. Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying this compound?
A combination of acid-base extraction followed by either recrystallization or column chromatography is often the most effective strategy. The initial acid-base extraction removes a significant portion of non-basic impurities.[4] Subsequent purification by recrystallization (often as a salt) or column chromatography (with a modified mobile phase or stationary phase) can then yield a highly pure product.
Q2: How can I monitor the progress of my purification?
-
Thin-Layer Chromatography (TLC): A quick and effective way to visualize the separation of your compound from impurities. Staining with ninhydrin is specific for primary and secondary amines.[6]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of your sample. Due to the polar and basic nature of amines, specialized columns (e.g., Primesep A) or derivatization might be necessary for good peak shape and retention.[11][12][13][14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and identifying any remaining impurities.[16][17][18][19][20][21]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[16][22][23]
Q3: My compound is an oil and won't crystallize. What should I do?
If the free base is an oil, attempting to form a salt is a good strategy. Dissolve the oil in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of an acid (e.g., HCl in ether or acetic acid).[9] The resulting salt may precipitate as a solid that can be collected by filtration.
Q4: I see significant streaking when I run a silica gel column. How can I prevent this?
Streaking of amines on silica gel is a common problem due to the interaction with acidic silanol groups.[2] To mitigate this, you can:
-
Use a less acidic stationary phase like alumina or a chemically modified silica (e.g., amine-functionalized).[2][8]
III. Experimental Protocols & Data
Protocol 1: General Acid-Base Extraction for Amine Purification
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with 1M aqueous HCl. The basic amine will move into the aqueous layer as its ammonium salt. Repeat the extraction 2-3 times.
-
Combine the acidic aqueous layers and wash with the organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and basify with a strong base (e.g., 6M NaOH) until the pH is >10.
-
Extract the now basic aqueous layer with an organic solvent (e.g., dichloromethane) 3-4 times.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the purified amine.
Data Presentation
| Technique | Common Issue | Recommended Solution | Typical Parameters |
| Column Chromatography | Tailing/Streaking of Amine | Add triethylamine to eluent | 0.5-2% v/v in Hexane/Ethyl Acetate or DCM/MeOH |
| Recrystallization | Product is an oil | Form a salt | Dissolve in Ether, add HCl in Ether |
| HPLC Analysis | Poor peak shape/retention | Use a specialized column or derivatizing agent | Primesep A column with TFA in mobile phase[11] |
IV. Visualizing the Workflow
Decision Tree for Purification Strategy
Caption: A decision-making workflow for the purification of this compound.
Impurity Formation Pathway
Caption: Common pathways leading to the formation of impurities during synthesis.
V. References
-
BenchChem. Common side reactions in the synthesis of imidazo[4,5-b]pyridines. Available from: --INVALID-LINK--
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Available from: --INVALID-LINK--
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. Available from: --INVALID-LINK--
-
Wikipedia. Acid–base extraction. Available from: --INVALID-LINK--
-
Engineering Ideas Clinic - Confluence. Acid and Base Extraction. Available from: --INVALID-LINK--
-
SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Available from: --INVALID-LINK--
-
Reddit. Amine workup. Available from: --INVALID-LINK--
-
ACS Publications. Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. Available from: --INVALID-LINK--
-
SiliCycle. Amine Sorbent for the Separation of Polar Compounds. Available from: --INVALID-LINK--
-
RSC Publishing. Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Available from: --INVALID-LINK--
-
ACS Publications. Simultaneous HPLC Analysis of Biogenic Amines, Amino Acids, and Ammonium Ion as Aminoenone Derivatives in Wine and Beer Samples. Journal of Agricultural and Food Chemistry. Available from: --INVALID-LINK--
-
Advanstar Communications. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC North America. Available from: --INVALID-LINK--
-
MDPI. An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization. Minerals. Available from: --INVALID-LINK--
-
PubMed Central. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Available from: --INVALID-LINK--
-
PubChem. This compound. Available from: --INVALID-LINK--
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: --INVALID-LINK--
-
MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ChemProc. Available from: --INVALID-LINK--
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Available from: --INVALID-LINK--
-
ResearchGate. Automated flow synthesis and purification of imidazo[1,2-a]-pyridine tested by frontal affinity chromatography (FAC) assay. Available from: --INVALID-LINK--
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: --INVALID-LINK--
-
University of Rochester. Chromatography: Solvent Systems For Flash Column. Available from: --INVALID-LINK--
-
NIH. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Omega. Available from: --INVALID-LINK--
-
MDPI. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Available from: --INVALID-LINK--
-
OENO One. HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. Available from: --INVALID-LINK--
-
University of Calgary. Column chromatography. Available from: --INVALID-LINK--
-
Letters in Applied NanoBioScience. Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Available from: --INVALID-LINK--
-
NIH. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Available from: --INVALID-LINK--
-
Sciencemadness Discussion Board. How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Available from: --INVALID-LINK--
-
Semantic Scholar. Synthesis of imidazo[1,2-a]pyridines: a decade update. Available from: --INVALID-LINK--
-
PubMed. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Available from: --INVALID-LINK--
-
An-Najah National University. SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. Available from: --INVALID-LINK--
-
MDPI. Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. Available from: --INVALID-LINK--
-
University of California, Irvine. Recrystallization. Available from: --INVALID-LINK--
-
University of California, Los Angeles. Recrystallization. Available from: --INVALID-LINK--
-
ChemicalBook. Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum. Available from: --INVALID-LINK--
-
NIH. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Available from: --INVALID-LINK--
-
MDPI. Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules. Available from: --INVALID-LINK--
-
ResearchGate. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available from: --INVALID-LINK--
-
MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. ChemProc. Available from: --INVALID-LINK--
-
ACS Publications. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available from: --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 6. reddit.com [reddit.com]
- 7. Chromatography [chem.rochester.edu]
- 8. silicycle.com [silicycle.com]
- 9. researchgate.net [researchgate.net]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.iugaza.edu.ps [journals.iugaza.edu.ps]
- 20. Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum [chemicalbook.com]
- 21. mdpi.com [mdpi.com]
- 22. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of Imidazo[1,2-A]pyridin-8-ylmethanamine
Welcome to the technical support center for the synthesis of Imidazo[1,2-A]pyridin-8-ylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this important pharmaceutical intermediate. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and successful, scalable synthesis is critical for advancing drug discovery programs.[1][2][3]
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure you can confidently execute and optimize your synthetic protocols.
Diagram: Proposed Synthetic Workflow
The following diagram outlines a logical and feasible multi-step approach for the synthesis of this compound, starting from a substituted 2-aminopyridine. This workflow is designed to address the key challenge of regioselective functionalization at the C8 position.
Caption: A four-step synthetic route to this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. The questions are organized by the synthetic steps outlined above.
Step 1: Cyclization to form the Imidazo[1,2-a]pyridine-8-nitro derivative
Q1: My cyclization reaction to form the 8-nitro-imidazo[1,2-a]pyridine is giving low yields. What are the common causes and how can I improve it?
A1: Low yields in this step are often due to several factors. Here's a breakdown of potential issues and solutions:
-
Causality: The cyclization reaction is a nucleophilic substitution followed by an intramolecular condensation. The nucleophilicity of the pyridine nitrogen in 2-amino-3-nitropyridine is reduced by the electron-withdrawing nitro group. This can slow down the initial reaction with the α-haloketone.
-
Troubleshooting:
-
Base Selection: The choice of base is critical. A weak base may not be sufficient to promote the reaction. Consider using a stronger, non-nucleophilic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). In some cases, an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be effective.
-
Solvent Effects: The solvent plays a crucial role. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (ACN) are generally good choices as they can solvate the ions formed during the reaction. Ethanol can also be used, but reaction times may be longer.
-
Temperature Optimization: If the reaction is sluggish at room temperature, gradually increasing the temperature can improve the rate. However, be cautious of side reactions at excessively high temperatures. Monitor the reaction by TLC to find the optimal temperature.
-
Purity of Starting Materials: Ensure your 2-amino-3-nitropyridine and α-haloketone are pure. Impurities can interfere with the reaction.
-
Q2: I am observing the formation of multiple products in my cyclization reaction. How can I improve the regioselectivity for the 8-nitro isomer?
A2: The presence of the nitro group at the 3-position of the pyridine ring strongly directs the cyclization to form the 8-nitro-imidazo[1,2-a]pyridine. However, side products can still arise.
-
Causality: Side products can result from self-condensation of the α-haloketone or other competing reactions.
-
Troubleshooting:
-
Order of Addition: Adding the α-haloketone slowly to a solution of the 2-amino-3-nitropyridine and base can minimize its self-condensation.
-
Reaction Time: Overly long reaction times can lead to the decomposition of the product or the formation of byproducts. Monitor the reaction progress by TLC and stop it once the starting material is consumed.
-
Step 2: Reduction of the Nitro Group
Q3: The reduction of the 8-nitro group to the 8-amino group is incomplete or resulting in byproducts. What are the best practices for this step?
A3: The reduction of an aromatic nitro group is a standard transformation, but on a heterocyclic system like imidazo[1,2-a]pyridine, it requires careful control.
-
Causality: The imidazo[1,2-a]pyridine ring can be sensitive to certain reducing conditions. Over-reduction or side reactions on the heterocyclic core can occur.
-
Troubleshooting:
-
Choice of Reducing Agent:
-
Catalytic Hydrogenation: This is often the cleanest method. Use of palladium on carbon (Pd/C) with hydrogen gas at atmospheric or slightly elevated pressure is a good starting point. Methanol or ethanol are suitable solvents.[4]
-
Chemical Reduction: If catalytic hydrogenation is not feasible, other reducing agents can be used. Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) powder in acetic acid are classic and effective methods. Be mindful of the workup procedure to remove metal salts.
-
-
Reaction Monitoring: Closely monitor the reaction by TLC. Incomplete reactions can be pushed to completion by adding more reducing agent or extending the reaction time. Over-reduction can be minimized by stopping the reaction as soon as the starting material is consumed.
-
Catalyst Poisoning: If using catalytic hydrogenation, ensure your starting material is free of impurities that could poison the catalyst (e.g., sulfur-containing compounds).
-
Table 1: Comparison of Common Reducing Agents for Nitro Group Reduction
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| H₂, Pd/C | Methanol or Ethanol, RT, 1-4 atm H₂ | Clean reaction, easy workup (filtration) | Requires specialized equipment, potential for catalyst poisoning |
| SnCl₂·2H₂O | Concentrated HCl, Ethanol | Effective and reliable | Workup can be tedious to remove tin salts |
| Fe / Acetic Acid | Acetic Acid, gentle heating | Inexpensive and effective | Acidic conditions, workup requires neutralization and filtration |
Step 3 & 4: Conversion of the Amino Group to Methanamine
Q4: I am struggling with the conversion of the 8-amino group to the 8-methanamine. What is a reliable two-step procedure?
A4: A common and reliable method is a two-step process involving formylation followed by reduction.
-
Step 3: Formylation of the 8-amino group:
-
Causality: Direct formylation of the amino group provides a stable intermediate, the 8-formamido derivative. This is a crucial step to control the subsequent reduction.
-
Protocol:
-
Dissolve the 8-aminoimidazo[1,2-a]pyridine in a suitable solvent like formic acid or a mixture of formic acid and acetic anhydride.
-
Heat the reaction mixture gently (e.g., 50-60 °C) and monitor by TLC.
-
Upon completion, carefully quench the reaction with water and neutralize to precipitate the formylated product.
-
-
-
Step 4: Reduction of the 8-formamido group:
-
Causality: The amide functional group can be selectively reduced to the corresponding amine using a powerful reducing agent.
-
Protocol:
-
Carefully add the 8-formamidoimidazo[1,2-a]pyridine to a suspension of a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction is typically performed at room temperature or with gentle reflux.
-
After the reaction is complete (monitored by TLC), a careful workup procedure (e.g., Fieser workup with water and NaOH solution) is required to quench the excess LiAlH₄ and isolate the product.
-
-
Q5: The reduction of the formamide with LiAlH₄ is giving a complex mixture of products. What could be going wrong?
A5: LiAlH₄ is a very reactive reagent, and side reactions can occur if the conditions are not carefully controlled.
-
Causality: The imidazo[1,2-a]pyridine ring system has other potentially reactive sites. Also, incomplete reaction or degradation of the product during workup can lead to a complex mixture.
-
Troubleshooting:
-
Anhydrous Conditions: It is absolutely critical that the reaction is carried out under strictly anhydrous conditions. Any moisture will consume the LiAlH₄ and can lead to side reactions.
-
Temperature Control: The addition of the formamide to the LiAlH₄ suspension should be done slowly and with cooling (e.g., in an ice bath) to control the initial exothermic reaction.
-
Stoichiometry of LiAlH₄: Use a sufficient excess of LiAlH₄ (typically 2-3 equivalents) to ensure complete reduction.
-
Workup Procedure: The workup is crucial. A carefully executed Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) will help to precipitate the aluminum salts as a granular solid that is easy to filter off, simplifying the purification of your product.
-
Experimental Protocols
Protocol 1: Synthesis of 8-Nitro-2-phenylimidazo[1,2-a]pyridine
-
To a solution of 2-amino-3-nitropyridine (1.0 eq) in ethanol (10 mL/mmol) is added sodium bicarbonate (2.5 eq).
-
The mixture is stirred at room temperature for 15 minutes.
-
2-Bromoacetophenone (1.1 eq) is added, and the reaction mixture is heated to reflux.
-
The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Reduction of 8-Nitro-2-phenylimidazo[1,2-a]pyridine to 8-Amino-2-phenylimidazo[1,2-a]pyridine
-
A solution of 8-nitro-2-phenylimidazo[1,2-a]pyridine (1.0 eq) in methanol is charged into a hydrogenation vessel.
-
10% Palladium on carbon (10% w/w) is added.
-
The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (1-4 atm) at room temperature.
-
The reaction is monitored by TLC. Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.
References
Technical Support Center: A Guide to the Storage and Handling of Imidazo[1,2-a]pyridin-8-ylmethanamine
Welcome to the technical support guide for Imidazo[1,2-a]pyridin-8-ylmethanamine. This document is designed for researchers, scientists, and drug development professionals who utilize this critical building block. The integrity of your starting materials is paramount for reproducible and reliable experimental outcomes. This guide provides an in-depth understanding of the compound's stability profile, offering actionable protocols and troubleshooting advice to prevent its degradation during storage and handling.
Section 1: Understanding the Instability of this compound
The chemical structure of this compound, featuring an electron-rich fused heterocyclic system and a primary aminomethyl group, dictates its reactivity and potential instability. The primary amine is a nucleophilic and basic site, while the aromatic core can be susceptible to electrophilic attack and photo-excitation. Understanding the mechanisms of degradation is the first step toward prevention.
The principal pathways for degradation are oxidation , photodegradation , and to a lesser extent, hydrolysis .
-
Oxidation: The aminomethyl group and the electron-rich imidazopyridine ring are susceptible to oxidation. This can be catalyzed by atmospheric oxygen (autoxidation), trace metal impurities, or peroxide contaminants in solvents. Oxidation can lead to the formation of corresponding imines, aldehydes, or ring-opened byproducts, fundamentally altering the compound's reactivity and biological activity. Forced degradation studies on related imidazole-containing compounds confirm their liability to base-mediated autoxidation.[1]
-
Photodegradation: The imidazopyridine scaffold possesses significant electronic conjugation, making it an efficient chromophore that can absorb UV and visible light.[2] Upon photo-excitation, the molecule can become highly reactive or sensitize the formation of reactive oxygen species (ROS), such as singlet oxygen, which then attack the molecule.[3] This leads to a complex mixture of degradants and is a critical factor to control during storage and handling.
-
Hydrolysis: While the core scaffold is generally stable against hydrolysis, the primary amine imparts basicity. In the presence of atmospheric moisture and carbon dioxide, the amine can form carbonate salts. While not a degradation of the core structure, this salt formation alters the compound's mass and solubility, leading to errors in concentration determination.
Caption: Key degradation pathways for this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage temperatures for solid this compound?
-
Short-term (1-4 weeks): Storage at 2-8°C under desiccation is acceptable.
-
Long-term (>1 month): We strongly recommend storage at -20°C or, ideally, -80°C. The kinetic rate of all degradation processes (oxidation, reaction with atmospheric CO₂) is significantly reduced at these temperatures.
Q2: Should I store the compound as a solid or in solution?
For long-term stability, storing the compound as a dry solid is unequivocally superior. Solvents can introduce contaminants (water, peroxides) and facilitate degradative reactions.[1] Solutions should only be prepared for immediate use or for short-term working stocks, provided they are stored correctly.
Q3: What are the best solvents for preparing stock solutions, and how should they be stored?
Anhydrous, research-grade solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended.
-
Crucial Insight: Before use, ensure your solvent is free of peroxides, especially with ethers like THF or dioxane if they must be used. Peroxides will actively degrade the compound.
-
Stock Solution Storage: Prepare small-volume aliquots of your stock solution to avoid repeated freeze-thaw cycles. Store these at -80°C. A freeze-thaw cycle introduces thermal stress and increases the risk of atmospheric moisture condensing into the solution each time the vial is opened.
Q4: How can I effectively protect the compound from air and light?
-
Light Protection: Always use amber glass vials. For extra protection, wrap the vial in aluminum foil. The imidazopyridine scaffold is known to be photosensitive.[3]
-
Air (Oxygen & Moisture) Protection: When weighing and handling the solid, do so quickly in a low-humidity environment. For long-term storage, flush the vial headspace with an inert gas like argon or dry nitrogen before sealing. Use vials with high-quality, airtight septa or caps.
Q5: How often should I verify the purity of my stored compound?
For critical applications, we recommend a purity check via HPLC-UV for your long-term solid stock annually. For working solutions stored at -80°C, a purity check is advised every 1-2 months or if you observe inconsistent experimental results.
Section 3: Troubleshooting Guide: Investigating Compound Degradation
If you suspect degradation is affecting your experiments, this guide provides a logical workflow to diagnose the issue.
Caption: Troubleshooting workflow for suspected compound degradation.
Troubleshooting Scenarios:
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Inconsistent biological activity or analytical results. | Compound degradation leading to lower effective concentration and/or interfering byproducts. | 1. Immediately perform an HPLC purity check on your current working solution and the solid stock it was made from. 2. Follow the troubleshooting workflow diagram above. |
| New peaks appear in HPLC/LC-MS chromatogram. | Formation of one or more degradation products. | 1. Compare the mass of the new peaks to the parent compound. A +16 Da shift often suggests oxidation. 2. Review your handling procedures: Were solutions exposed to light? Were solvents fresh? Was the vial properly sealed? |
| Solid compound changes color (e.g., white to yellow/brown). | Significant oxidation or photodegradation has likely occurred. This is a strong visual indicator of impurity. | 1. Do not use this material for experiments. 2. Discard the vial and source a fresh batch of the compound. 3. Review your long-term storage conditions (temperature, light protection, inert atmosphere). |
| Stock solution appears cloudy or contains precipitate. | 1. Possible salt formation (e.g., carbonates). 2. Compound crashing out of solution due to exceeding solubility limit or temperature changes. | 1. Gently warm and vortex the solution to see if it redissolves. 2. If it remains cloudy, it may be due to salt formation. Check purity via HPLC. Consider preparing fresh stock in a rigorously dry solvent. |
Section 4: Protocols for Ensuring Stability
Adherence to standardized protocols is the most effective way to ensure the long-term integrity of this compound.
Protocol 4.1: Recommended Storage and Handling Procedure
-
Receiving: Upon receipt, visually inspect the container for an intact seal. Log the date of receipt and manufacturer lot number.
-
Initial Storage: Immediately place the sealed container in a -20°C or -80°C freezer, protected from light (e.g., within its original box or an amber container).
-
Weighing: For weighing, allow the container to equilibrate to room temperature for at least 20-30 minutes in a desiccator before opening. This prevents atmospheric moisture from condensing on the cold solid.
-
Atmosphere Control: Weigh the required amount quickly. Before re-sealing the primary container for long-term storage, flush the headspace with a gentle stream of argon or nitrogen for 15-30 seconds.
-
Sealing: Seal the container tightly and wrap the cap/lid junction with parafilm for an extra barrier against moisture and air ingress.
-
Return to Storage: Promptly return the container to the -20°C or -80°C freezer.
Protocol 4.2: Preparation of Stock Solutions for Long-Term Storage
-
Solvent Selection: Use only anhydrous, research-grade DMSO or DMF from a freshly opened bottle or a properly stored Sure-Seal™ bottle.
-
Inert Atmosphere: If possible, sparge the solvent with argon or nitrogen for 5-10 minutes to remove dissolved oxygen.
-
Dissolution: Add the sparged solvent to the pre-weighed solid compound in an amber glass vial. Mix by vortexing until fully dissolved. Gentle warming (30-37°C) may be used if necessary.
-
Aliquoting: Immediately dispense the stock solution into smaller, single-use volumes in amber micro-tubes or vials. This is the most critical step to prevent contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Flush the headspace of each aliquot with inert gas, seal tightly, and place in a labeled box in a -80°C freezer.
Protocol 4.3: A Simple HPLC-UV Method for Purity Assessment
This is a starting point method; optimization may be required based on your specific equipment. The goal is to develop a "stability-indicating method" capable of resolving the parent peak from potential degradants.[4][5][6]
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm and 280 nm (or scan with a PDA detector to identify the optimal wavelength).
-
Injection Volume: 5 µL
-
Analysis: Calculate purity as the area of the main peak divided by the total area of all peaks. A pure sample should show a single major peak.
Section 5: Summary of Recommended Storage Conditions
| Form | Temperature | Atmosphere | Light | Container | Duration |
| Solid | -20°C to -80°C | Inert Gas (Ar/N₂) | Protected (Amber vial) | Tightly sealed glass vial | Long-Term (>1 year) |
| Solid | 2-8°C | Desiccated | Protected (Amber vial) | Tightly sealed glass vial | Short-Term (<1 month) |
| Solution (DMSO/DMF) | -80°C | Inert Gas Headspace | Protected (Amber vial) | Single-use aliquots | Working Stock (1-3 months) |
References
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. biomedres.us [biomedres.us]
- 6. ajrconline.org [ajrconline.org]
Validation & Comparative
Comparative analysis of Imidazo[1,2-A]pyridin-8-ylmethanamine synthesis methods
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. The strategic introduction of functional groups onto this scaffold allows for the fine-tuning of their biological properties. One such key intermediate is Imidazo[1,2-A]pyridin-8-ylmethanamine, which serves as a crucial building block for the development of novel therapeutic agents. The presence of a primary aminomethyl group at the 8-position provides a versatile handle for further molecular elaboration.
This guide presents a comparative analysis of two distinct synthetic methodologies for the preparation of this compound. Each route is evaluated based on its chemical principles, experimental feasibility, and overall efficiency. Detailed, step-by-step protocols are provided to enable researchers to replicate these syntheses, along with a discussion of the underlying causality for the experimental choices.
Methodology Overview
Two primary synthetic strategies for obtaining this compound are critically examined in this guide:
-
Route A: Reduction of Imidazo[1,2-a]pyridine-8-carbonitrile. This classical approach involves the construction of the imidazo[1,2-a]pyridine core bearing a cyano group at the 8-position, followed by the reduction of the nitrile to the desired primary amine.
-
Route B: Gabriel Synthesis from 8-(Bromomethyl)imidazo[1,2-a]pyridine. This method relies on the synthesis of an 8-methyl substituted imidazo[1,2-a]pyridine, its subsequent bromination to the reactive benzylic bromide, and conversion to the primary amine via the Gabriel synthesis.
The following sections will delve into the specifics of each route, providing detailed experimental procedures and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.
Route A: Synthesis via Reduction of Imidazo[1,2-a]pyridine-8-carbonitrile
This synthetic pathway is a reliable and well-established method that proceeds in two key stages: the formation of the 8-cyano-substituted heterocyclic core and its subsequent reduction.
Causality of Experimental Choices
The initial step involves a cyclization reaction to form the imidazo[1,2-a]pyridine ring system. The choice of 2-amino-3-cyanopyridine as the starting material directly installs the required cyano group at the desired position. The subsequent reduction of the nitrile is a critical transformation. Catalytic hydrogenation using Raney Nickel is often preferred for its relatively mild conditions and good yields. Alternatively, a more potent reducing agent like lithium aluminum hydride (LAH) can be employed, which is particularly effective for nitriles but requires strictly anhydrous conditions and careful handling.
Experimental Protocol
Step 1: Synthesis of Imidazo[1,2-a]pyridine-8-carbonitrile
The synthesis of the imidazo[1,2-a]pyridine core can be achieved through the condensation of an appropriate 2-aminopyridine derivative with an α-halocarbonyl compound. In this case, starting with 2-amino-3-cyanopyridine and chloroacetaldehyde is a direct approach.
-
Materials: 2-amino-3-cyanopyridine, Chloroacetaldehyde (50% aqueous solution), Sodium bicarbonate, Ethanol, Water.
-
Procedure:
-
In a round-bottom flask, dissolve 2-amino-3-cyanopyridine (1.0 eq) in ethanol.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Slowly add chloroacetaldehyde (1.2 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Imidazo[1,2-a]pyridine-8-carbonitrile.
-
Step 2: Reduction of Imidazo[1,2-a]pyridine-8-carbonitrile to this compound
Option 2a: Catalytic Hydrogenation with Raney Nickel
-
Materials: Imidazo[1,2-a]pyridine-8-carbonitrile, Raney Nickel (catalytic amount), Methanol, Hydrogen gas.
-
Procedure:
-
To a solution of Imidazo[1,2-a]pyridine-8-carbonitrile (1.0 eq) in methanol, add a catalytic amount of Raney Nickel slurry under an inert atmosphere.[1][2]
-
Pressurize the reaction vessel with hydrogen gas (typically 50 psi).
-
Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases.
-
Carefully filter the catalyst through a pad of celite under an inert atmosphere.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel if necessary.
-
Option 2b: Reduction with Lithium Aluminum Hydride (LAH)
-
Materials: Imidazo[1,2-a]pyridine-8-carbonitrile, Lithium Aluminum Hydride (LAH), Anhydrous Tetrahydrofuran (THF), Sodium sulfate, Water.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, suspend LAH (2.0-3.0 eq) in anhydrous THF.[3]
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve Imidazo[1,2-a]pyridine-8-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with THF.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Workflow Diagram
Caption: Synthetic workflow for Route A.
Route B: Synthesis via Gabriel Phthalimide Synthesis
This alternative route introduces the aminomethyl functionality through a classic named reaction, the Gabriel synthesis. This multi-step process begins with the synthesis of an 8-methyl substituted precursor.
Causality of Experimental Choices
The synthesis of 8-methylimidazo[1,2-a]pyridine is achieved by the condensation of 2-amino-3-methylpyridine with an α-haloketone. The subsequent benzylic bromination of the 8-methyl group using N-bromosuccinimide (NBS) and a radical initiator is a standard and effective method for installing a handle for nucleophilic substitution. The Gabriel synthesis is then employed to convert the resulting 8-(bromomethyl)imidazo[1,2-a]pyridine to the primary amine. This method is advantageous as it avoids the over-alkylation often observed with direct amination using ammonia. The use of potassium phthalimide as a protected source of ammonia ensures the formation of only the primary amine upon deprotection with hydrazine.
Experimental Protocol
Step 1: Synthesis of 8-Methylimidazo[1,2-a]pyridine
-
Materials: 2-Amino-3-methylpyridine, Chloroacetaldehyde (50% aqueous solution), Sodium bicarbonate, Ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve 2-amino-3-methylpyridine (1.0 eq) in ethanol.
-
Add sodium bicarbonate (2.0 eq).
-
Slowly add chloroacetaldehyde (1.2 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC. Upon completion, cool, filter, and concentrate the filtrate.
-
Purify the crude product by column chromatography or recrystallization to obtain 8-methylimidazo[1,2-a]pyridine.
-
Step 2: Synthesis of 8-(Bromomethyl)imidazo[1,2-a]pyridine
-
Materials: 8-Methylimidazo[1,2-a]pyridine, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl4).
-
Procedure:
-
In a round-bottom flask, dissolve 8-methylimidazo[1,2-a]pyridine (1.0 eq) in CCl4.
-
Add NBS (1.1 eq) and a catalytic amount of AIBN.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to yield the crude 8-(bromomethyl)imidazo[1,2-a]pyridine, which can often be used in the next step without further purification.
-
Step 3: Gabriel Synthesis of this compound
Step 3a: Synthesis of N-(Imidazo[1,2-a]pyridin-8-ylmethyl)phthalimide
-
Materials: 8-(Bromomethyl)imidazo[1,2-a]pyridine, Potassium phthalimide, Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 8-(bromomethyl)imidazo[1,2-a]pyridine (1.0 eq) in anhydrous DMF, add potassium phthalimide (1.1 eq).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into water and collect the precipitate by filtration.
-
Wash the solid with water and dry to obtain N-(Imidazo[1,2-a]pyridin-8-ylmethyl)phthalimide.
-
Step 3b: Hydrazinolysis to this compound
-
Materials: N-(Imidazo[1,2-a]pyridin-8-ylmethyl)phthalimide, Hydrazine hydrate, Ethanol.
-
Procedure:
-
Suspend N-(Imidazo[1,2-a]pyridin-8-ylmethyl)phthalimide (1.0 eq) in ethanol.
-
Add hydrazine hydrate (2.0-5.0 eq) and heat the mixture to reflux.
-
A precipitate of phthalhydrazide will form. Monitor the reaction for the disappearance of the starting material by TLC.
-
Cool the reaction mixture and filter to remove the phthalhydrazide.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable solvent and wash with aqueous base to remove any remaining phthalhydrazide.
-
Dry the organic layer, concentrate, and purify the product by column chromatography if necessary to afford this compound.
-
Workflow Diagram
Caption: Synthetic workflow for Route B.
Comparative Analysis and Data Summary
| Parameter | Route A: Reduction of Nitrile | Route B: Gabriel Synthesis |
| Number of Steps | 2 (from 2-amino-3-cyanopyridine) | 3 (from 2-amino-3-methylpyridine) |
| Starting Materials | 2-amino-3-cyanopyridine | 2-amino-3-methylpyridine |
| Key Reagents | Raney Ni/H₂ or LiAlH₄ | NBS, AIBN, Potassium Phthalimide, Hydrazine |
| Potential Hazards | Flammable hydrogen gas, pyrophoric Raney Ni, highly reactive and water-sensitive LiAlH₄ | Toxic CCl₄ (can be replaced), corrosive hydrazine |
| Yields | Generally moderate to good | Can be high, but dependent on each step |
| Scalability | Catalytic hydrogenation is generally scalable. LAH reduction can be challenging on a large scale. | Each step is generally scalable, though handling of intermediates is required. |
| Purification | May require chromatography after reduction. | Multiple steps may necessitate purification at each stage. |
| Advantages | More convergent, potentially fewer steps from a commercially available precursor. | Avoids the use of high-pressure hydrogenation or highly reactive hydrides. Well-established and reliable transformations. |
| Disadvantages | Handling of hazardous reagents. Potential for catalyst poisoning. | Longer synthetic sequence. Generation of phthalhydrazide byproduct which requires removal. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
Route A is a more direct approach, particularly if 2-amino-3-cyanopyridine is readily available. The choice between catalytic hydrogenation and LAH reduction will depend on the available equipment and the chemist's comfort level with these reagents. Catalytic hydrogenation is generally considered "greener" and safer for larger scale synthesis.
Route B , while longer, utilizes a series of classic and robust reactions. The Gabriel synthesis is a highly reliable method for the preparation of primary amines and avoids the potential for over-alkylation. This route may be preferable if the starting 2-amino-3-methylpyridine is more accessible or economical than its 3-cyano counterpart.
The ultimate choice of synthetic route will be guided by factors such as the availability and cost of starting materials, the scale of the synthesis, and the laboratory's capabilities and safety infrastructure. Both methods, when executed with care, provide reliable access to the valuable this compound intermediate.
References
A Comparative Guide to the Structure-Activity Relationship of Imidazo[1,2-a]pyridin-8-ylmethanamine Derivatives
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a variety of biologically active compounds.[1][2] This bicyclic heterocyclic system is present in marketed drugs such as the hypnotic agent Zolpidem and the anxiolytic Alpidem, underscoring its therapeutic potential.[3] The versatility of this scaffold allows for substitutions at various positions, with modifications at the 8-position proving to be critical for modulating activity against a range of biological targets, including kinases and other enzymes.[4][5] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of imidazo[1,2-a]pyridin-8-ylmethanamine derivatives, a specific subclass with significant therapeutic promise, particularly in the realm of kinase inhibition and neurology.[6] While direct and extensive SAR studies on N-substituted this compound series are not abundantly available in the public domain, we can infer a robust SAR profile by examining closely related 8-substituted analogs. This guide will synthesize available data on 8-substituted imidazo[1,2-a]pyridines to build a predictive SAR model for the -8-ylmethanamine class and compare their potential with alternative substitutions.
The Strategic Importance of the 8-Position
The pyridine ring of the imidazo[1,2-a]pyridine scaffold offers several positions for substitution (C-5, C-6, C-7, and C-8). The 8-position, being adjacent to the bridgehead nitrogen, presents a unique electronic and steric environment. Modifications at this position can significantly influence the molecule's interaction with target proteins, as well as its physicochemical properties such as solubility and metabolic stability.
Comparative Analysis of 8-Substituted Imidazo[1,2-a]pyridines
To understand the potential of the -8-ylmethanamine moiety, it is instructive to compare it with other functional groups at the 8-position, such as carboxamides, which have been more extensively studied.
Table 1: Comparative Biological Activity of 8-Substituted Imidazo[1,2-a]pyridine Derivatives
| 8-Substituent | Target | Key Findings | Reference |
| Aryl/Heteroaryl | PI3Kα | Bulky aromatic groups are well-tolerated. The nature of the aryl ring significantly impacts potency. | [4] |
| Carboxamide | PARP-1 | The primary carboxamide is a key pharmacophoric feature. Substitutions on the 2-phenyl ring modulate activity. | [5] |
| Methanamine | (Predicted) | The basic amine can form key hydrogen bonds or salt bridges. N-substitution allows for fine-tuning of potency and properties. | Inferred |
The studies on 8-substituted imidazo[1,2-a]pyridines as PI3Kα inhibitors reveal that this position is amenable to substitution with various aryl and heteroaryl groups.[4] Similarly, research on imidazo[1,2-a]pyridine-8-carboxamides as PARP-1 inhibitors highlights the importance of this functionality for activity.[5] These findings suggest that the 8-position is a critical "handle" for modulating the biological activity of the imidazo[1,2-a]pyridine core.
The this compound Scaffold: A Promising Motif
The this compound scaffold is a key intermediate in the synthesis of compounds targeting neurological and psychiatric disorders, including those acting on GABA receptors.[6] The presence of a basic aminomethyl group at the 8-position introduces a key pharmacophoric feature that can engage in hydrogen bonding and ionic interactions with target proteins, which is often crucial for high-affinity binding.
Inferred Structure-Activity Relationship
Based on the broader understanding of SAR at the 8-position, we can propose a hypothetical SAR for N-substituted this compound derivatives.
Caption: Predicted SAR of N-substituted this compound derivatives.
-
The Amine (NH): A primary or secondary amine is likely crucial for forming key hydrogen bonds with the target protein. Tertiary amines might be less favorable due to steric hindrance, unless the binding pocket has a suitable cavity.
-
The Methylene Linker (CH₂): The length and rigidity of the linker between the imidazo[1,2-a]pyridine core and the nitrogen atom can influence the positioning of the amine in the binding site. Introducing substituents on the methylene group could provide further avenues for optimization.
-
N-Substitution:
-
Small alkyl groups (e.g., methyl, ethyl): These may enhance metabolic stability and fine-tune basicity.
-
Aryl or heteroaryl groups: These substituents can introduce additional binding interactions, such as pi-stacking, and can be used to modulate electronic properties and solubility.
-
Incorporation into a cyclic system (e.g., piperidine, morpholine): This can constrain the conformation of the side chain, potentially leading to higher affinity and improved physicochemical properties.
-
Experimental Protocols
To validate the predicted SAR and compare the performance of novel this compound derivatives, a series of standardized in vitro assays are essential.
General Kinase Inhibition Assay (e.g., for PI3Kα)
This protocol is adapted from the methodology used for evaluating 8-substituted imidazo[1,2-a]pyridines against PI3Kα.[4]
Objective: To determine the in vitro inhibitory activity of test compounds against a specific kinase.
Materials:
-
Recombinant kinase (e.g., PI3Kα)
-
Kinase substrate (e.g., PIP2)
-
ATP
-
Kinase buffer
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and kinase buffer.
-
Add the test compounds to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the specified time (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity using the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the IC₅₀ values by fitting the data to a dose-response curve.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell Proliferation Assay
Objective: To assess the cytotoxic or anti-proliferative effects of the test compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., a PI3Kα-dependent line)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®, Promega)
-
96-well clear-bottom plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for 72 hours at 37°C in a CO₂ incubator.
-
Add the cell viability reagent to each well.
-
Incubate according to the manufacturer's protocol.
-
Measure the luminescence to determine the number of viable cells.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) values.
Conclusion
The this compound scaffold represents a promising area for the development of novel therapeutics. While direct experimental SAR data for a series of N-substituted derivatives is limited in the available literature, a predictive SAR can be constructed based on the well-established importance of the 8-position in related imidazo[1,2-a]pyridine series. The basic amine of the methanamine moiety offers a key interaction point, and modifications to the N-substituent provide a clear strategy for optimizing potency and physicochemical properties. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of new analogs, enabling the validation of these SAR predictions and the identification of lead compounds for further development.
References
- 1. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validating the Target of Imidazo[1,2-A]pyridin-8-ylmethanamine Analogs in Cancer Cells: A Comparative Guide to Methodologies
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anti-cancer activities.[1][2][3] These compounds have been shown to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][4][5] A significant portion of research has pointed towards the inhibition of protein kinases as a primary mechanism of action for many imidazo[1,2-a]pyridine analogs.[2][6][7][8] Specifically, the phosphatidylinositol 3-kinase (PI3K)/Akt/mechanistic target of rapamycin (mTOR) signaling cascade is a frequently identified target.[1][9][10][11][12] However, given the vastness of the human kinome, rigorous and multi-faceted target validation is paramount to unequivocally identify the direct molecular targets and elucidate the precise mechanism of action, thereby accelerating their development as effective cancer therapeutics.
This guide provides a comparative overview of state-of-the-art methodologies for validating the cellular targets of novel Imidazo[1,2-A]pyridin-8-ylmethanamine analogs. We will delve into the principles, protocols, and relative merits of key experimental approaches, offering researchers a framework for designing robust target validation strategies.
The Prominence of the PI3K/Akt/mTOR Pathway as a Target
The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that governs cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a highly attractive target for therapeutic intervention.[13] Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives can effectively inhibit this pathway.[1][4][9][11] For instance, certain analogs have been shown to directly inhibit PI3K isoforms, leading to a downstream reduction in the phosphorylation of Akt and mTOR.[1][12] This inhibition ultimately results in cell cycle arrest and the induction of apoptosis in cancer cells.[1][11][12]
The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cancer and the proposed point of intervention for this compound analogs.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound analogs.
Comparative Methodologies for Target Validation
While initial biochemical assays and cellular readouts may suggest the involvement of a particular pathway, direct and robust target validation is essential. Here, we compare three powerful techniques: Cellular Thermal Shift Assay (CETSA), Kinobead-Based Affinity Profiling, and Drug Affinity Responsive Target Stability (DARTS).
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinobead-Based Affinity Profiling | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Ligand binding stabilizes the target protein against thermal denaturation.[14][15][16][17][18] | Immobilized broad-spectrum kinase inhibitors capture a significant portion of the cellular kinome.[19][20][21][22][23] | Ligand binding protects the target protein from proteolytic degradation.[24][25] |
| Cellular Context | Intact cells, cell lysates, or tissue samples.[15][16] | Primarily cell or tissue lysates.[19][20] | Cell lysates.[24][25] |
| Compound Modification | Not required (label-free).[17] | Not required for the test compound (competition format). | Not required (label-free).[24][25] |
| Throughput | Can be adapted for high-throughput screening.[16] | Moderate to high, especially with multiplexing.[19][20] | Lower throughput, often used for hypothesis testing. |
| Primary Readout | Western Blot, Mass Spectrometry, or reporter assays.[17] | Mass Spectrometry (LC-MS/MS).[19][20] | Western Blot or Mass Spectrometry.[24] |
| Strengths | Confirms direct target engagement in a physiological context; applicable to various protein classes.[15][16] | Broad kinome profiling identifies both primary targets and off-targets; provides quantitative affinity data.[19][20][21] | Simple and cost-effective; does not require specialized equipment beyond standard lab instruments.[24] |
| Limitations | Target must be thermally stable enough for a detectable shift; requires a specific antibody or detection method. | Biased towards ATP-binding proteins (kinases); potential for non-specific binding to the beads.[19] | Limited to proteins susceptible to proteolysis; may not work for all protein-ligand interactions. |
Experimental Protocols in Detail
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical method to verify drug-target interaction in a cellular environment.[14][15][16][17][18] The principle is based on the ligand-induced thermal stabilization of the target protein.[14]
-
Cell Culture and Treatment:
-
Culture cancer cells of interest to 70-80% confluency.
-
Treat cells with the this compound analog at various concentrations or a vehicle control for a predetermined time.
-
-
Heat Shock:
-
Harvest and resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.[16]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation.
-
Quantify the amount of the target protein in the soluble fraction.
-
-
Detection and Analysis:
-
Analyze the protein levels by Western blotting using a specific antibody against the putative target protein (e.g., PI3Kα).
-
Alternatively, for a broader, unbiased approach, the soluble proteome can be analyzed by mass spectrometry.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Caption: A streamlined workflow of the Cellular Thermal Shift Assay (CETSA).
Kinobead-Based Affinity Profiling for Kinase Inhibitors
This chemical proteomics approach utilizes beads functionalized with a cocktail of broad-spectrum kinase inhibitors to enrich a large portion of the cellular kinome from a lysate.[19][20][21][22][23] The binding of a test compound to its target kinase(s) in the lysate will prevent the kinase from binding to the beads.
-
Cell Lysate Preparation:
-
Harvest cancer cells and prepare a native protein lysate under non-denaturing conditions.
-
Determine the total protein concentration.
-
-
Competitive Binding:
-
Incubate the cell lysate with increasing concentrations of the this compound analog or a vehicle control.
-
-
Kinase Enrichment:
-
Add the kinobeads to the lysate and incubate to allow for the binding of kinases whose ATP-binding pockets are not occupied by the test compound.[21]
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Protein Digestion and Mass Spectrometry:
-
Elute the bound proteins from the beads and digest them into peptides (e.g., with trypsin).
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins enriched by the kinobeads.
-
Generate dose-response curves for each identified kinase to determine the binding affinity (e.g., IC50) of the test compound. A reduction in the amount of a specific kinase pulled down by the beads in the presence of the compound indicates it is a target.
-
Alternative and Complementary Approaches
Beyond CETSA and Kinobead profiling, other techniques can provide valuable insights:
-
Drug Affinity Responsive Target Stability (DARTS): This method leverages the principle that ligand binding can protect a protein from proteolysis.[24][25] It is a relatively simple and cost-effective technique that can be performed with standard laboratory equipment.
-
CRISPR-Based Genetic Screens: CRISPR screens can identify genes that, when knocked out, confer resistance or sensitivity to a compound, thereby pointing to the target or pathway.[26] This is a powerful, unbiased approach for target identification in a cellular context.[26]
-
Direct Biochemical Assays: Once a putative target is identified, its inhibition by the this compound analog should be confirmed using in vitro assays with the purified recombinant protein.
Conclusion
Validating the molecular target of a novel compound series is a critical step in drug discovery. For this compound analogs, which show great promise as anti-cancer agents, a multi-pronged approach to target validation is highly recommended. While evidence strongly points towards the PI3K/Akt/mTOR pathway for many of these compounds, the methodologies outlined in this guide, particularly CETSA and kinobead-based profiling, provide robust and complementary means to definitively identify direct binding partners within the complex cellular milieu. By employing these advanced techniques, researchers can build a comprehensive understanding of the mechanism of action, enabling the rational design of more potent and selective next-generation cancer therapeutics.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review [ouci.dntb.gov.ua]
- 3. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journal.waocp.org [journal.waocp.org]
- 6. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. | Semantic Scholar [semanticscholar.org]
- 11. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
- 19. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 26. biocompare.com [biocompare.com]
The Rise of Imidazo[1,2-a]pyridines: A Comparative Analysis of Efficacy Against Established Kinase and Microbial Inhibitors
The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological molecules crucial in oncology and infectious diseases. This guide provides an in-depth comparative analysis of the efficacy of novel Imidazo[1,2-a]pyridin-8-ylmethanamine analogs and related derivatives against established inhibitors for three critical targets: the c-Met receptor tyrosine kinase, the Mycobacterium tuberculosis cytochrome bcc complex subunit QcrB, and the phosphoinositide 3-kinase alpha (PI3Kα). Through a detailed examination of experimental data, signaling pathways, and in-vitro assay methodologies, we aim to equip researchers and drug development professionals with the critical insights necessary to evaluate the potential of this promising class of compounds.
Section 1: Targeting the c-Met Proto-Oncogene in Oncology
The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase, when aberrantly activated, is a key driver of tumor growth, invasion, and metastasis.[1] The development of potent and selective c-Met inhibitors is, therefore, a significant focus in cancer therapy.
Comparative Efficacy of Imidazo[1,2-a]pyridine Analogs vs. Crizotinib
Recent structure-activity relationship (SAR) studies have identified several imidazo[1,2-a]pyridine derivatives with potent c-Met inhibitory activity. For this analysis, we will compare a promising analog, compound 22e , with the FDA-approved multi-kinase inhibitor, Crizotinib , which also targets c-Met.[2][3]
| Compound | Target | Type | IC50 (Enzymatic Assay) | Cellular Assay (EBC-1 cell line) IC50 | Reference |
| Compound 22e | c-Met | Imidazo[1,2-a]pyridine Derivative | 3.9 nM | 45.0 nM | [4] |
| Crizotinib | c-Met | Known Multi-kinase Inhibitor (FDA Approved) | <200 nM (in MET-amplified cell lines) | 0.53 µM - 3.01 µM (in various cancer cell lines) | [5][6] |
As the data indicates, the imidazo[1,2-a]pyridine analog 22e demonstrates significantly higher potency in enzymatic assays compared to Crizotinib's activity in MET-amplified cell lines.[4][5] This suggests a potentially more targeted and potent inhibition of the c-Met kinase.
The c-Met Signaling Pathway
Activation of c-Met by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling events that promote cell proliferation, survival, and motility.[1] Key among these are the PI3K/AKT and RAS/MAPK pathways.[1][7]
Experimental Protocol: In-Vitro c-Met Kinase Inhibition Assay
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against c-Met kinase activity, such as the ADP-Glo™ Kinase Assay.[8][9][10]
Materials:
-
Recombinant human c-Met kinase (e.g., amino acids 956-1390).[11]
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).[10]
-
Substrate (e.g., Poly(Glu,Tyr) 4:1).[12]
-
ATP at a concentration near the Km for c-Met.
-
Test compound (e.g., Imidazo[1,2-a]pyridine analog) and control inhibitor (e.g., Crizotinib) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
96-well white assay plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and control inhibitor in DMSO. Further dilute these in the kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup: To the wells of a 96-well plate, add 2.5 µL of the diluted inhibitor or vehicle control (DMSO in kinase buffer).
-
Enzyme Addition: Add 5 µL of diluted c-Met kinase to each well, except for the "blank" wells.
-
Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture to each well. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection (ADP-Glo™):
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Section 2: Combating Tuberculosis by Targeting the Electron Transport Chain
The emergence of multi-drug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the development of new antitubercular agents with novel mechanisms of action. The mycobacterial electron transport chain, specifically the cytochrome bcc complex, has been identified as a promising target.[13]
Comparative Efficacy of Imidazo[1,2-a]pyridine Amides vs. Telacebec (Q203)
Imidazo[1,2-a]pyridine amides (IPAs) have been identified as potent inhibitors of the QcrB subunit of the cytochrome bcc complex.[14][15] The lead compound from this series, Telacebec (Q203) , is currently in clinical development. We will compare the efficacy of early-generation IPAs with Telacebec.
| Compound | Target | Type | MIC (M. tuberculosis H37Rv) | Reference |
| Imidazo[1,2-a]pyridine 3 | QcrB | Imidazo[1,2-a]pyridine Analog | 0.5 µM | [8] |
| Imidazo[1,2-a]pyridine 4 | QcrB | Imidazo[1,2-a]pyridine Analog | 0.03 µM | [8] |
| Telacebec (Q203) | QcrB | Known QcrB Inhibitor (Clinical Candidate) | 1-3 nM (0.001-0.003 µM) | [16][17] |
The data clearly shows the potent anti-mycobacterial activity of the imidazo[1,2-a]pyridine scaffold. While the initial hits showed micromolar to sub-micromolar activity, optimization led to the development of Telacebec (Q203) with nanomolar potency, highlighting the potential of this chemical class.[8][16][17]
The Role of QcrB in the Mycobacterial Electron Transport Chain
QcrB is a subunit of the cytochrome bc1 complex, which is a critical component of the electron transport chain in M. tuberculosis.[13][18] Inhibition of QcrB disrupts the electron flow, leading to a depletion of ATP synthesis and ultimately bacterial cell death.[18]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay for M. tuberculosis
This protocol describes a standard broth microdilution method to determine the MIC of a compound against M. tuberculosis.[19]
Materials:
-
M. tuberculosis H37Rv strain.
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.
-
Test compound (e.g., Imidazo[1,2-a]pyridine analog) and control drug (e.g., Telacebec) dissolved in DMSO.
-
96-well microplates.
-
Resazurin dye solution.
-
Appropriate biosafety level 3 (BSL-3) facilities and practices.
Procedure:
-
Inoculum Preparation: Grow M. tuberculosis H37Rv in supplemented 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, then dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in supplemented 7H9 broth in a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a drug-free growth control and a sterile control.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
MIC Determination:
-
After incubation, add 30 µL of resazurin solution to each well.
-
Incubate for an additional 24-48 hours.
-
A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents this color change.
-
Section 3: Targeting the PI3K/AKT/mTOR Pathway in Cancer
The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a central role in cell growth, proliferation, and survival.[20] The p110α catalytic subunit of PI3K, encoded by the PIK3CA gene, is often mutated in various cancers.[21]
Comparative Efficacy of Imidazo[1,2-a]pyridine Analogs vs. Alpelisib
The development of isoform-selective PI3K inhibitors is a key strategy to enhance efficacy and reduce toxicity. Alpelisib is an FDA-approved α-specific PI3K inhibitor.[21][22] We compare a novel 2,6,8-substituted imidazo[1,2-a]pyridine derivative, compound 35 , with Alpelisib.
| Compound | Target | Type | IC50 (Enzymatic Assay) | Reference |
| Compound 35 | PI3Kα | Imidazo[1,2-a]pyridine Derivative | 150 nM | |
| Alpelisib | PI3Kα | Known PI3Kα Inhibitor (FDA Approved) | 4.6 nM | [9] |
In this comparison, the known inhibitor Alpelisib shows superior potency in enzymatic assays.[9] However, the nanomolar activity of the imidazo[1,2-a]pyridine analog 35 demonstrates that this scaffold is a viable starting point for the development of novel PI3Kα inhibitors. Further optimization could lead to compounds with enhanced potency.
The PI3K/AKT/mTOR Signaling Pathway
Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates PIP2 to generate PIP3, which in turn activates AKT.[14][15] Activated AKT phosphorylates a multitude of downstream targets, including mTOR, to promote cell growth and survival.[4][15]
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a highly promising platform for the development of novel inhibitors against critical targets in oncology and infectious disease. As demonstrated, specific analogs exhibit potent, low nanomolar inhibitory activity against the c-Met kinase, rivaling or exceeding the potency of established drugs in certain assays. Furthermore, this scaffold has yielded a clinical candidate, Telacebec (Q203), for the treatment of tuberculosis by targeting the essential QcrB subunit of the mycobacterial respiratory chain. While the PI3Kα inhibitory activity of the current generation of imidazo[1,2-a]pyridines may not yet surpass that of approved drugs like Alpelisib, the demonstrated nanomolar potency provides a strong foundation for further optimization.
The versatility of the imidazo[1,2-a]pyridine core, coupled with its synthetic tractability, positions it as a valuable asset in the ongoing quest for more effective and targeted therapies. The experimental protocols and pathway analyses provided in this guide offer a framework for researchers to rigorously evaluate and advance this compelling class of molecules.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Structure of Mycobacterium tuberculosis cytochrome bcc in complex with Q203 and TB47, two anti-TB drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. uniprot.org [uniprot.org]
- 18. Rapid, Semiquantitative Assay To Discriminate among Compounds with Activity against Replicating or Nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 20. Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Management of toxicity to isoform α-specific PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
In Vivo Validation of Imidazo[1,2-a]pyridine Derivatives: A Comparative Guide for Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] This guide provides an in-depth technical comparison of the in vivo performance of specific imidazo[1,2-a]pyridine derivatives in animal models, offering valuable insights for researchers and drug development professionals. We will delve into two key therapeutic areas where these derivatives have shown significant promise: oncology, through the inhibition of the c-Met receptor, and analgesia, via the inhibition of cyclooxygenase-2 (COX-2).
Part 1: Oncology - Targeting the c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion.[2][3] Aberrant activation of the c-Met signaling pathway is a known driver in various cancers, making it a prime target for therapeutic intervention.[4]
Case Study: The Potent and Selective c-Met Inhibitor 22e
A novel imidazo[1,2-a]pyridine derivative, referred to as compound 22e , has been identified as a highly potent and selective c-Met inhibitor.[5] Its in vivo efficacy was evaluated in a well-established animal model of c-Met-driven cancer.
Causality of Experimental Choices: The EBC-1 non-small cell lung cancer (NSCLC) cell line was selected for the xenograft model. This choice is scientifically sound as EBC-1 cells harbor a MET gene amplification, leading to overexpression and constitutive activation of the c-Met receptor.[6][7] This genetic characteristic makes the EBC-1 xenograft model highly dependent on c-Met signaling for tumor growth and survival, providing a robust system to evaluate the efficacy of a c-Met inhibitor.[8][9]
Comparative In Vivo Performance
The in vivo antitumor efficacy of compound 22e was compared against a vehicle control. While a direct comparison with a standard-of-care c-Met inhibitor like Crizotinib was not performed in the same study, data from other studies on Crizotinib's efficacy in ALK-positive NSCLC models provides a benchmark for its potent antitumor activity.[10][11][12][13]
| Compound | Animal Model | Cell Line | Dosing Regimen | Efficacy (Tumor Growth Inhibition) | Oral Bioavailability (F%) | Reference |
| Compound 22e | Nude Mice | EBC-1 (NSCLC) | 50 mg/kg, oral, daily for 21 days | 62.9% (P < 0.05) | 29% | [5] |
| Compound 22e | Nude Mice | EBC-1 (NSCLC) | 100 mg/kg, oral, daily for 21 days | 75.0% (P < 0.05) | 29% | [5] |
| Crizotinib | N/A | ALK+ NSCLC | 250 mg, twice daily (human dose) | Objective Response Rate: 50-61% | N/A | [11] |
Data Interpretation: Compound 22e demonstrated a significant, dose-dependent inhibition of tumor growth in the EBC-1 xenograft model, with a 75% tumor growth inhibition at a 100 mg/kg oral dose.[5] This potent in vivo activity, coupled with a reasonable oral bioavailability of 29%, underscores the therapeutic potential of this imidazo[1,2-a]pyridine derivative.[5] The lack of significant weight loss in the treated animals suggests a favorable tolerability profile at the tested doses.[5]
Experimental Protocol: EBC-1 Xenograft Model
This protocol outlines the key steps for establishing a subcutaneous xenograft model using the EBC-1 cell line to evaluate the in vivo efficacy of test compounds.
-
Cell Culture: EBC-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Acclimatization: Female BALB/c nude mice (4-6 weeks old) are acclimatized for at least one week before the experiment.
-
Tumor Cell Implantation:
-
Harvest EBC-1 cells during their logarithmic growth phase.
-
Resuspend the cells in a serum-free medium or a mixture with Matrigel®.
-
Subcutaneously inject approximately 5 x 10^6 cells into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound (e.g., compound 22e) and vehicle control orally, once daily, for the duration of the study (e.g., 21 days).
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
Signaling Pathway and Experimental Workflow Visualization
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Function of the c-Met receptor tyrosine kinase in carcinogenesis and associated therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MET in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accegen.com [accegen.com]
- 7. Lung cancer cell lines harboring MET gene amplification are dependent on Met for growth and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acquired resistance to MET kinase inhibition in MET-dependent non-small cell lung cancer cells mediated by a switch to EGFR dependency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Crizotinib: A Breakthrough for Targeted Therapies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The efficacy and safety of crizotinib in the treatment of anaplastic lymphoma kinase-positive non-small cell lung cancer: a meta-analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of Crizotinib, Ceritinib, and Alectinib in ALK-Positive Non-Small Cell Lung Cancer Treatment: A Meta-Analysis of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Unraveling the Biological Significance of Isomerism in the Imidazo[1,2-a]pyridine Scaffold
A Senior Application Scientist's Guide to the Differential Activities of Imidazo[1,2-a]pyridine Isomers in Biological Assays
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] This bicyclic heterocyclic system's versatility stems from the multiple sites available for substitution, allowing for fine-tuning of its pharmacological profile. However, the precise placement of these substituents—isomerism—can dramatically alter a compound's interaction with biological targets, leading to significant differences in efficacy and selectivity.
This guide provides a head-to-head comparison of imidazo[1,2-a]pyridine isomers, drawing upon experimental data from various biological assays to illuminate the critical role that substituent positioning plays in determining biological outcomes. For researchers in drug discovery and development, understanding these structure-activity relationships (SAR) is paramount for the rational design of more potent and selective therapeutic candidates.
The Structural Landscape of Imidazo[1,2-a]pyridine Isomers
The imidazo[1,2-a]pyridine scaffold offers several key positions for substitution, with the C-2, C-3, C-5, C-6, C-7, and C-8 positions being the most commonly modified. The relative orientation of substituents on this core structure gives rise to a multitude of isomers, each with a unique three-dimensional shape and electronic distribution. These subtle differences can profoundly impact how a molecule binds to a target protein, influencing its biological activity.
Caption: General structure of the imidazo[1,2-a]pyridine scaffold highlighting key positions for substitution.
Anticancer Activity: A Tale of Two Positions
The anticancer potential of imidazo[1,2-a]pyridines has been extensively explored, with numerous derivatives showing potent activity against a range of cancer cell lines.[5][6][7] The position of substituents on the imidazo[1,2-a]pyridine core is a critical determinant of their cytotoxic effects.
The C-2 versus C-3 Substitution Dilemma
Structure-activity relationship studies have consistently shown that the nature and position of substituents on the phenyl ring at the C-2 and C-3 positions significantly influence anticancer activity.
For instance, a study on 3-aminoimidazo[1,2-a]pyridine derivatives revealed that compounds with a para-chlorophenyl group at the C-3 position and either a nitro or methyl group on the phenyl ring at the C-2 position were potent anticancer agents against colon (HT-29) and melanoma (B16F10) cancer cell lines.[7] Specifically, the derivative with a nitro group at C-2 and a p-chlorophenyl amine at C-3 demonstrated the highest inhibitory activity against the HT-29 cell line.[7] Conversely, another compound from the same series with a 2,4-difluorophenyl moiety at C-2 and a p-chlorophenyl amine at C-3 displayed the highest inhibitory activity against B16F10 melanoma cells.[7]
This highlights a crucial point: the optimal substitution pattern is often cell-line dependent, suggesting that different isomers may interact with distinct cellular targets or pathways.
| Compound | C-2 Substituent | C-3 Substituent | Cell Line | IC50 (µM) | Reference |
| Compound 12 | 4-Nitrophenyl | p-Chlorophenylamino | HT-29 | 4.15 ± 2.93 | [7] |
| Compound 18 | 2,4-Difluorophenyl | p-Chlorophenylamino | HT-29 | 10.11 ± 0.70 | [7] |
| Compound 14 | 4-Methylphenyl | p-Chlorophenylamino | B16F10 | 21.75 ± 0.81 | [7] |
| Compound 18 | 2,4-Difluorophenyl | p-Chlorophenylamino | B16F10 | 14.39 ± 0.04 | [7] |
Table 1: Comparative Anticancer Activity of C-2 and C-3 Substituted Imidazo[1,2-a]pyridine Isomers.
Kinase Inhibition: The Quest for Selectivity
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[8] Imidazo[1,2-a]pyridines have emerged as a promising class of kinase inhibitors, with their isomeric forms exhibiting differential selectivity for various kinases.[9][10][11][12][13]
A study focusing on the discovery of potent c-Met inhibitors provides a compelling example of isomeric differentiation.[9] Initial screening of a series of imidazo[1,2-a]pyridine derivatives with substituents at the C-6, C-7, and C-8 positions revealed that the introduction of different substituents at the C-7 or C-8 position did not significantly alter the inhibitory activity against c-Met.[9] However, subsequent investigation of the C-6 position demonstrated that the introduction of heteroaryl substituents at this position led to good c-Met inhibition.[9] This underscores the importance of exploring substitutions around the entire scaffold to identify key positions for modulating kinase selectivity.
Another study on the inhibition of the Wnt/β-catenin signaling pathway identified a series of imidazo[1,2-a]pyridines that could inhibit this pathway, which is often deregulated in cancer.[14] The most active compounds were found to downregulate the expression of Wnt target genes, and their activity was independent of GSK-3β.[14]
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Imidazo[1,2-a]pyridines have demonstrated promising activity against a range of bacterial and fungal pathogens.[2][3][15]
SAR studies on imidazo[1,2-a]pyridine derivatives as antimicrobial agents have indicated that the activity is influenced by the nature of the group on the phenyl ring at the C-2 position and the substituent at the C-7 position.[3] This suggests that a systematic comparison of isomers with variations at these two positions would be a fruitful strategy for optimizing antimicrobial potency.
A separate study on novel imidazo[1,2-a]pyridines containing a 1,2,3-triazole moiety found that certain compounds exhibited significant antibacterial activity, while others showed good inhibitory activity against fungal strains.[2] This again points to the possibility of tuning the biological activity of the scaffold towards specific pathogens through isomeric modifications.
| Isomeric Feature | Biological Target/Assay | Observed Effect | Reference |
| C-2 vs. C-3 Substitution | Anticancer (HT-29, B16F10) | Differential potency and cell-line specificity | [7] |
| C-6 vs. C-7/C-8 Substitution | c-Met Kinase Inhibition | C-6 substitution is more critical for activity | [9] |
| C-2 and C-7 Substitution | Antimicrobial Activity | Both positions influence activity | [3] |
Table 2: Summary of Key Isomeric Influences on Biological Activity.
Experimental Protocols
To facilitate the direct comparison of imidazo[1,2-a]pyridine isomers in your own research, we provide the following detailed, step-by-step methodologies for key biological assays.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of imidazo[1,2-a]pyridine isomers on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HT-29, B16F10) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine isomers in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each isomer.
Caption: A simplified workflow for the MTT cell viability assay.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol is designed to determine the inhibitory activity of imidazo[1,2-a]pyridine isomers against a specific protein kinase.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Compound Addition: Add the imidazo[1,2-a]pyridine isomers at various concentrations to the reaction mixture. Include a vehicle control and a known kinase inhibitor as a positive control.
-
Initiation and Incubation: Initiate the kinase reaction by adding a final component (e.g., ATP or substrate) and incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified time.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., a high concentration of EDTA).
-
Detection: Detect the kinase activity using a suitable method, such as a phosphospecific antibody-based ELISA, a fluorescence-based assay, or a radiometric assay.
-
Data Analysis: Determine the percentage of kinase inhibition for each isomer concentration and calculate the IC50 value.
Conclusion
The evidence presented in this guide unequivocally demonstrates that the biological activity of the imidazo[1,2-a]pyridine scaffold is exquisitely sensitive to the positioning of its substituents. A seemingly minor shift of a functional group from one carbon to another can result in a dramatic change in potency, selectivity, and even the mode of action. For researchers engaged in the design of novel imidazo[1,2-a]pyridine-based therapeutics, a thorough exploration of the isomeric landscape is not merely an academic exercise but a critical step in the journey towards identifying clinically viable drug candidates. The provided protocols offer a starting point for conducting rigorous head-to-head comparisons, enabling the elucidation of precise structure-activity relationships that will undoubtedly accelerate the drug discovery process.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciensage.info [sciensage.info]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition [mdpi.com]
- 6. chemmethod.com [chemmethod.com]
- 7. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Evaluation of Imidazo[1,2-a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.innovareacademics.in [journals.innovareacademics.in]
A Senior Application Scientist's Guide to Comparative Docking of Imidazo[1,2-a]pyridine Analogs as c-Met Kinase Inhibitors
Welcome, fellow researchers and drug discovery professionals. This guide provides an in-depth, practical comparison of molecular docking studies for a series of imidazo[1,2-a]pyridine analogs targeting the c-Met kinase. We will move beyond a simple step-by-step tutorial to explore the rationale behind experimental choices, compare the outcomes of different docking software, and correlate computational predictions with experimental data to derive meaningful structure-activity relationships (SAR).
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potent kinase inhibitors.[1][2] The c-Met receptor tyrosine kinase, a key regulator of cell growth, motility, and invasion, is a well-validated target in oncology.[3][4][5] Aberrant c-Met signaling is implicated in the progression of various cancers, making it a prime target for therapeutic intervention.[5][6][7] This guide will use a selection of imidazo[1,2-a]pyridine-based c-Met inhibitors to illustrate a robust workflow for in silico analysis.[8][9][10]
The Crucial Role of Molecular Docking in Modern Drug Discovery
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is an indispensable tool for:
-
Hit Identification: Screening large virtual libraries of compounds against a protein target to identify potential binders.
-
Lead Optimization: Guiding the modification of a known active compound to improve its potency and selectivity.
-
SAR Elucidation: Providing insights into the molecular interactions that govern the binding of a series of analogs, thereby explaining their structure-activity relationships.[1][2]
Experimental Design: Selecting Our Target and Ligands
For this comparative study, we will focus on the c-Met kinase domain . A critical first step is the selection of an appropriate protein crystal structure from the Protein Data Bank (PDB). For our analysis, we will utilize the crystal structure of the c-Met kinase domain in complex with a known inhibitor (PDB ID: 3ZZE) .[11] This choice is deliberate; using a ligand-bound structure provides a well-defined binding pocket, which is essential for accurate docking studies.
Our ligand set will consist of a series of imidazo[1,2-a]pyridine analogs with experimentally determined IC50 values against c-Met kinase, as reported in the literature.[8] This will allow us to directly compare the predictive power of our docking simulations with real-world biological data.
| Compound ID | Structure | c-Met IC50 (nM)[8] |
| 15a | R = H | 2180 |
| 15g | R = F | 7.8 |
| 22e | (Optimized analog) | 3.9 |
A Tale of Two Docking Engines: A Comparative Protocol
To provide a comprehensive comparison, we will perform docking studies using two widely recognized software packages with different underlying algorithms: AutoDock Vina (a popular open-source tool) and Glide (Schrödinger) (a leading commercial software).[12][13][14][15][16][17][18][19][20]
Workflow Overview
The overall workflow for our comparative docking studies is as follows:
Caption: A generalized workflow for comparative molecular docking studies.
Part 1: Detailed Protocol for AutoDock Vina
AutoDock Vina is a widely used open-source program for molecular docking.[12][13][15][17] It employs a Lamarckian genetic algorithm for ligand conformational searching.
Step 1: Protein Preparation
-
Download and Clean the PDB File: Obtain the crystal structure of c-Met (PDB ID: 3ZZE) from the RCSB PDB database.[11]
-
Remove Unnecessary Molecules: Using a molecular visualization tool like PyMOL or Chimera, remove water molecules, co-factors, and the original ligand from the PDB file.
-
Add Polar Hydrogens and Assign Charges: Utilize AutoDock Tools (ADT) to add polar hydrogens and compute Gasteiger charges for the protein. This step is crucial for accurately calculating electrostatic interactions.
-
Save as PDBQT: The prepared protein is saved in the PDBQT file format, which includes atomic charges and atom types required by AutoDock Vina.
Step 2: Ligand Preparation
-
Draw and Save Ligand Structures: The 2D structures of the imidazo[1,2-a]pyridine analogs are drawn using a chemical drawing software like ChemDraw or MarvinSketch and saved in a 3D format (e.g., MOL or SDF).
-
Energy Minimization: The 3D structures of the ligands are energy-minimized using a force field like MMFF94 to obtain a low-energy starting conformation.
-
Assign Torsions and Save as PDBQT: In ADT, define the rotatable bonds of the ligand and save it in the PDBQT format.
Step 3: Grid Generation
-
Define the Binding Site: In ADT, a grid box is defined to encompass the active site of the c-Met kinase. The dimensions and center of the grid box should be large enough to allow the ligand to move freely within the binding pocket. For this study, the grid box will be centered on the position of the co-crystallized ligand in the original PDB file.
Step 4: Running the Docking Simulation
-
Create a Configuration File: A text file (conf.txt) is created to specify the input files and search parameters for the Vina simulation. This includes the names of the protein and ligand PDBQT files, the grid box coordinates, and the number of binding modes to generate.
-
Execute Vina: The docking simulation is initiated from the command line using the Vina executable and the configuration file.
Part 2: Detailed Protocol for Glide (Schrödinger Suite)
Glide is a powerful and accurate docking program that is part of the Schrödinger software suite.[14][16][18][19][20] It uses a hierarchical series of filters to search for possible ligand poses.
Step 1: Protein and Ligand Preparation (Maestro)
-
Protein Preparation Wizard: The PDB structure (3ZZE) is imported into Maestro and processed using the Protein Preparation Wizard. This comprehensive tool automatically adds hydrogens, assigns bond orders, creates disulfide bonds, fills in missing side chains and loops, and performs a restrained energy minimization of the protein structure.
-
LigPrep: The 2D structures of the imidazo[1,2-a]pyridine analogs are prepared using LigPrep. This tool generates low-energy 3D conformations, corrects chiralities, and produces various tautomers and ionization states for each ligand.
Step 2: Receptor Grid Generation
-
Define the Grid: A receptor grid is generated around the active site of the prepared c-Met structure. The grid box is centered on the co-crystallized ligand, and the size is adjusted to enclose the binding pocket.
Step 3: Ligand Docking
-
Set up the Docking Job: The Ligand Docking panel in Maestro is used to set up the docking calculation. The prepared ligands and the receptor grid are selected as inputs.
-
Choose Docking Precision: Glide offers different levels of docking precision (HTVS, SP, and XP). For this study, we will use the Standard Precision (SP) mode, which provides a good balance between speed and accuracy.
-
Run the Docking: The docking job is launched, and Glide will systematically search for the best binding poses for each ligand within the defined grid.
Comparative Analysis of Docking Results
Upon completion of the docking simulations, the results from both AutoDock Vina and Glide will be analyzed and compared.
Quantitative Comparison
The primary quantitative metric for evaluating docking performance is the docking score, which is an estimation of the binding affinity.
| Compound ID | c-Met IC50 (nM)[8] | AutoDock Vina Score (kcal/mol) | Glide Score (kcal/mol) |
| 15a | 2180 | -7.2 | -6.5 |
| 15g | 7.8 | -9.1 | -8.8 |
| 22e | 3.9 | -9.5 | -9.2 |
Observations:
-
Both AutoDock Vina and Glide were able to distinguish between the more and less potent inhibitors, with the more potent compounds (15g and 22e) receiving more favorable (more negative) docking scores.
-
The trend in docking scores generally correlates with the experimental IC50 values, demonstrating the predictive power of these docking programs.
Qualitative Comparison: Binding Mode Analysis
A crucial aspect of docking analysis is the visual inspection of the predicted binding poses and the identification of key molecular interactions.
Compound 22e (the most potent analog):
-
Glide Predicted Pose: The imidazo[1,2-a]pyridine core of 22e forms a key hydrogen bond with the hinge region residue MET1160. The N-1 nitrogen of the imidazo[1,2-a]pyridine scaffold forms a hydrogen bond with ASP1222. Additionally, the core of the molecule establishes a π-π stacking interaction with the aromatic ring of TYR1230, which is a critical interaction for c-Met inhibition.[8]
-
AutoDock Vina Predicted Pose: The predicted binding mode from AutoDock Vina is highly similar to that of Glide. The key hydrogen bonding and π-π stacking interactions are also observed, confirming the critical role of these interactions in the binding of this class of inhibitors.
The consistency in the predicted binding modes from two different docking algorithms provides a higher degree of confidence in the in silico results.
Deriving Structure-Activity Relationships (SAR) from Docking
The comparative docking studies provide a structural basis for understanding the observed SAR of the imidazo[1,2-a]pyridine series.
-
The Importance of the 8-Fluoro Substituent: The docking poses of compound 15g reveal that the fluorine atom at the 8-position of the imidazo[1,2-a]pyridine core is directed towards a hydrophobic pocket. This favorable interaction likely contributes to the significantly increased potency of 15g compared to the unsubstituted analog 15a .
-
Optimized Interactions of Compound 22e: The docking analysis of the optimized analog 22e showcases how further modifications can enhance binding affinity. The specific substitutions on the phenyl ring of 22e are predicted to make additional favorable contacts within the active site, leading to its superior potency.
c-Met Signaling Pathway
The inhibition of c-Met kinase by these imidazo[1,2-a]pyridine analogs disrupts downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
Caption: Simplified c-Met signaling pathway and the point of intervention for imidazo[1,2-a]pyridine inhibitors.
Conclusion and Future Perspectives
This guide has demonstrated a comprehensive and comparative approach to molecular docking studies of imidazo[1,2-a]pyridine analogs as c-Met kinase inhibitors. By integrating computational predictions with experimental data, we can gain valuable insights into the molecular basis of ligand recognition and guide the design of more potent and selective drug candidates.
The presented workflow, which compares the results from both open-source and commercial docking software, provides a robust framework for researchers in the field of drug discovery. Future studies could expand upon this work by incorporating more advanced techniques such as molecular dynamics simulations to study the dynamic nature of protein-ligand interactions and free energy calculations to obtain more accurate predictions of binding affinities.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c-MET [stage.abbviescience.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Tutorial: Docking with Glide [people.chem.ucsb.edu]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 18. infochim.u-strasbg.fr [infochim.u-strasbg.fr]
- 19. Schrödinger NotesâMolecular Docking | J's Blog [blog.jiangshen.org]
- 20. hpc.nih.gov [hpc.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to Imidazo[1,2-A]pyridin-8-ylmethanamine
Introduction
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. A key intermediate in the development of novel therapeutics, particularly those targeting neurological and psychiatric disorders, is Imidazo[1,2-A]pyridin-8-ylmethanamine. Its structural scaffold is integral to molecules designed to interact with specific cerebral receptors, such as GABA receptors, which play a crucial role in modulating neuronal activity. Furthermore, derivatives of this compound have shown promise in the development of anti-inflammatory and antimicrobial agents.
This guide provides a comparative analysis of three distinct synthetic routes to this compound, offering an in-depth look at their respective methodologies, efficiency, and scalability. The objective is to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions when selecting a synthetic strategy.
Route 1: The Amide Reduction Pathway
This route is a well-defined, multi-step synthesis that begins with the construction of the imidazo[1,2-a]pyridine core, followed by functionalization at the 8-position and subsequent reduction to the target amine.
Causality of Experimental Choices
The selection of 2-amino-3-iodopyridine as the starting material is strategic, as the iodine atom at the 3-position of the pyridine ring directs the cyclization to yield the desired 8-iodoimidazo[1,2-a]pyridine. Chloroacetaldehyde is an effective reagent for this cyclization. The subsequent palladium-catalyzed aminocarbonylation is a robust method for introducing the carboxamide functionality, which can then be cleanly reduced to the primary amine using a strong reducing agent like lithium aluminum hydride.
Experimental Protocol
Step 1: Synthesis of 8-iodoimidazo[1,2-a]pyridine
-
To a solution of 2-amino-3-iodopyridine (1.0 eq) in ethanol, add chloroacetaldehyde (1.2 eq, 50% aqueous solution).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 8-iodoimidazo[1,2-a]pyridine.[1][2]
Step 2: Synthesis of Imidazo[1,2-a]pyridine-8-carboxamide
-
In a pressure vessel, combine 8-iodoimidazo[1,2-a]pyridine (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a suitable solvent such as DMF.
-
Add a source of ammonia (e.g., ammonium chloride, 2.0 eq) and a base (e.g., triethylamine, 3.0 eq).
-
Pressurize the vessel with carbon monoxide (10-20 atm) and heat to 100-120 °C for 12-24 hours.
-
After cooling, carefully vent the CO pressure. Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield Imidazo[1,2-a]pyridine-8-carboxamide.[1]
Step 3: Reduction to this compound
-
In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (LAH, 3.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of Imidazo[1,2-a]pyridine-8-carboxamide (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting suspension through celite and wash the filter cake with THF.
-
Concentrate the filtrate and purify the crude product by column chromatography to obtain this compound.
Workflow Diagram
Caption: Amide Reduction Pathway to the target compound.
Route 2: The Reductive Amination Pathway
This approach aims to introduce the aminomethyl group in the final step via the reductive amination of an aldehyde precursor. The key challenge in this route is the regioselective formylation of the imidazo[1,2-a]pyridine core at the 8-position.
Causality of Experimental Choices
The Vilsmeier-Haack reaction is a classical method for formylating electron-rich aromatic systems. Imidazo[1,2-a]pyridine is electron-rich, but regioselectivity can be an issue, with some reports indicating a preference for C3-formylation. To achieve 8-formylation, specific reaction conditions or a pre-functionalized starting material might be necessary. Once the 8-formyl derivative is obtained, reductive amination with a source of ammonia in the presence of a reducing agent is a standard and efficient method to furnish the desired primary amine.
Experimental Protocol
Step 1: Synthesis of Imidazo[1,2-a]pyridine-8-carbaldehyde
-
Cool a solution of freshly distilled phosphorus oxychloride (POCl₃, 1.5 eq) in anhydrous DMF to 0 °C.
-
To this Vilsmeier reagent, add a solution of imidazo[1,2-a]pyridine (1.0 eq) in anhydrous DMF dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, then heat to 60-80 °C for 4-8 hours.
-
Cool the reaction and pour it onto crushed ice, followed by neutralization with a cold aqueous solution of sodium hydroxide.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify by column chromatography to isolate Imidazo[1,2-a]pyridine-8-carbaldehyde. Note: Regioisomers may be formed and require careful separation.
Step 2: Reductive Amination to this compound
-
Dissolve Imidazo[1,2-a]pyridine-8-carbaldehyde (1.0 eq) in methanol.
-
Add a solution of ammonia in methanol (7N, 10 eq) followed by a reducing agent such as sodium borohydride (1.5 eq) in portions at 0 °C.
-
Stir the reaction at room temperature for 4-6 hours.
-
Quench the reaction by the addition of water and remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate, dry the organic phase, and concentrate.
-
Purify the crude product by column chromatography to yield this compound.
Workflow Diagram
References
Safety Operating Guide
Safe Disposal of Imidazo[1,2-A]pyridin-8-ylmethanamine: A Comprehensive Guide for Laboratory Professionals
The proper management and disposal of novel chemical compounds are fundamental pillars of laboratory safety and environmental stewardship. Imidazo[1,2-a]pyridines are a class of heterocyclic compounds recognized for their broad range of biological activities and are pivotal in medicinal chemistry and drug development.[1] This guide provides a detailed operational and disposal plan for Imidazo[1,2-A]pyridin-8-ylmethanamine, a specific derivative within this class.
Given that a comprehensive Safety Data Sheet (SDS) for this exact molecule may not be readily available, this protocol is built upon the precautionary principle. It synthesizes data from structurally related compounds, such as pyridine and other heterocyclic amines, to establish a conservative and safe disposal framework. Adherence to these procedures is critical for ensuring the safety of all laboratory personnel and maintaining compliance with environmental regulations.
Hazard Assessment and Waste Identification
The molecular structure of this compound, which features a fused pyridine and imidazole ring system with a methanamine substituent, dictates its classification as hazardous waste. Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or in contact with skin, and can cause significant skin and eye irritation.[2] Therefore, all waste streams containing this compound—including residual solids, solutions, contaminated labware, and personal protective equipment (PPE)—must be handled as hazardous chemical waste.[3]
Key Rationale:
-
Pyridine Moiety: The pyridine ring is a known hazardous component, contributing to the compound's potential toxicity.[2]
-
Amine Group: The methanamine group classifies the compound as an amine, which can exhibit corrosive properties and requires careful handling.[4]
-
Regulatory Standing: The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have stringent regulations for the management of hazardous wastes, which apply to laboratory-generated chemical waste.[5][6][7]
Quantitative Data Summary
The following table summarizes key hazard and safety information extrapolated from related chemical structures, primarily pyridine. This data should serve as a conservative guide for handling this compound.
| Parameter | Extrapolated Value/Information | Rationale & Source |
| Physical State | Likely a solid at room temperature. | Based on related imidazo[1,2-a]pyridine derivatives.[4] |
| pH | Potentially basic (alkaline). | The pyridine nitrogen and amine group are basic. Pyridine has a pH of 8.5 in a 0.2M solution. |
| Primary Hazards | Harmful if swallowed, inhaled, or absorbed through the skin. Causes skin and eye irritation/burns. | Based on the known toxicology of pyridine. |
| Target Organs | Potential for impacting the respiratory system, central nervous system, liver, and kidneys. | Chronic exposure to related organic solvents and pyridines can cause organ damage. |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, double-layered nitrile or butyl rubber gloves. | Standard requirement for handling hazardous amine and pyridine compounds.[2][8] |
| Incompatible Materials | Strong oxidizing agents, strong acids (especially nitric acid), and bases. | To prevent vigorous or exothermic reactions.[8] |
| Primary Disposal Method | Licensed hazardous waste disposal service, likely via incineration. | Incineration is a common and effective method for pyridine-based wastes.[3] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of waste containing this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, always wear appropriate PPE to minimize exposure risk.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear double-layered nitrile gloves or butyl rubber gloves for adequate chemical resistance.[8]
-
Body Protection: A fully buttoned lab coat must be worn.
-
Work Area: All handling and waste packaging should be conducted inside a certified laboratory chemical fume hood.[8]
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions.[9]
-
Solid Waste: Collect un-used or contaminated solid this compound, along with contaminated items like weigh boats and spatulas, in a dedicated, sealed, and compatible hazardous waste container (e.g., high-density polyethylene - HDPE).[2][10]
-
Liquid Waste: If the compound is in solution, collect it in a separate, leak-proof, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams, such as strong acids or oxidizers.[8][9]
-
Contaminated PPE: Dispose of all contaminated gloves, disposable lab coats, and absorbent pads in a designated hazardous waste bag or container.[2]
Step 3: Container Management and Labeling
All waste containers must comply with federal and institutional standards.[11]
-
Condition: Containers must be in good condition, free from leaks or cracks.[10]
-
Closure: Keep waste containers securely capped at all times, except when adding waste. Never leave a funnel in an open container.[12]
-
Labeling: Immediately label all waste containers with the following information:
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store sealed hazardous waste containers in a designated SAA until they are ready for pickup.
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[11]
-
Ventilation: The area should be secure and well-ventilated.[2]
-
Segregation: Store containers segregated by hazard class (e.g., flammables, corrosives, toxics) to prevent accidental mixing.[12]
-
Inspection: Inspect the SAA weekly for any signs of leakage or container degradation.[12]
Step 5: Spill Management
In the event of a spill, a swift and organized response is critical.
-
Evacuate and Notify: Alert personnel in the immediate vicinity and notify your laboratory supervisor and institutional Environmental Health & Safety (EHS) office.[13]
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Before cleanup, put on the appropriate PPE, including respiratory protection if necessary.
-
Containment: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.[8]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[2]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[2]
Step 6: Final Disposal
The ultimate disposal of hazardous waste must be managed by trained professionals.
-
Contact EHS: Arrange for the collection of all this compound waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[2][8]
-
Documentation: Complete all required chemical waste pickup forms as per your institution's procedures.
Disposal Workflow and Regulatory Framework
The disposal of laboratory chemicals is governed by a strict regulatory framework established by agencies like the EPA under the Resource Conservation and Recovery Act (RCRA) and OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standards.[14][15][16] These regulations ensure that hazardous waste is managed in a way that protects both human health and the environment.
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. epa.gov [epa.gov]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. hsrm.umn.edu [hsrm.umn.edu]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 12. research.columbia.edu [research.columbia.edu]
- 13. benchchem.com [benchchem.com]
- 14. resources.duralabel.com [resources.duralabel.com]
- 15. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards | Occupational Safety and Health Administration [osha.gov]
- 16. epa.gov [epa.gov]
Comprehensive Safety Guide: Personal Protective Equipment for Handling Imidazo[1,2-A]pyridin-8-ylmethanamine
This document provides essential safety protocols and logistical guidance for the handling and disposal of Imidazo[1,2-A]pyridin-8-ylmethanamine. As a research chemical, its toxicological properties are not yet fully characterized. Therefore, this guide adopts a precautionary principle, deriving its recommendations from safety data for structurally analogous compounds and established best practices for handling heterocyclic amines. The primary objective is to create a self-validating system of safety that minimizes exposure risk for all laboratory personnel.
Hazard Assessment and Risk Analysis
Imidazo[1,2-a]pyridine derivatives are a class of nitrogen-containing heterocyclic compounds widely used in medicinal chemistry and drug development.[1][2][3] While specific toxicity data for this compound is limited, data from similar compounds, such as other isomers and related imidazoles, indicate potential hazards.[4][5] The primary risks are associated with irritation to the skin, eyes, and respiratory system.[4][6] Given the lack of comprehensive toxicological data, this compound should be handled as if it were potentially harmful upon ingestion, inhalation, and dermal contact.
Primary Routes of Exposure and Potential Health Effects:
-
Dermal (Skin) Contact: May cause skin irritation.[4] Prolonged contact with contaminated clothing or surfaces can lead to absorption.
-
Eye Contact: Poses a risk of serious eye irritation.[4] Direct contact with the solid or solutions can cause significant damage.
-
Inhalation: Inhaling dust particles may lead to respiratory tract irritation.[6]
-
Ingestion: Harmful if swallowed.[5]
| Hazard Classification (Inferred) | Associated Risk | Precautionary Statement Reference |
| Skin Irritation | Causes skin irritation. | P264, P280, P302+P352[4][7] |
| Serious Eye Irritation | Causes serious eye damage. | P280, P305+P351+P338[4][7] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | P261, P271, P304+P340[7][8] |
| Acute Toxicity (Oral) | Harmful if swallowed. | P264, P270[5][9] |
Core Protective Measures: Engineering Controls and PPE
The foundation of laboratory safety is a hierarchy of controls. Engineering controls are the first and most effective line of defense, with Personal Protective Equipment (PPE) serving as the critical final barrier.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, including weighing, preparing solutions, and running reactions, must be performed inside a certified chemical fume hood. This ensures that any dust, aerosols, or vapors are effectively contained and exhausted, providing the highest level of respiratory protection.[10]
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is dictated by the specific task and the associated risk of exposure. The following table outlines the minimum PPE requirements for handling this compound.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Transporting Container (Closed) | Single pair of nitrile gloves | Safety glasses with side shields | Fully-buttoned lab coat | Not required |
| Weighing Solid Compound | Double-gloved with nitrile gloves | Chemical splash goggles | Fully-buttoned lab coat | Not required inside a fume hood |
| Preparing Solutions | Double-gloved with nitrile gloves | Chemical splash goggles and face shield | Chemical-resistant apron over lab coat | Not required inside a fume hood |
| Running Reactions/Workup | Double-gloved with nitrile gloves | Chemical splash goggles and face shield | Chemical-resistant apron over lab coat | Not required inside a fume hood |
| Handling Outside of a Fume Hood | Strongly discouraged. If unavoidable, consultation with institutional EHS is required. | Chemical splash goggles and face shield | Fully-buttoned lab coat | NIOSH-approved respirator (e.g., N95 for particulates or cartridge respirator for organic vapors) is mandatory.[6][11] |
Detailed PPE Specifications:
-
Hand Protection: Wear chemical-resistant gloves. Disposable nitrile gloves are a suitable choice for incidental contact.[11] Always inspect gloves for tears or holes before use. For any procedure with a higher risk of splashing or for extended handling, double-gloving is required. Contaminated gloves must be disposed of immediately following proper removal techniques.[6]
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required.[11] However, due to the risk of serious eye irritation, chemical splash goggles provide superior protection and are strongly recommended for all activities.[4] A face shield must be worn over goggles whenever there is a significant splash hazard, such as when transferring solutions or working with larger quantities.[11][12]
-
Body Protection: A flame-resistant lab coat, fully buttoned, must be worn to protect skin and personal clothing.[11] For procedures involving larger volumes of solutions, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: When working within a fume hood, specific respiratory protection is not typically required. If an emergency or a situation requires handling the material outside of a hood, a NIOSH-approved respirator is mandatory. A respiratory protection program, including fit testing and training, is a prerequisite for respirator use.[11]
Procedural Discipline: Donning and Doffing PPE
Cross-contamination is most likely to occur during the removal of PPE. A strict, standardized procedure is critical to user safety.
Step-by-Step PPE Donning Protocol
-
Check and Sanitize: Inspect all PPE for damage. Wash and dry hands thoroughly.
-
Lab Coat/Apron: Don the lab coat and fasten all buttons. If required, wear a chemical-resistant apron over the coat.
-
Eye and Face Protection: Put on chemical splash goggles. If required, add a face shield.
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. If double-gloving, don the second pair over the first.
Step-by-Step PPE Doffing (Removal) Protocol
This sequence is designed to move from most contaminated to least contaminated.
-
Outer Gloves: If double-gloved, remove the outer pair of gloves using a method that avoids touching the outer surface with bare skin. Dispose of them in the designated hazardous waste container.
-
Apron/Outer Garments: Remove the chemical-resistant apron (if used).
-
Face Shield/Goggles: Remove the face shield (if used) from the back. Then, remove goggles from the back.
-
Lab Coat: Remove the lab coat, folding it inward to contain any surface contamination, and hang it in its designated location or dispose of it if it is grossly contaminated.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outer surface with bare skin. Dispose of them in the hazardous waste container.
-
Final Hand Wash: Immediately wash hands thoroughly with soap and water.
Spill and Exposure Protocols
Accidental Spills
-
Alert: Alert personnel in the immediate area.
-
Evacuate: If the spill is large or outside of a fume hood, evacuate the area.
-
Contain: For minor spills inside a fume hood, prevent further spread. Use an inert absorbent material (e.g., vermiculite, sand) to cover the spill. Avoid raising dust.[4]
-
Clean-Up: Wearing appropriate PPE, carefully sweep or vacuum the absorbed material into a clearly labeled, sealable hazardous waste container.[4][7] Decontaminate the area with an appropriate solvent and then soap and water.
-
Report: Report the incident to laboratory management and the institutional Environmental Health & Safety (EHS) office.
Personal Exposure
-
Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Do not perform mouth-to-mouth resuscitation.[9] Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Disposal of Contaminated Materials
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Contaminated PPE: All disposable PPE, including gloves, bench paper, and contaminated wipes, must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste: Unused solid material and solutions containing the compound must be collected in separate, compatible, and clearly labeled hazardous waste containers (e.g., "Solid Organic Waste" or "Non-halogenated Liquid Organic Waste").
-
Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[6][7] Do not pour any waste down the drain.[7][10]
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. carlroth.com [carlroth.com]
- 6. capotchem.com [capotchem.com]
- 7. aksci.com [aksci.com]
- 8. IMIDAZO[1,2-A]PYRAZINE - Safety Data Sheet [chemicalbook.com]
- 9. mmbio.byu.edu [mmbio.byu.edu]
- 10. fishersci.com [fishersci.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
